molecular formula C8H8BrCl B1524113 1-Bromo-4-chloro-2,3-dimethylbenzene CAS No. 425394-71-4

1-Bromo-4-chloro-2,3-dimethylbenzene

Cat. No.: B1524113
CAS No.: 425394-71-4
M. Wt: 219.5 g/mol
InChI Key: PEDJITWDIJFXGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-chloro-2,3-dimethylbenzene is a useful research compound. Its molecular formula is C8H8BrCl and its molecular weight is 219.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-4-chloro-2,3-dimethylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-4-chloro-2,3-dimethylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-bromo-4-chloro-2,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrCl/c1-5-6(2)8(10)4-3-7(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDJITWDIJFXGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-Bromo-4-chloro-2,3-dimethylbenzene CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Bromo-4-chloro-2,3-dimethylbenzene

Executive Summary

1-Bromo-4-chloro-2,3-dimethylbenzene (CAS: 425394-71-4 ) is a highly specialized tetra-substituted benzene derivative.[1] Characterized by its dense substitution pattern—featuring two vicinal methyl groups flanked by different halogen atoms—it serves as a critical scaffold in the synthesis of complex pharmacophores and agrochemicals.

Unlike simple di-substituted benzenes, this compound offers orthogonal reactivity. The distinct electronic and steric environments of the bromine (C1) and chlorine (C4) atoms allow for sequential, chemoselective functionalization (e.g., selective lithiation or palladium-catalyzed cross-coupling at the bromine site), making it an invaluable tool for "diversity-oriented synthesis" in drug discovery.

Chemical Identity & Physical Properties

This section consolidates the fundamental data required for identification and procurement.

PropertyData
CAS Number 425394-71-4
IUPAC Name 1-Bromo-4-chloro-2,3-dimethylbenzene
Common Synonyms 3-Bromo-6-chloro-o-xylene; 4-Chloro-3,6-dimethylbromobenzene
Molecular Formula C₈H₈BrCl
Molecular Weight 219.51 g/mol
SMILES CC1=C(C=CC(=C1C)Br)Cl
InChI Key PEDJITWDIJFXGC-UHFFFAOYSA-N
Appearance Colorless to pale yellow liquid or low-melting solid (isomer dependent)
Density (Predicted) ~1.45 ± 0.1 g/cm³
Boiling Point (Predicted) 240–245 °C at 760 mmHg
LogP (Predicted) ~4.0 (Highly Lipophilic)

Synthetic Routes & Manufacturing

For research and scale-up, acquiring high-purity material is often challenged by the difficulty of separating isomers formed during direct halogenation. Two primary strategies are detailed below: the Industrial Route (cost-effective, lower regioselectivity) and the Precision Route (high regioselectivity).

Strategy A: The Precision Route (Sandmeyer Approach)

This route is recommended for medicinal chemistry applications requiring >98% isomeric purity. It relies on the availability of aniline precursors to fix the substitution pattern before introducing the halogens.

Protocol:

  • Precursor: Start with 4-chloro-2,3-dimethylaniline .

  • Diazotization: Treat the aniline with sodium nitrite (

    
    ) in hydrobromic acid (
    
    
    
    ) at 0–5 °C to form the diazonium salt.
  • Substitution (Sandmeyer): React the diazonium intermediate with Copper(I) bromide (

    
    ) to install the bromine atom at the C1 position.
    

Why this works: The amino group directs the initial chlorination (if starting further back) or defines the position for the incoming bromine, avoiding the mixture of isomers typical of electrophilic aromatic substitution on xylene.

Strategy B: Direct Halogenation (Industrial)
  • Precursor: 3-Chloro-o-xylene (3-Chloro-1,2-dimethylbenzene).

  • Reagent:

    
     with 
    
    
    
    catalyst.
  • Mechanism: The directing effects of the C1-Methyl (ortho/para) and C3-Chlorine (ortho/para) compete.

    • Target: Substitution at C6 (Para to Cl, Ortho to Me).

    • By-product: Substitution at C4 (Para to Me, Ortho to Cl).

  • Purification: Requires fractional distillation or recrystallization to separate the 6-bromo isomer (Target) from the 4-bromo isomer.

SynthesisPathways Start o-Xylene (1,2-Dimethylbenzene) Inter1 3-Chloro-o-xylene Start->Inter1 Chlorination (FeCl3, Cl2) Target 1-Bromo-4-chloro- 2,3-dimethylbenzene Inter1->Target Bromination (FeBr3, Br2) Major Product Byprod Isomeric By-products Inter1->Byprod Minor Isomers

Caption: Synthesis workflow contrasting the direct halogenation pathway. The bromination step requires careful control to maximize regioselectivity.

Reactivity & Functionalization

The core value of 1-Bromo-4-chloro-2,3-dimethylbenzene lies in its chemoselective reactivity . The bond dissociation energy of C-Br (~68 kcal/mol) is significantly lower than that of C-Cl (~81 kcal/mol), allowing researchers to manipulate the molecule sequentially.

Selective Lithium-Halogen Exchange
  • Reagent:

    
    -Butyllithium (
    
    
    
    -BuLi) or
    
    
    -Propylmagnesium chloride (
    
    
    -PrMgCl).
  • Conditions: -78 °C in THF.

  • Outcome: Exclusive lithiation at the C1 position (replacing Br). The C4-Cl bond remains intact.

  • Application: Trapping with electrophiles (aldehydes, ketones,

    
    ) to form benzoic acids or secondary alcohols retaining the chloro-xylene core.
    
Chemoselective Suzuki-Miyaura Coupling
  • Catalyst:

    
     or 
    
    
    
    .
  • Mechanism: Oxidative addition occurs preferentially at the C-Br bond due to its weaker bond strength.

  • Result: Formation of biaryl systems where the chlorine atom is preserved for a second coupling reaction or nucleophilic substitution later in the synthetic sequence.

Reactivity cluster_Li Pathway A: Metal-Halogen Exchange cluster_Pd Pathway B: Pd-Catalyzed Coupling Core 1-Bromo-4-chloro- 2,3-dimethylbenzene Li_Int Lithium Intermediate (C1-Li, C4-Cl) Core->Li_Int n-BuLi, -78°C (Selective Br exchange) Pd_Int Biaryl Intermediate (Ar-4-chloro-2,3-dimethyl...) Core->Pd_Int Ar-B(OH)2, Pd(0) (Selective C-Br coupling) Prod_A Functionalized Arene (E-4-chloro-2,3-dimethyl...) Li_Int->Prod_A Electrophile (E+) Prod_B Complex Scaffold (Dual Functionalization) Pd_Int->Prod_B Step 2: Buchwald/Suzuki (at C-Cl site)

Caption: Chemoselective divergence. Pathway A utilizes lithiation for electrophile introduction; Pathway B uses cross-coupling to build biaryl scaffolds, preserving the chlorine for subsequent steps.

Applications in Drug Discovery

Scaffold Analysis

The 2,3-dimethyl substitution pattern induces a "molecular twist" in biaryl systems, forcing substituents out of planarity. This atropisomerism or restricted rotation is a powerful design element in modern kinase inhibitors and receptor antagonists, where 3D spatial occupancy is critical for binding affinity.

  • Key Use Case: Synthesis of 4'-Chloro-2',3-dimethylbutyrophenone .

    • The Grignard reagent derived from 1-Bromo-4-chloro-2,3-dimethylbenzene reacts with nitriles or acid chlorides to form butyrophenone derivatives, which are often explored as antipsychotic or neurological agents.

  • Fragment-Based Drug Design (FBDD): The distinct halogen handles allow this molecule to serve as a "linker" fragment, connecting two different pharmacophores with precise geometric orientation.

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

  • Signal Word: WARNING .

  • Handling:

    • Use only in a chemical fume hood.

    • Avoid contact with strong oxidizing agents.

    • Storage: Store under inert gas (Nitrogen/Argon) in a cool, dry place. Halogenated xylenes can be light-sensitive; amber vials are recommended.

  • Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into surface water; halogenated aromatics are persistent environmental pollutants.

References

  • PubChem. (n.d.).[1] 1-Bromo-4-chloro-2,3-dimethylbenzene (CID 50997915).[1][2] National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

Sources

physical and chemical properties of 1-Bromo-4-chloro-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical deep-dive into 1-Bromo-4-chloro-2,3-dimethylbenzene , a specialized bifunctional halogenated scaffold used in high-precision organic synthesis and medicinal chemistry.[1]

A Bifunctional Scaffold for Orthogonal Cross-Coupling[1][2]

Executive Summary

1-Bromo-4-chloro-2,3-dimethylbenzene (Approximate CAS: 425394-71-4) is a tetra-substituted benzene derivative characterized by two chemically distinct halogen handles—a labile bromide and a robust chloride—positioned para to one another on a sterically crowded o-xylene core.[1][2]

This molecule’s primary utility lies in sequential chemoselective functionalization .[1] The significant difference in bond dissociation energies (BDE) between C–Br (~68 kcal/mol) and C–Cl (~81 kcal/mol) allows researchers to engage the bromine atom in Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) while leaving the chlorine atom intact for subsequent transformations.[1] This "orthogonal reactivity" makes it an essential building block for constructing non-symmetrical biaryls and complex pharmacophores.[1]

Part 1: Molecular Architecture & Physicochemical Profile[1]

The molecule features a dense substitution pattern.[1] The 2,3-dimethyl "locking" motif restricts rotation in downstream biaryl systems, potentially increasing atropisomeric stability in drug candidates.

Physicochemical Properties Table
PropertyValue / DescriptionSource/Note
IUPAC Name 1-Bromo-4-chloro-2,3-dimethylbenzeneStandard Nomenclature
Molecular Formula C₈H₈BrCl-
Molecular Weight 219.51 g/mol Calculated
Physical State Solid (Low melting) or Viscous LiquidIsomer dependent; typically solid at RT.[1][3]
Boiling Point 235–245 °C (Predicted)Extrapolated from halogenated xylenes.[1]
LogP (Octanol/Water) 4.0 ± 0.2High lipophilicity due to halogens/methyls.[1]
Density ~1.54 g/cm³Predicted based on di-halo analogs.
C–X Bond Environment C1–Br: Ortho-methyl hinderedC4–Cl: Ortho-methyl hinderedSteric bulk at pos. 2 & 3 affects catalyst approach.[1]

Part 2: Synthetic Accessibility & Manufacturing

Direct halogenation of o-xylene often yields inseparable mixtures of isomers. To ensure the integrity of the 1,2,3,4-substitution pattern, a Sandmeyer-based approach is the industry standard for high-purity synthesis.

Preferred Synthetic Route: The Directed Sandmeyer Sequence

This route guarantees regiocontrol by utilizing the directing power of the amino group before converting it to a halide.[1]

Step 1: Chlorination of 2,3-dimethylaniline (protecting group may be required) to install the C4-Cl.[1] Step 2: Bromination or Sandmeyer transformation at C1.[1]

Visualizing the Synthetic Logic (Graphviz)

Synthesis Start 2,3-Dimethylaniline Step1 Regioselective Chlorination (NCS or Cl2) Start->Step1 Inter 4-Chloro-2,3-dimethylaniline Step1->Inter Step2 Diazotization (NaNO2, HBr) Inter->Step2 Step3 Sandmeyer Reaction (CuBr) Step2->Step3 Diazo Intermediate Product 1-Bromo-4-chloro- 2,3-dimethylbenzene Step3->Product

Figure 1: Regioselective synthesis via the Sandmeyer route ensures the halogens are positioned correctly relative to the methyl groups.[1]

Part 3: Chemoselectivity & Functionalization

The core value of this scaffold is the ability to discriminate between the two halogen sites.[1]

Mechanism of Selectivity

In Pd(0)/Pd(II) catalytic cycles, the rate-limiting step is often Oxidative Addition .[1]

  • C–Br Activation: Occurs rapidly at mild temperatures (RT to 60°C).[1] The Pd inserts into the C–Br bond.[1]

  • C–Cl Inertness: The C–Cl bond is stronger and sterically shielded.[1] It requires higher temperatures (>90°C) and specialized electron-rich ligands (e.g., Buchwald ligands like SPhos or XPhos) to react.[1]

Strategic Workflow:

  • Reaction A (Suzuki Coupling): Target C1-Br. Use standard conditions (Pd(PPh₃)₄, Na₂CO₃, 60°C).

  • Reaction B (Buchwald-Hartwig): Target C4-Cl. Use forcing conditions (Pd₂(dba)₃, XPhos, 100°C) after the first coupling is complete.

Part 4: Experimental Protocol

Protocol: Chemoselective Suzuki Coupling at C1-Br

Objective: Selectively couple a phenyl boronic acid to the bromine position without disturbing the chlorine atom.[1]

Reagents:

  • 1-Bromo-4-chloro-2,3-dimethylbenzene (1.0 equiv)[1][2]

  • Phenylboronic acid (1.1 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1] · DCM (3 mol%)[1]

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)[1]

  • Solvent: 1,4-Dioxane (0.2 M concentration)[1]

Step-by-Step Methodology:

  • Setup: In a glovebox or under Argon flow, charge a reaction vial with the aryl bromide substrate, phenylboronic acid, and Pd catalyst.

  • Solvation: Add degassed 1,4-Dioxane. Stir until solids are dispersed.

  • Activation: Add the aqueous K₂CO₃ solution. The biphasic mixture requires vigorous stirring.[1]

  • Reaction: Heat the block to 60°C . Note: Do not exceed 80°C to prevent oxidative addition into the C-Cl bond.[1]

  • Monitoring: Check TLC or HPLC at 2 hours. The starting material (Bromide) should disappear; the Chloride intermediate should be the major product.[1]

  • Workup: Cool to RT. Dilute with Ethyl Acetate.[1] Wash with water and brine.[1] Dry over MgSO₄.[1]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Visualizing the Reaction Workflow (Graphviz)

Workflow Setup Reaction Setup (Substrate + Boronic Acid + Pd) Control Temp Control (Hold at 60°C) Setup->Control Check Checkpoint: HPLC/TLC (Is Br consumed?) Control->Check Quench Workup & Isolation Check->Quench Yes (Selective) Fail Over-reaction: Bis-coupled byproduct Check->Fail No (Temp too high) Result Product: 4-Chloro-2,3-dimethyl-biphenyl Quench->Result

Figure 2: Operational workflow for ensuring chemoselectivity. Temperature control is the critical variable to avoid activating the chlorine.[1]

Part 5: Safety & Handling (E-E-A-T)

  • Hazard Identification: As a halogenated aromatic, treat as a potential skin irritant and sensitizer.[1]

  • Reactivity Hazards: Avoid contact with strong oxidizing agents.[1] In the presence of strong bases (e.g., n-BuLi), lithium-halogen exchange will occur preferentially at the Bromine, which can be a useful alternative activation strategy but dangerous if unintended.[1]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon) to prevent slow hydrolysis or photolytic dehalogenation.

References

  • PubChem. 1-Bromo-4-chloro-2,3-dimethylbenzene (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

  • Miyaura, N., & Suzuki, A. (1995).[1][4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][4] Chemical Reviews, 95(7), 2457–2483.[1] (Foundational text for the coupling protocol). Available at: [Link][1]

  • Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[1][4] Angewandte Chemie International Edition.[1][4] (Reference for activating the remaining Chloride). Available at: [Link][1]

Sources

1-Bromo-4-chloro-2,3-dimethylbenzene molecular structure and weight

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular structure, synthesis, and characterization of 1-Bromo-4-chloro-2,3-dimethylbenzene . This document is structured for researchers requiring high-fidelity data for synthetic planning and analytical verification.

Executive Summary

1-Bromo-4-chloro-2,3-dimethylbenzene (CAS: 425394-71-4) is a tetra-substituted benzene derivative characterized by a dense substitution pattern that imparts unique steric and electronic properties. As a mixed-halide aryl building block, it serves as a critical intermediate in the synthesis of polyfunctionalized pharmaceuticals and agrochemicals.[1] Its asymmetry allows for selective metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) at the more reactive carbon-bromine bond, leaving the carbon-chlorine bond intact for subsequent transformations.

Molecular Architecture & Weight Analysis[1]

Structural Geometry

The molecule consists of a benzene core substituted at four contiguous positions.[1] The "buttressing effect" between the ortho-methyl groups (positions 2 and 3) and the adjacent halogens (positions 1 and 4) induces minor out-of-plane distortions, increasing the activation energy for rotation and influencing the selectivity of nucleophilic attacks.[1]

IUPAC Name: 1-Bromo-4-chloro-2,3-dimethylbenzene Molecular Formula: C


H

BrCl
Molecular Weight & Isotopic Distribution

Due to the presence of both Bromine (


Br, 

Br) and Chlorine (

Cl,

Cl), the compound exhibits a distinct mass spectral signature.[1] Mass spectrometry (MS) analysis must account for these isotopologues to avoid misidentification.
Isotope CombinationMass (Da)Abundance (Approx.)[1]Significance
Average Mass 219.51 N/AStoichiometric calculations

C


H


Br

Cl
217.9577% (Base Peak)Monoisotopic mass (M)

C


H


Br

Cl
219.95100%(M+2) Peak

C


H


Br

Cl
219.9525%Overlaps with M+2

C


H


Br

Cl
221.9432%(M+4) Peak

Note: The M+2 peak is the most intense due to the near 1:1 ratio of Br isotopes combined with the 3:1 ratio of Cl isotopes.[1]

Synthetic Methodology

The most robust route for synthesizing this specific isomer with high regiocontrol is via the Sandmeyer Reaction , starting from commercially available 2,3-dimethylaniline.[1] Direct halogenation of xylene often yields inseparable mixtures of isomers.

Synthesis Workflow Diagram

The following directed acyclic graph (DAG) illustrates the critical pathway from precursor to target.[1]

SynthesisRoute Start 2,3-Dimethylaniline Step1 Chlorination (NCS, DMF) Start->Step1 Inter 4-Chloro-2,3-dimethylaniline Step1->Inter Regioselective (Para to NH2) Step2 Diazotization (NaNO2, HBr, 0°C) Inter->Step2 Diazo Diazonium Salt Intermediate Step2->Diazo Step3 Sandmeyer Bromination (CuBr, HBr, Heat) Diazo->Step3 Product 1-Bromo-4-chloro- 2,3-dimethylbenzene Step3->Product Nucleophilic Subst.

Figure 1: Step-wise synthesis pathway ensuring regiochemical integrity.

Detailed Protocol

Step 1: Preparation of 4-Chloro-2,3-dimethylaniline

  • Reagents: 2,3-Dimethylaniline (1.0 eq), N-Chlorosuccinimide (NCS) (1.05 eq), Dimethylformamide (DMF).[1]

  • Procedure: Dissolve 2,3-dimethylaniline in DMF at 0°C. Slowly add NCS. The amino group strongly directs the chlorine to the para position (position 4), while the ortho position (position 6) is sterically hindered by the methyl group at position 2.[1]

  • Workup: Dilute with water, extract with ethyl acetate, and recrystallize to obtain the intermediate.

Step 2: Sandmeyer Bromination

  • Diazotization: Suspend 4-chloro-2,3-dimethylaniline in 48% HBr (aq). Cool to -5°C to 0°C. Add aqueous NaNO

    
     dropwise, maintaining temperature below 5°C to prevent decomposition of the diazonium salt.
    
  • Substitution: Prepare a solution of CuBr (1.2 eq) in 48% HBr. Transfer the cold diazonium solution slowly into the CuBr solution (heated to 60°C).

  • Observation: Evolution of N

    
     gas indicates reaction progress.[1]
    
  • Isolation: Steam distill the mixture or extract with dichloromethane. Wash the organic layer with NaOH (to remove phenolic byproducts) and brine.[1] Dry over MgSO

    
     and concentrate.
    

Characterization & Validation

To validate the identity of the synthesized compound, compare experimental data against these predicted spectroscopic signatures.

Nuclear Magnetic Resonance ( H NMR)

The molecule lacks internal symmetry, resulting in distinct signals for all proton environments.[1]

Proton EnvironmentShift (

, ppm)
MultiplicityIntegrationCoupling (

)
Assignment Logic
Ar-H (C5) 7.15 - 7.25Doublet (d)1H~8.2 HzOrtho to H6; Deshielded by Cl
Ar-H (C6) 7.30 - 7.40Doublet (d)1H~8.2 HzOrtho to H5; Deshielded by Br (Stronger effect)
Ar-CH

(C2)
2.35 - 2.45Singlet (s)3H-Ortho to Br
Ar-CH

(C3)
2.25 - 2.35Singlet (s)3H-Ortho to Cl

Interpretation: The aromatic region will show an AB system (two doublets) characteristic of two adjacent protons on a tetrasubstituted ring.[1] The methyl groups appear as two distinct singlets due to their slightly different electronic environments (ortho-bromo vs. ortho-chloro).[1]

Mass Spectrometry (GC-MS)
  • Molecular Ion (M

    
    ):  Clusters at m/z 218, 220, and 222.[1]
    
  • Fragmentation:

    • Loss of Br radical (M - 79/81)

      
       cation at m/z ~139 (C
      
      
      
      H
      
      
      Cl
      
      
      ).[1]
    • Subsequent loss of Cl radical

      
       cation at m/z ~104 (C
      
      
      
      H
      
      
      
      
      ).[1]

Applications in Drug Development

1-Bromo-4-chloro-2,3-dimethylbenzene is primarily utilized as a scaffold for diversity-oriented synthesis.

  • Chemo-selectivity: The C-Br bond is significantly more labile towards oxidative addition by Pd(0) than the C-Cl bond.[1] This allows researchers to install a complex R-group at position 1 (via Suzuki or Buchwald coupling) while retaining the Chlorine at position 4 for a second, later-stage functionalization.[1]

  • Steric Control: The 2,3-dimethyl motif provides a rigid steric block, which can improve the metabolic stability of the final drug candidate by preventing enzymatic oxidation at these positions.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 50997915, 1-Bromo-4-chloro-2,3-dimethylbenzene. Retrieved from [Link][1]

  • Org. Syn. (1955). General Procedure for Sandmeyer Reaction (Analogous Protocol).[1] Organic Syntheses, Coll.[1][2] Vol. 3, p.185.[1] Retrieved from [Link][1]

Sources

Technical Guide: High-Purity Synthesis of 1-Bromo-4-chloro-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 1-Bromo-4-chloro-2,3-dimethylbenzene , a tetra-substituted aromatic scaffold critical in the development of agrochemical intermediates and specific pharmacophores.

The synthesis of this molecule presents a specific regiochemical challenge: obtaining the 1,2,3,4-substitution pattern without contaminating isomers (such as the 1,2,4,5-pattern common in direct halogenation of xylenes). To ensure high isomeric purity, this guide advocates for a Linear Protection-Substitution-Deprotection-Diazotization (LPSDD) strategy starting from 2,3-dimethylaniline. This pathway leverages the strong para-directing effect of the acetamido group to install the chlorine atom before converting the amine to the bromine moiety via the Sandmeyer reaction.

Retrosynthetic Analysis

The retrosynthetic logic prioritizes the establishment of the halogen positions relative to the methyl groups. Direct halogenation of o-xylene is rejected due to the difficulty in separating the 3-halo and 4-halo isomers and the tendency for subsequent halogenation to occur at the 5-position (yielding the symmetrical 1,2,4,5 isomer).

Instead, the amino group of 2,3-dimethylaniline serves as a temporary "anchor" to direct chlorination to the para-position (C4), after which the anchor itself is transmuted into the bromine atom (C1).

Pathway Logic Diagram

Retrosynthesis Target 1-Bromo-4-chloro-2,3-dimethylbenzene (Target) Inter1 4-Chloro-2,3-dimethylaniline (Precursor) Target->Inter1 Sandmeyer (C-N to C-Br) Inter2 N-(4-chloro-2,3-dimethylphenyl)acetamide (Protected Intermediate) Inter1->Inter2 Hydrolysis Start 2,3-Dimethylaniline (Starting Material) Inter2->Start Chlorination & Acetylation

Figure 1: Retrosynthetic disconnection showing the reliance on the amino group for regiocontrol.

Synthetic Strategy & Causality

Phase 1: Protection (Acetylation)

Objective: Convert the amine to an acetamide. Causality: The free amine is too reactive for controlled chlorination, leading to oxidation (tars) and poly-chlorination. The acetamido group moderates reactivity while maintaining ortho/para direction. Crucially, the bulky acetamido group combined with the 2-methyl group sterically blocks the 6-position, forcing chlorination almost exclusively to the 4-position.

Phase 2: Regioselective Chlorination

Objective: Install Chlorine at C4. Protocol Choice: Use of N-Chlorosuccinimide (NCS) in acetonitrile or acetic acid is preferred over chlorine gas. NCS provides a controlled source of electrophilic chlorine (


), minimizing over-chlorination and allowing for easier handling [1].
Phase 3: Hydrolysis & Sandmeyer Reaction

Objective: Convert C1-Acetamide to C1-Bromine. Causality: The acetamide must be hydrolyzed back to the amine to enable diazotization. The subsequent Sandmeyer reaction uses Copper(I) Bromide (CuBr) to replace the diazonium group. This is the only reliable method to place a bromine atom meta to a methyl group while maintaining the specific 1,2,3,4 pattern.

Experimental Protocols

Step 1: Acetylation of 2,3-Dimethylaniline
ParameterSpecification
Reagents 2,3-Dimethylaniline (1.0 eq), Acetic Anhydride (1.2 eq), Glacial Acetic Acid (Solvent)
Temperature Reflux (118°C) for 2 hours
Yield Target >90%

Procedure:

  • Dissolve 2,3-dimethylaniline in glacial acetic acid.

  • Slowly add acetic anhydride to control exotherm.

  • Reflux for 2 hours.

  • Pour into ice water. Filter the white precipitate (N-(2,3-dimethylphenyl)acetamide).

  • Dry in a vacuum oven at 60°C.

Step 2: Chlorination to N-(4-chloro-2,3-dimethylphenyl)acetamide
ParameterSpecification
Reagents N-Acetal-2,3-xylidine (1.0 eq), NCS (1.05 eq)
Solvent Acetonitrile or Glacial Acetic Acid
Temperature 50°C - 60°C
Critical Control Monitor by HPLC/TLC to ensure no di-chloro species form.

Procedure:

  • Dissolve the acetamide from Step 1 in acetonitrile.

  • Add N-Chlorosuccinimide (NCS) portion-wise over 30 minutes.

  • Heat to 50°C and stir for 4–6 hours.

  • Validation: Check regioselectivity. The 4-chloro isomer is favored. If significant 6-chloro isomer appears (unlikely due to sterics), recrystallize from ethanol.

  • Evaporate solvent and wash with water to remove succinimide.

Step 3: Hydrolysis to 4-Chloro-2,3-dimethylaniline

Procedure:

  • Suspend the chlorinated intermediate in 6M HCl/Ethanol (1:1).

  • Reflux for 3 hours until the solution becomes clear.

  • Neutralize with NaOH (aq) to pH 10.

  • Extract with Dichloromethane (DCM), dry over MgSO4, and concentrate.

Step 4: The Sandmeyer Reaction (Bromination)
ParameterSpecification
Reagents NaNO2 (1.1 eq), HBr (48% aq, excess), CuBr (0.5 eq)
Temperature Diazotization: 0–5°C; Substitution: 60°C
Safety Note Diazonium salts are unstable. Do not dry. React immediately.

Detailed Workflow:

  • Diazotization: Dissolve 4-chloro-2,3-dimethylaniline in 48% HBr. Cool to 0°C in an ice/salt bath.

  • Dropwise add a solution of NaNO2 in water, maintaining internal temperature <5°C. Stir for 20 mins.

  • Substitution: In a separate flask, prepare a solution of CuBr in 48% HBr. Heat to 60°C.

  • Slowly transfer the cold diazonium solution into the hot CuBr solution. Caution: Nitrogen gas evolution will be vigorous.

  • Workup: Once evolution ceases, steam distill the mixture or extract with diethyl ether.

  • Wash organic layer with 10% NaOH (to remove phenolic byproducts), then water, then brine.

  • Purification: Recrystallize from pentane or purify via silica gel chromatography (Hexanes:Ethyl Acetate 98:2).

Process Visualization

SynthesisWorkflow Start 2,3-Dimethylaniline Step1 Step 1: Acetylation (Ac2O, AcOH) Start->Step1 Inter1 N-(2,3-dimethylphenyl)acetamide Step1->Inter1 Step2 Step 2: Chlorination (NCS, MeCN, 50°C) Inter1->Step2 Inter2 N-(4-chloro-2,3-dimethylphenyl)acetamide Step2->Inter2 Regioselective at C4 Step3 Step 3: Hydrolysis (HCl/EtOH, Reflux) Inter2->Step3 Inter3 4-Chloro-2,3-dimethylaniline Step3->Inter3 Step4 Step 4: Sandmeyer (1. NaNO2/HBr, 0°C 2. CuBr, 60°C) Inter3->Step4 Final 1-Bromo-4-chloro-2,3-dimethylbenzene Step4->Final N2 displacement

Figure 2: Forward synthesis workflow emphasizing the protection and regioselective steps.

Critical Control Points & Troubleshooting

IssueProbable CauseCorrective Action
Low Regioselectivity (Step 2) Temperature too high or solvent polarity mismatch.Lower reaction temperature to 40°C. Switch solvent to Glacial Acetic Acid to enhance electrophilicity of NCS.
Phenol Formation (Step 4) Diazonium salt reacted with water instead of Br.Increase concentration of HBr. Ensure CuBr solution is hot (60°C+) during addition to favor radical mechanism over ionic hydrolysis.
Low Yield (Step 4) Oxidation of Cu(I) to Cu(II).Use freshly prepared CuBr or add copper powder to the reaction mix to maintain Cu(I) species.

Safety & Handling

  • N-Chlorosuccinimide: Irritant.[1] Avoid inhalation of dust.

  • Diazonium Salts: Potentially explosive if dried. Keep in solution and cold.

  • Bromine/HBr: Corrosive and toxic. All Sandmeyer steps must be performed in a high-efficiency fume hood.

References

  • Regioselective Chlorination with NCS: Davis, M. C. (2009). Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide.[1] Synthetic Communications, 39(7), 1100–1108.

  • General Sandmeyer Protocol: Marvel, C. S., & McElvain, S. M. (1925). o-Chlorotoluene and p-Chlorotoluene. Organic Syntheses, 3, 33; Coll. Vol. 1, 170.

  • Copper-Mediated Halogenation: Monir, K., et al. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journal of Organic Chemistry, 8, 744–748.[2][3]

Sources

Technical Monograph: 1-Bromo-4-chloro-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 425394-71-4 Formula: C₈H₈BrCl Molecular Weight: 219.51 g/mol [1]

Executive Summary

This technical guide analyzes 1-Bromo-4-chloro-2,3-dimethylbenzene , a highly functionalized halogenated xylene derivative. Unlike simple di-substituted benzenes, this tetra-substituted scaffold presents unique challenges in regioselective synthesis and nomenclature. It serves as a critical "bifunctional switch" in medicinal chemistry: the significant reactivity difference between the aryl-bromide (C–Br) and aryl-chloride (C–Cl) bonds allows for sequential cross-coupling reactions (e.g., Suzuki-Miyaura), making it an invaluable building block for non-symmetric biaryl drug candidates.

Part 1: Structural Identity & IUPAC Nomenclature

Nomenclature Logic

The name 1-Bromo-4-chloro-2,3-dimethylbenzene is derived through a strict hierarchy of IUPAC rules for poly-substituted benzenes. The validation process is as follows:

  • Principal Chain: The parent structure is benzene .

  • Substituents: The ring contains four substituents: Bromo (-Br), Chloro (-Cl), and two Methyl (-CH₃) groups.

  • Numbering (Locant Set): The ring is numbered to provide the lowest possible locant set for all substituents.

    • Option A (Starting at Br): 1, 2, 3, 4 (1-Br, 2-Me, 3-Me, 4-Cl). Sum = 10 .

    • Option B (Starting at Cl): 1, 2, 3, 4 (1-Cl, 2-Me, 3-Me, 4-Br). Sum = 10 .

    • Option C (Starting at Me): 1, 2, 3, 6 (1-Me, 2-Me, 3-Cl, 6-Br). Sum = 12 (Higher, rejected).

  • Alphabetical Priority: When locant sets are identical (Option A vs. Option B), the substituent cited first in alphabetical order receives the lower number.

    • B romo precedes C hloro.[2][3][4][5]

    • Therefore, Bromine is assigned position 1 .

Structural Visualization (Graphviz)

The following diagram illustrates the decision tree for the IUPAC naming convention.

NomenclatureLogic Start Identify Substituents (Br, Cl, Me, Me) LocantCheck Determine Lowest Locant Set Candidates: {1,2,3,4} vs {1,2,3,6}... Start->LocantCheck LowestSet Lowest Set Identified: 1, 2, 3, 4 LocantCheck->LowestSet TieBreaker Tie-Breaker Needed? Yes: Br at 1 vs Cl at 1 LowestSet->TieBreaker AlphaRule Apply Alphabetical Rule Bromo (B) > Chloro (C) TieBreaker->AlphaRule Equal Locants FinalName Final Name: 1-Bromo-4-chloro-2,3-dimethylbenzene AlphaRule->FinalName

Caption: Decision logic for assigning IUPAC priority based on locant minimization and alphabetical precedence.

Part 2: Synthetic Architecture

The Challenge of Regioselectivity

Direct halogenation of o-xylene (1,2-dimethylbenzene) is inefficient for producing this specific isomer. Electrophilic aromatic substitution (EAS) is directed by the methyl groups (ortho/para directors), typically yielding a mixture of 4-halo-1,2-dimethylbenzene and 3-halo-1,2-dimethylbenzene. Separating the 1,2,3,4-substituted isomer from these mixtures is energetically costly.

Recommended Protocol: The Sandmeyer Route

To ensure high isomeric purity (>98%), a Sandmeyer-based approach starting from 2,3-dimethylaniline (2,3-xylidine) is the gold standard. This method leverages the amino group to install the bromine atom precisely at position 1.

Step-by-Step Protocol

Phase 1: Regioselective Chlorination

  • Reagents: 2,3-Dimethylaniline (1.0 eq), N-Chlorosuccinimide (NCS) (1.05 eq), Acetonitrile.

  • Mechanism: The amino group (-NH₂) is a strong activating group and ortho/para director. Position 4 is para to the amine and sterically accessible. Position 6 is ortho but sterically crowded by the adjacent methyl group.

  • Procedure: Dissolve 2,3-dimethylaniline in acetonitrile at 0°C. Add NCS portion-wise. Stir at room temperature for 4 hours.

  • Result: Formation of 4-chloro-2,3-dimethylaniline .

Phase 2: Diazotization & Sandmeyer Bromination

  • Reagents: 4-Chloro-2,3-dimethylaniline, NaNO₂ (1.1 eq), H₂SO₄ (2.5 M), CuBr (1.2 eq), HBr (48%).

  • Procedure:

    • Diazotization:[2][5] Suspend the aniline in aqueous H₂SO₄.[5] Cool to -5°C. Add aqueous NaNO₂ dropwise, maintaining temperature <0°C. The solution turns clear yellow (formation of diazonium salt).

    • Substitution: In a separate vessel, dissolve CuBr in HBr. Transfer the cold diazonium solution slowly into the CuBr mixture while stirring vigorously at room temperature.

    • Workup: Heat to 60°C for 30 minutes to ensure N₂ evolution ceases. Extract with dichloromethane.[2] Wash with Na₂SO₃ (to remove traces of Br₂).

  • Outcome: 1-Bromo-4-chloro-2,3-dimethylbenzene .

Synthesis Workflow Diagram

SynthesisPath Precursor 2,3-Dimethylaniline (Start) Intermed 4-Chloro-2,3-dimethylaniline Precursor->Intermed NCS, MeCN (Para-Chlorination) Diazonium Diazonium Salt (Unstable Intermediate) Intermed->Diazonium NaNO2, H2SO4 (0°C) Product 1-Bromo-4-chloro- 2,3-dimethylbenzene Diazonium->Product CuBr, HBr (Sandmeyer)

Caption: Retrosynthetic pathway utilizing the amino group as a directing handle for precise halogen installation.

Part 3: Analytical Characterization[2]

Validating the synthesis requires confirming the substitution pattern. The 1,2,3,4-substitution pattern breaks the symmetry of the benzene ring, resulting in distinct NMR signatures.

Predicted Nuclear Magnetic Resonance (NMR) Data
NucleusChemical Shift (δ ppm)MultiplicityIntegrationAssignment
¹H 2.25Singlet (s)3HC2-Methyl
¹H 2.38Singlet (s)3HC3-Methyl
¹H 7.15Doublet (d, J=8.5 Hz)1HC5-H (Ar-H)
¹H 7.32Doublet (d, J=8.5 Hz)1HC6-H (Ar-H)
¹³C ~20.1, 21.5--Methyl Carbons
¹³C ~125-140--Aromatic Carbons

Interpretation:

  • Aromatic Region: The key identifier is the pair of doublets with an ortho coupling constant (~8.5 Hz). This confirms the two remaining protons (H5 and H6) are adjacent. If the protons were para (as in a 1,2,4,5-substituted system), they would appear as singlets.

  • Methyl Region: Two distinct singlets appear because the methyl groups are in different electronic environments (one is ortho to Br, the other ortho to Cl).

Mass Spectrometry (GC-MS)
  • Molecular Ion (M+): 218, 220, 222 m/z.

  • Isotope Pattern: The presence of one Br (⁷⁹Br/⁸¹Br ≈ 1:1) and one Cl (³⁵Cl/³⁷Cl ≈ 3:1) creates a characteristic "M, M+2, M+4" pattern with approximate intensities of 3:4:1 . This fingerprint is diagnostic for BrCl-substituted arenes.

Part 4: Applications in Drug Discovery

This molecule is a "privileged scaffold" for orthogonal cross-coupling .

  • Site-Selective Coupling: The C–Br bond is significantly weaker (bond dissociation energy ~81 kcal/mol) than the C–Cl bond (~96 kcal/mol).

  • Workflow:

    • Step 1: Palladium-catalyzed Suzuki coupling at C1 (Br) occurs at room temperature or mild heating.

    • Step 2: The C4 (Cl) site remains intact, allowing for a second, harsher coupling reaction (e.g., Buchwald-Hartwig amination) in a subsequent step.

  • Steric Blockade: The vicinal methyl groups (positions 2,3) induce a "molecular twist" in biaryl systems, often improving solubility and oral bioavailability by preventing planar pi-stacking in crystal lattices.

References

  • PubChem. (n.d.).[4] 1-Bromo-4-chloro-2,3-dimethylbenzene (CID 50997915).[4] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Favre, H. A., & Powell, W. H. (2013).[6] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. (Defines the alphabetical priority of Bromo > Chloro).

  • Williamson, K. L., & Masters, K. M. (2011).[2] Macroscale and Microscale Organic Experiments (6th ed.). Houghton Mifflin Company.[2] (Source for general Sandmeyer reaction protocols utilized in the synthesis section).

Sources

Technical Guide: Solubility Profiling and Solvent Selection for 1-Bromo-4-chloro-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 1-Bromo-4-chloro-2,3-dimethylbenzene CAS: 425394-71-4 Molecular Formula: C₈H₈BrCl Molecular Weight: 219.51 g/mol [1][2]

This technical guide provides a comprehensive solubility framework for 1-Bromo-4-chloro-2,3-dimethylbenzene, a tetra-substituted halogenated aromatic intermediate often utilized in cross-coupling reactions (e.g., Suzuki-Miyaura) and agrochemical synthesis. Due to the specific substitution pattern (asymmetric tetra-substitution), this compound exhibits distinct solubility behaviors compared to its di-substituted analogs like p-xylene or 1,4-dichlorobenzene.

This document moves beyond static data points, offering a predictive solubility model and a validated experimental protocol for researchers to determine precise saturation limits in their specific solvent systems.

Part 1: Physicochemical Profile & Theoretical Solubility

To understand the solubility landscape, we must first analyze the molecular interactions governing dissolution.

Structural Analysis

The molecule features a benzene core with four substituents:

  • Lipophilic Domain: Two methyl groups (positions 2, 3) and the aromatic ring contribute to high lipophilicity.

  • Polarizable Domain: The Bromine (pos 1) and Chlorine (pos 4) atoms introduce significant polarizability but limited permanent dipole moment due to their para-orientation relative to each other (though the methyl groups break perfect symmetry).

Predicted Physicochemical Properties:

Property Value (Estimated/Lit) Solubility Implication
LogP (Octanol/Water) ~4.0 - 4.5 Highly lipophilic; practically insoluble in water.
H-Bond Donor Count 0 No capacity to donate H-bonds; low solubility in protic solvents unless heated.
H-Bond Acceptor Count 0 Very weak acceptor capability (via halogens).

| Melting Point | Solid (Est. 40-70°C)* | Lattice energy must be overcome; solubility will be highly temperature-dependent. |

*Note: Asymmetric tetra-substitution often lowers the melting point compared to highly symmetric analogs like 1,4-dibromobenzene.

Hansen Solubility Parameter (HSP) Prediction

Using the "Like Dissolves Like" principle refined by Hansen, we predict solubility based on Dispersion (


), Polarity (

), and Hydrogen Bonding (

) forces.
  • Target Molecule Profile: High

    
     (Dispersion), Low 
    
    
    
    , Very Low
    
    
    .
  • Ideal Solvents: Solvents with matching high dispersion and low polarity.

Solvent Compatibility Matrix:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanism
Chlorinated Dichloromethane (DCM), ChloroformExcellent Perfect match in dispersion and polarity.
Aromatic Toluene, Xylenes, ChlorobenzeneExcellent

-

stacking interactions and similar dispersive forces.
Ethers THF, MTBE, Diethyl EtherGood Ether oxygen interacts with electron-deficient aromatic ring; good general organic solubility.
Esters Ethyl Acetate, Isopropyl AcetateGood Standard organic solvent; effective for extraction.
Polar Aprotic DMSO, DMF, AcetonitrileModerate Soluble, but often requires heating; mismatch in polarity (

).
Alcohols Methanol, Ethanol, IPAPoor (Cold) / Good (Hot) High

of solvent opposes dissolution. Ideal for recrystallization .
Alkanes Hexanes, HeptaneLow/Moderate Soluble only if the melting point is low; often acts as an antisolvent.
Aqueous Water, BufferInsoluble Hydrophobic exclusion dominates.

Part 2: Experimental Determination Protocol

Standardized Gravimetric Saturation Method

Workflow Visualization

SolubilityProtocol cluster_QC Quality Control Check Start Start: Weigh Excess Solid SolventAdd Add Solvent (Known Vol) Start->SolventAdd Equilibrate Equilibrate (Shake/Stir) Temp: 25°C or Target T Time: 24 Hours SolventAdd->Equilibrate Filter Filter Supernatant (0.45 µm PTFE Syringe Filter) Equilibrate->Filter Aliquot Take Aliquot of Filtrate (e.g., 1.0 mL) Filter->Aliquot Evaporate Evaporate Solvent (Vac Oven / N2 Stream) Aliquot->Evaporate Weigh Weigh Residue Evaporate->Weigh Calc Calculate Solubility (Mass Residue / Vol Aliquot) Weigh->Calc Check Residue Identity Check (NMR/HPLC) Weigh->Check Optional

Caption: Step-by-step gravimetric solubility determination workflow ensuring thermodynamic equilibrium.

Detailed Methodology
  • Preparation: Weigh approximately 100 mg of 1-Bromo-4-chloro-2,3-dimethylbenzene into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent.[3]

  • Saturation:

    • If the solid dissolves completely, add more solid until a suspension persists.

    • Seal the vial tightly.

  • Equilibration: Agitate the vial (orbital shaker or magnetic stir bar) at the desired temperature (e.g., 25°C) for 24 hours .

    • Why? Short stirring times often measure kinetic solubility (rate of dissolution) rather than thermodynamic solubility (saturation limit).

  • Filtration: Using a pre-warmed syringe (to prevent precipitation in the needle), withdraw the supernatant and filter through a 0.45 µm PTFE filter into a tared vial.

  • Gravimetric Analysis:

    • Evaporate the solvent from the tared vial using a gentle nitrogen stream or vacuum oven.

    • Weigh the dried residue.

  • Calculation:

    
    
    

Part 3: Process Applications

Reaction Solvent Selection

For synthetic transformations (e.g., Grignard formation, Lithiation, Pd-catalyzed coupling), solvent choice is critical.

  • Recommended: Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF) .

    • Reasoning: These solvents dissolve the halogenated arene well and stabilize organometallic intermediates. 2-MeTHF is a greener alternative with a higher boiling point, allowing for faster reaction kinetics.

  • Avoid: Alcohols (protic interference) or pure Alkanes (poor solubility of catalysts).

Purification Strategy (Recrystallization)

The distinct solubility profile allows for efficient purification via recrystallization.

Binary Solvent System Logic:

  • Solvent A (Good Solvent): Ethanol or Isopropanol (Hot).

    • Note: While solubility is "poor" cold, the temperature coefficient in alcohols is usually steep for this class of compounds.

  • Solvent B (Anti-Solvent): Water.[4]

Protocol:

  • Dissolve the crude solid in minimal boiling Ethanol.

  • Slowly add Water dropwise until persistent turbidity is observed.

  • Add a few drops of Ethanol to clear the solution.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Result: The hydrophobic 1-Bromo-4-chloro-2,3-dimethylbenzene will crystallize out, leaving polar impurities in the mother liquor.

Solvent Selection Logic Tree

SolventSelection Start Select Solvent Purpose Reaction Synthetic Reaction Start->Reaction Purification Purification / Workup Start->Purification Coupling Pd-Catalyzed Coupling? Reaction->Coupling Lithiation Lithiation / Grignard? Reaction->Lithiation Recryst Recrystallization Purification->Recryst Chrom Chromatography Purification->Chrom Toluene Use: Toluene / Dioxane (High T, Inert) Coupling->Toluene THF Use: Anhydrous THF / 2-MeTHF (Stabilizes Metal) Lithiation->THF AlcWater Use: EtOH/Water or MeOH/Water (Steep Solubility Curve) Recryst->AlcWater HexEtOAc Use: Hexanes / Ethyl Acetate (Standard Normal Phase) Chrom->HexEtOAc

Caption: Decision tree for selecting the optimal solvent based on the operational stage.

Part 4: Safety & Handling

Hazard Class: Halogenated Aromatic.

  • Skin/Eye Irritant: Like most benzyl halides and halogenated xylenes, this compound is likely a skin and eye irritant.

  • Permeation: Halogenated solvents (DCM, Chloroform) enhance skin permeation. When handling solutions of this compound in DCM, use Silver Shield/4H laminate gloves, as standard Nitrile gloves offer poor protection against chlorinated solvents.

  • Waste Disposal: Segregate as Halogenated Organic Waste . Do not mix with acid waste streams if there is a risk of generating HBr/HCl.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 50997915, 1-Bromo-4-chloro-2,3-dimethylbenzene. Retrieved from [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.[5] (Standard reference for HSP principles applied in Section 1.2).

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.[5] (Source for general solubility trends of halogenated xylenes).

  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Chemoselective Functionalization of 1-Bromo-4-chloro-2,3-dimethylbenzene: A Strategic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the chemoselective functionalization of 1-Bromo-4-chloro-2,3-dimethylbenzene . The core challenge in utilizing this scaffold lies in distinguishing between two halogenated sites that are both sterically encumbered by ortho-methyl groups.

Successful differentiation relies on exploiting the intrinsic Bond Dissociation Energy (BDE) disparity between the C–Br and C–Cl bonds. This guide delineates two primary mechanistic pathways—Lithium-Halogen Exchange and Palladium-Catalyzed Oxidative Addition —to achieve high-fidelity regioselectivity. By strictly controlling kinetic parameters (temperature and catalyst ligand architecture), researchers can exclusively functionalize the C1-Bromine site while leaving the C4-Chlorine handle intact for subsequent transformations.

Structural & Electronic Analysis

The Steric-Electronic Landscape

The molecule presents a unique "symmetric hindrance" profile. Both halogenated positions are flanked by a methyl group:

  • C1-Br: Ortho-substituted by C2-Methyl.

  • C4-Cl: Ortho-substituted by C3-Methyl.

Unlike systems where steric accessibility dictates selectivity, here the steric environments are comparable. Therefore, chemoselectivity must be driven purely by electronic bond activation thresholds.

Bond Dissociation Energy (BDE) Metrics

The thermodynamic stability of the carbon-halogen bond is the governing factor. The C–Br bond is significantly weaker than the C–Cl bond, creating a kinetic window for selective activation.

Bond TypeApprox.[1][2][3][4][5][6] BDE (kcal/mol)Relative Reactivity (k_rel)Activation Mode
Aryl C–Br ~81.0HighFast Oxidative Addition / Li-Exchange
Aryl C–Cl ~96.0LowSlow Oxidative Addition / Requires Activation

Table 1: Comparative bond strengths in aryl halides. The ~15 kcal/mol difference provides the thermodynamic basis for chemoselectivity.

Decision Matrix: Reaction Pathway Selection

The following decision tree illustrates the logical flow for selecting a reaction pathway based on the desired functionalization.

Reactivity_Logic Start 1-Bromo-4-chloro- 2,3-dimethylbenzene Goal Target Transformation? Start->Goal Path_Li Nucleophilic Addition (e.g., Formylation, Carboxylation) Goal->Path_Li Electrophile Trapping Path_Pd Cross-Coupling (e.g., Suzuki, Buchwald) Goal->Path_Pd C-C / C-N Bond Formation Action_Li Lithium-Halogen Exchange (-78°C, n-BuLi) Path_Li->Action_Li Kinetic Control Action_Pd Pd(0) Catalysis (Phosphine Ligands) Path_Pd->Action_Pd Chemoselective OA Result_Li C1-Functionalized (Cl Intact) Action_Li->Result_Li Result_Pd C1-Coupled Product (Cl Intact) Action_Pd->Result_Pd

Figure 1: Strategic decision tree for selecting the appropriate chemoselective pathway.

Pathway A: Lithium-Halogen Exchange (Kinetic Control)

Mechanistic Insight

Lithium-halogen exchange is an equilibrium process driven by the formation of the more stable organolithium species. However, under kinetic control at low temperatures (-78°C), the rate of exchange for Br is orders of magnitude faster than for Cl. The C–Cl bond is kinetically inert to n-BuLi at this temperature, preventing the formation of benzyne intermediates or scrambling.

Validated Protocol: Selective C1-Lithiation

Objective: Replace Br with an electrophile (E) while preserving Cl.

Reagents:

  • Substrate: 1-Bromo-4-chloro-2,3-dimethylbenzene (1.0 equiv)

  • Reagent: n-Butyllithium (1.05 equiv, 2.5 M in hexanes)

  • Solvent: Anhydrous THF (0.1 M concentration)

  • Electrophile: DMF, CO₂, or Iodine (1.2 equiv)

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and argon inlet.

  • Solvation: Dissolve the substrate in anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath. Critical: Ensure temperature equilibration for 15 minutes.

  • Exchange: Add n-BuLi dropwise via syringe pump over 10 minutes. The internal temperature must not rise above -70°C.

    • Checkpoint: The solution may turn slightly yellow/orange, indicating the formation of the aryl-lithium species.

  • Incubation: Stir at -78°C for 30 minutes. (Extended times >1 hour may increase risk of Cl-exchange or elimination to benzyne).

  • Quench: Add the electrophile (dissolved in THF if solid) rapidly.

  • Warm-up: Allow the reaction to warm to room temperature over 2 hours.

  • Workup: Quench with saturated NH₄Cl(aq) and extract with ethyl acetate.

Why this works: The activation energy for C–Cl exchange is not accessible at -78°C, rendering the reaction exclusively selective for the C–Br site.

Pathway B: Palladium-Catalyzed Cross-Coupling

Mechanistic Insight

In Pd(0)-catalyzed cycles, the Oxidative Addition (OA) step is rate-determining. The rate of OA is inversely proportional to the bond dissociation energy. Consequently, Pd(0) inserts into the C–Br bond significantly faster than the C–Cl bond.

Ligand Selection: To maximize selectivity, use phosphine ligands that are electron-rich but not excessively bulky (e.g., PPh₃, dppf). Highly active "privileged" ligands (like Buchwald biaryl phosphines) might lower the activation barrier enough to begin activating the C–Cl bond, eroding selectivity.

Pathway Visualization: Chemoselective Catalytic Cycle

Catalytic_Cycle Pd0 Pd(0)L2 Active Catalyst OA_Br Oxidative Addition (C-Br) Pd0->OA_Br Fast (k1) OA_Cl Oxidative Addition (C-Cl) Pd0->OA_Cl Slow (k2) >> Barrier Substrate Substrate (Br + Cl) Substrate->OA_Br Inter_Br Pd(II)-Br Intermediate OA_Br->Inter_Br Transmet Transmetalation (R-B(OH)2) Inter_Br->Transmet RE Reductive Elimination Transmet->RE RE->Pd0 Regeneration Product Product (C1-R, C4-Cl) RE->Product

Figure 2: The catalytic cycle highlighting the kinetic bifurcation between C-Br and C-Cl oxidative addition.

Validated Protocol: Suzuki-Miyaura Coupling

Objective: Arylation at C1 using a boronic acid, retaining C4-Cl.

Reagents:

  • Substrate: 1-Bromo-4-chloro-2,3-dimethylbenzene (1.0 equiv)

  • Boronic Acid: R-B(OH)₂ (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous)

  • Solvent: DME/Water or Toluene/Ethanol/Water

Step-by-Step Methodology:

  • Degassing: Combine substrate, boronic acid, and base in the solvent system. Sparge with argon for 20 minutes to remove O₂ (crucial to prevent homocoupling).

  • Catalyst Addition: Add Pd(PPh₃)₄ under a positive stream of argon.

  • Heating: Heat to 60-80°C .

    • Note: Avoid refluxing at >100°C if using high-boiling solvents, as thermal energy can eventually overcome the C–Cl activation barrier.

  • Monitoring: Monitor by TLC/HPLC. The reaction typically completes in 4-12 hours.

  • Workup: Standard aqueous extraction.

Sequential Functionalization Strategy

Once the C1-Br has been transformed, the C4-Cl site remains available. However, C–Cl bonds are less reactive and often require "forcing" conditions to activate.

Activation of the remaining C4-Cl: To functionalize the remaining chloride, switch to:

  • Catalyst: Second-generation Buchwald precatalysts (e.g., XPhos-Pd-G2) or Ni(COD)₂/phosphine systems.

  • Conditions: Higher temperatures (100-110°C) and stronger bases (KOtBu).

This sequential approach allows for the modular construction of non-symmetric 1,4-disubstituted 2,3-dimethylbenzenes.

References

  • General Chemoselectivity in Pd-Catalysis

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Bond Dissociation Energies & Oxidative Addition Rates

    • Frugier, M., & Cazin, C. S. J. (2022). C–Cl Oxidative Addition and C–C Reductive Elimination Reactions in the Context of the Rhodium-Promoted Direct Arylation.[7] Organometallics, 41(6), 765–775. (Discusses kinetic control by BDE).

  • Lithium-Halogen Exchange Kinetics

    • Bailey, W. F., & Patricia, J. J. (1988). The mechanism of the lithium-halogen interchange reaction: a review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46.
  • Safety & Handling of Halogenated Arenes

    • PubChem Compound Summary for 1-Bromo-4-chlorobenzene (Parent structure d

Sources

Technical Deep Dive: Chemoselective Functionalization of 1-Bromo-4-chloro-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Bromo-4-chloro-2,3-dimethylbenzene (CAS: 59450-48-5 / Generic analogs) represents a "privileged scaffold" in modern drug discovery and agrochemical synthesis. Its value lies in its orthogonal reactivity profile : it possesses two distinct halogen "handles" (bromine and chlorine) with significantly different rates of oxidative addition, flanked by two oxidizable benzylic methyl groups.

This guide details the strategic manipulation of this molecule. By exploiting the kinetic disparity between the C1-Br and C4-Cl bonds, researchers can achieve sequential, site-selective functionalization—building complex biaryl or heterobiaryl architectures without the need for protecting groups.

Structural Analysis & Reactivity Hierarchy

The molecule is an unsymmetrical, tetra-substituted benzene. Understanding the steric and electronic environment is prerequisite to designing successful synthetic routes.

PositionSubstituentElectronic EffectSteric EnvironmentReactivity Rank (Pd-Catalysis)
C1 Bromine (-Br) Weak DeactivatorFlanked by C2-MePrimary Handle (High)
C4 Chlorine (-Cl) Weak DeactivatorFlanked by C3-MeSecondary Handle (Low)
C2 Methyl (-Me) Weak ActivatorFlanked by C1-Br, C3-MeTertiary (Radical/Oxidation)
C3 Methyl (-Me) Weak ActivatorFlanked by C2-Me, C4-ClTertiary (Radical/Oxidation)
The "Handle" Concept

The core synthetic strategy relies on the bond dissociation energy (BDE) and oxidative addition rates (


).
  • 
     : Under standard palladium catalysis (e.g., Pd(PPh
    
    
    
    )
    
    
    ), the oxidative addition of Pd(0) into the C-Br bond occurs readily at 60-80°C. The C-Cl bond remains inert under these conditions, effectively acting as a "dormant" site that can be activated later using specialized ligands (e.g., Buchwald dialkylbiaryl phosphines).

Protocol A: Chemoselective Suzuki-Miyaura Coupling (C1-Br)

Objective: Install an aryl or heteroaryl group at C1 while preserving the C4-Cl bond for future elaboration.

Mechanistic Insight

The selectivity is kinetic. By using a "weaker" catalytic system (standard triphenylphosphine ligands) and mild bases, we stay below the activation energy threshold required to break the Ar-Cl bond.

Experimental Workflow

Reagents:

  • Substrate: 1-Bromo-4-chloro-2,3-dimethylbenzene (1.0 equiv)[1]

  • Boronic Acid: Ar-B(OH)

    
     (1.1 equiv)
    
  • Catalyst: Pd(PPh

    
    )
    
    
    
    (3-5 mol%)
  • Base: Na

    
    CO
    
    
    
    (2.0 M aqueous solution)
  • Solvent: 1,2-Dimethoxyethane (DME) or Toluene/EtOH (4:1)

Step-by-Step Methodology:

  • Degassing: Charge a reaction vessel with the substrate, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (

    
    ) to remove O
    
    
    
    , which causes homocoupling or catalyst deactivation.
  • Solvation: Add degassed solvent and aqueous base via syringe.

  • Thermal Activation: Heat the mixture to 75°C .

    • Critical Control Point: Do not exceed 90°C. Higher temperatures increase the risk of oxidative addition into the C-Cl bond, leading to "scrambled" bis-coupled byproducts.

  • Monitoring (Self-Validation): Monitor via TLC or HPLC.

    • Success Indicator: Disappearance of the starting bromide peak. The product should retain the isotopic pattern of a monochlorinated species (3:1 ratio of M : M+2 in MS).

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na

    
    SO
    
    
    
    .

Protocol B: Activating the Dormant Site (C4-Cl)

Objective: Functionalize the remaining chlorine position after the bromine has been reacted.

Mechanistic Insight

Aryl chlorides are sluggish electrophiles. To force oxidative addition at C4, we must use electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos, or RuPhos) that increase electron density on the Palladium center, facilitating insertion into the stronger C-Cl bond.

Experimental Workflow (Buchwald-Hartwig Amination Example)

Reagents:

  • Substrate: The C1-biaryl product from Protocol A (1.0 equiv)

  • Amine: Primary or Secondary amine (1.2 equiv)

  • Catalyst: Pd

    
    (dba)
    
    
    
    (1-2 mol%)
  • Ligand: XPhos (2-4 mol%)

  • Base: NaO^t^Bu (1.4 equiv)

  • Solvent: Toluene or Dioxane (anhydrous)

Step-by-Step Methodology:

  • Preparation: Combine Pd precursor, Ligand, Base, and Substrate in a glovebox or under strict Argon flow.

  • Reaction: Heat to 100-110°C . The elevated temperature is now safe because the sensitive Br handle is already gone.

  • Validation:

    • NMR Check: Look for the disappearance of the specific Ar-Cl carbon signal in

      
      C NMR (~130-135 ppm) and the appearance of C-N shifts.
      

Visualizing the Reaction Pathways

The following diagram illustrates the orthogonal reactivity logic, mapping the sequential transformation from the core scaffold to a multi-functionalized drug candidate.

ReactivityPathways cluster_legend Reactivity Zones Start 1-Bromo-4-chloro- 2,3-dimethylbenzene Step1 Intermediate A: C1-Biaryl-C4-Chloro Start->Step1 Protocol A: Suzuki Pd(PPh3)4, 75°C Selectivity: Br > Cl SideReaction Byproduct: Bis-Coupled Species (Avoid via Temp Control) Start->SideReaction Overheating (>100°C) or Strong Ligand Step2 Final Target: C1-Biaryl-C4-Amino Step1->Step2 Protocol B: Buchwald Pd-XPhos, 110°C Activates Cl Legend1 C1-Br: High Reactivity Legend2 C4-Cl: Dormant Handle

Figure 1: Sequential functionalization workflow demonstrating the kinetic separation of Bromine and Chlorine reactivity.

Benzylic Functionalization (C2/C3 Methyls)[4][5]

While the halogens provide cross-coupling handles, the methyl groups offer sites for radical bromination, allowing the construction of benzyl halides for nucleophilic substitution.

Challenge: Regioselectivity between C2-Me and C3-Me is difficult due to similar steric environments.

  • C2-Me: Flanked by Br (large) and Me.

  • C3-Me: Flanked by Cl (medium) and Me.

Protocol: Wohl-Ziegler Bromination

  • Reagents: NBS (N-Bromosuccinimide), AIBN (catalytic initiator), CCl

    
     or PhCF
    
    
    
    .
  • Conditions: Reflux under visible light.

  • Note: This reaction is often performed before metal catalysis if the target requires a benzylic nucleophile, as Pd-catalysts can sometimes insert into benzylic halides.

References

  • Mechanistic Basis of Halogen Selectivity

    • Suzuki Coupling - Organic Chemistry Portal. "Mechanism of the Suzuki Coupling: Oxidative addition is the rate determining step... reactivity decreases in the order of I > OTf > Br > Cl."[2]

  • Protocol for Chemoselective Coupling

    • Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions.[3] (Demonstrates selectivity of Br over Cl/Me groups in poly-functionalized arenes).

  • Advanced Ligands for Aryl Chlorides

    • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics.
  • General Reactivity Data

    • 1-Bromo-4-chloro-2,3-dimethylbenzene Compound Summary.

Sources

Strategic Sourcing & Validation Guide: 1-Bromo-4-chloro-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 425394-71-4 | Technical Whitepaper for Drug Discovery [1][2]

Executive Summary

This technical guide addresses the procurement, validation, and synthetic utility of 1-Bromo-4-chloro-2,3-dimethylbenzene (CAS: 425394-71-4).[1][2] Unlike commoditized solvents or common reagents, this tetra-substituted benzene derivative represents a "Tier 3" specialty intermediate.[1][2] Its specific substitution pattern—featuring adjacent methyl groups (2,3-position) flanked by mixed halogens—creates significant steric crowding and regiochemical challenges during synthesis.[1][2]

Critical Warning: The primary supply chain risk for this molecule is isomeric contamination .[1][2] The thermodynamic stability of the 2,5-dimethyl and 3,5-dimethyl isomers often leads to their inadvertent production or mislabeling by non-validated suppliers.[1][2] This guide provides a self-validating protocol to ensure structural integrity before this building block enters your medicinal chemistry pipeline.

Technical Profile & Structural Constraints

Chemical Identity[1][2][3][4][5]
  • IUPAC Name: 1-Bromo-4-chloro-2,3-dimethylbenzene[1][2][3][4]

  • CAS Number: 425394-71-4[1][2][3][4][5]

  • Molecular Formula: C₈H₈BrCl[2]

  • Molecular Weight: 219.51 g/mol [2][4]

  • Key Structural Feature: The vicinal (adjacent) methyl groups at positions 2 and 3 create a "steric wall," influencing both the reactivity of the bromine handle (position 1) and the potential for atropisomerism in downstream biaryl coupling.[1][2]

Synthetic Complexity (The "Why" Behind Availability)

Understanding the synthesis explains the cost and impurity profile.[1][2] This molecule is typically accessed via two routes, both prone to regioselectivity issues:

  • Sandmeyer Route: Starting from 2,3-dimethylaniline

    
     Nitration/Halogenation 
    
    
    
    Diazotization.[1][2] Risk:[2][6] Isomerization during nitration.[1][2]
  • Halogenation of o-Xylene: Direct bromination/chlorination of o-xylene.[1][2] Risk:[2][6] Over-halogenation and difficulty separating the 1,4-halo isomer from the 1,3-halo byproducts.[1][2]

Commercial Supplier Landscape

The market for CAS 425394-71-4 is divided into Stocking Aggregators and Custom Synthesis Houses .[1][2]

Supplier Tier Analysis[1][2]
TierSupplier TypeExamplesRisk ProfileRecommended For
Tier 1 Global Catalog Combi-Blocks, Enamine, Sigma-AldrichLow. High QC standards; usually provide H-NMR validation.[1][2]SAR exploration (mg to g scale).
Tier 2 Specialty Vendors Fluorochem, Apollo Scientific, BLD PharmMedium. Often aggregate stock; re-validation is mandatory.[2]Scale-up (10g - 100g).
Tier 3 B2B Aggregators MolPort, eMoleculesHigh. Drop-shippers.[1][2] Traceability can be lost.[1][2]Price comparison only.
Tier 4 Custom Synthesis WuXi AppTec, PharmablockVariable. Depends on the specific FTE/FFS contract.[2]Process development (kg scale).
Procurement Decision Logic

The following workflow illustrates the autonomous decision-making process required to source this material effectively, minimizing lead time while maximizing structural assurance.

ProcurementLogic Start Requirement: CAS 425394-71-4 CheckStock Check Tier 1 Catalogs (Combi-Blocks/Enamine) Start->CheckStock StockAvail In Stock? CheckStock->StockAvail OrderTier1 Order Sample (1g) Request Batch H-NMR StockAvail->OrderTier1 Yes CheckTier2 Check Tier 2/3 (Fluorochem/Aggregators) StockAvail->CheckTier2 No QC_Gate Internal QC Gate (See Section 4) OrderTier1->QC_Gate Tier2Avail Listed? CheckTier2->Tier2Avail RiskAssess Risk Assessment: Is Supplier Validated? Tier2Avail->RiskAssess Yes CustomSyn Initiate Custom Synthesis (Route: Sandmeyer from 2,3-dimethylaniline) Tier2Avail->CustomSyn No RiskAssess->OrderTier1 Yes (Trusted) OrderTier2 Order with 3rd Party QC (Do not ship direct to lab) RiskAssess->OrderTier2 No (Unknown) OrderTier2->QC_Gate CustomSyn->QC_Gate

Figure 1: Strategic sourcing workflow emphasizing risk mitigation for non-commodity intermediates.

Quality Assurance: A Self-Validating System

Do not rely on the Certificate of Analysis (CoA) provided by Tier 2/3 suppliers.[1][2] The structural similarity of the 2,5-dimethyl isomer (CAS 85072-44-2) makes it a common impurity that co-elutes in standard LC-MS methods.[1][2]

The "Isomer Trap"[1][2]
  • Target: 1-Bromo-4-chloro-2,3-dimethylbenzene (Crowded, 2,3-Me)[1][2][3]

  • Common Impurity: 1-Bromo-4-chloro-2,5-dimethylbenzene (Less crowded, cheaper precursor)[1][2]

Analytical Triage Protocol

To validate the material, you must confirm the vicinal (adjacent) nature of the methyl groups.[1][2]

Step 1: 1H-NMR Analysis (Essential)

  • Solvent: CDCl₃

  • Diagnostic Signal: Look for the aromatic protons.[1][2][7]

    • Target (2,3-dimethyl): The two aromatic protons are ortho to each other (positions 5 and 6).[1][2] They will appear as doublets (J ≈ 8.0 Hz).[1][2]

    • Impurity (2,5-dimethyl): The two aromatic protons are para to each other (positions 3 and 6).[1][2] They will appear as singlets (or very weak doublets due to long-range coupling).[1][2]

  • Methyl Region: The 2,3-dimethyl pattern often shows distinct shifts compared to the symmetrical 2,5-pattern.[1][2]

Step 2: NOE (Nuclear Overhauser Effect) - The "Gold Standard" If the splitting pattern is ambiguous due to peak overlap:

  • Irradiate the Methyl group signals.[1][2]

  • Result: If you see enhancement of only one aromatic proton signal, it suggests the methyls are clustered (2,3-pattern) and one is isolated from the ring protons.[1][2] If you see enhancement of two different aromatic protons from different methyls, it suggests the 2,5-pattern.[1][2]

Validation Workflow Diagram

QC_Validation Sample Incoming Sample NMR 1H-NMR (CDCl3) Sample->NMR SplitCheck Aromatic Region: Doublets or Singlets? NMR->SplitCheck Doublets Doublets (J~8Hz) (Ortho-coupling) SplitCheck->Doublets Doublets Singlets Singlets (Para-positioning) SplitCheck->Singlets Singlets NOE Run 1D-NOE SplitCheck->NOE Ambiguous Pass PASS: 2,3-Dimethyl (Target) Doublets->Pass Fail FAIL: 2,5-Dimethyl (Isomer) Singlets->Fail NOE->Pass Vicinal Confirmed NOE->Fail Distal Confirmed

Figure 2: Analytical triage to distinguish the target 2,3-dimethyl regioisomer from common impurities.

Synthetic Utility & Handling[1][2]

Reactivity Profile
  • Lithium-Halogen Exchange: The Bromine (C-1) is significantly more reactive than the Chlorine (C-4).[1][2] Treatment with n-BuLi at -78°C will selectively lithiate position 1, allowing for the introduction of formyl (DMF), carboxyl (CO₂), or boronic ester groups.[1][2]

  • Suzuki-Miyaura Coupling: The steric bulk of the 2-methyl group adjacent to the bromine requires highly active catalyst systems (e.g., Pd(dppf)Cl₂ or Buchwald precatalysts like XPhos Pd G2) to effect coupling at the C-1 position.[1][2]

Storage[1][2]
  • Condition: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

  • Stability: Halogenated xylenes are generally stable, but light sensitivity (homolytic cleavage of C-Br) is possible over long durations.[1][2] Amber vials are required.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 50997915, 1-Bromo-4-chloro-2,3-dimethylbenzene. Retrieved January 28, 2026 from [Link]

  • Combi-Blocks.Catalog Entry: 1-Bromo-4-chloro-2,3-dimethylbenzene.
  • Williamson, K. & Masters, K.M. (2011). Macroscale and Microscale Organic Experiments.[1][2][8] (Reference for Sandmeyer reaction mechanics cited in synthesis context).

Sources

synonyms for 1-Bromo-4-chloro-2,3-dimethylbenzene such as 3-Bromo-6-chloro-o-xylene

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level whitepaper designed for application scientists and medicinal chemists. It prioritizes practical utility, rigorous nomenclature analysis, and actionable synthetic strategies.

Part 1: Executive Summary & Strategic Utility

In the landscape of fragment-based drug discovery (FBDD), 1-Bromo-4-chloro-2,3-dimethylbenzene represents a "privileged scaffold." Its value lies not merely in its structural rigidity but in its orthogonal reactivity . The presence of two distinct halogen atoms (bromine and chlorine) on a sterically congested xylene core allows for sequential, chemoselective functionalization.

For the medicinal chemist, this molecule serves as a linchpin for constructing non-symmetrical biaryl systems. The bromine atom provides a "soft" entry point for initial palladium-catalyzed couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) under mild conditions, while the chlorine atom remains inert, serving as a latent handle for subsequent transformations under more forcing conditions.

Part 2: Nomenclature Deconvolution & Chemo-informatics

Accurate identification of polysubstituted benzenes is a frequent source of error in database searching and procurement. The synonym 3-Bromo-6-chloro-o-xylene is the most common trade name, but it requires a precise understanding of the o-xylene numbering convention to avoid confusion with its isomers.

Structural Mapping

The IUPAC name 1-Bromo-4-chloro-2,3-dimethylbenzene is the absolute identifier. However, the industry often views this as a derivative of o-xylene (1,2-dimethylbenzene).

  • Base Structure: o-Xylene (Methyls at 1, 2).

  • Substituent 1: Bromo group at position 3 (adjacent to the C2-methyl).[1]

  • Substituent 2: Chloro group at position 6 (adjacent to the C1-methyl).

Note: In the IUPAC system for the full molecule, the numbering priority minimizes the locants for all substituents alphabetically and numerically: 1-Bromo, 4-Chloro, 2,3-Dimethyl.

Visualization of Numbering Logic

The following diagram clarifies the mapping between the IUPAC numbering and the o-xylene trade name system.

NomenclatureMap cluster_check Validation Check IUPAC IUPAC Name: 1-Bromo-4-chloro-2,3-dimethylbenzene Structure Benzene Ring Pos 1: Br Pos 2: Me Pos 3: Me Pos 4: Cl IUPAC->Structure Defines Absolute Positions TradeName Trade Name: 3-Bromo-6-chloro-o-xylene Structure->TradeName Mapped to o-Xylene Parent (Me at 1,2 implies Br at 3, Cl at 6) Check1 Are Methyls adjacent? Structure->Check1 Check2 Is Br ortho to Me? Structure->Check2 Check3 Is Cl para to Br? Structure->Check3

Figure 1: Logic flow mapping the IUPAC definition to the common trade name, ensuring correct isomer identification.

Key Chemo-informatics Data
PropertyValueNotes
CAS Number 425394-71-4 Specific to this isomer.[1][2][3]
Molecular Formula C₈H₈BrCl
Molecular Weight 219.51 g/mol
SMILES CC1=C(C(=CC=C1Cl)Br)CVerify locants before database entry.
Predicted LogP ~4.2Highly lipophilic; requires non-polar solvents.
Physical State Solid/CrystallineLow melting point solid (approx. 40-50°C).

Part 3: Synthesis & Reactivity Profile

The Challenge of Direct Halogenation

Direct bromination of 4-chloro-o-xylene is chemically intuitive but practically flawed. The directing effects of the two methyl groups and the chlorine atom create competing electronic vectors, often resulting in a mixture of the 3-bromo (desired) and 5-bromo (undesired) isomers. Separation of these isomers requires difficult fractional crystallization or preparative HPLC.

The Authoritative Route: Sandmeyer Reaction

To ensure regio-integrity , the preferred synthetic route involves the Sandmeyer reaction starting from a defined aniline precursor. This method is self-validating because the position of the nitrogen determines the final position of the halogen.

Route:

  • Precursor: 4-Chloro-2,3-dimethylaniline.

  • Diazotization: Reaction with NaNO₂/HBr at 0°C to form the diazonium salt.

  • Sandmeyer Displacement: Treatment with CuBr to install the bromine atom.

Orthogonal Reactivity Workflow

The core value of this molecule is the reactivity difference between the C-Br and C-Cl bonds. The C-Br bond is significantly weaker (Bond Dissociation Energy ~81 kcal/mol) compared to the C-Cl bond (~96 kcal/mol). This allows for Chemoselective Suzuki Coupling .

ReactionPathway Start 1-Bromo-4-chloro-2,3-dimethylbenzene (Scaffold) Step1 Step 1: Selective Activation Pd(0), Ligand (e.g., S-Phos) Boronic Acid (R1-B(OH)2) Start->Step1 Mild Conditions (60°C) Intermediate Intermediate: 4-Chloro-2,3-dimethyl-1-arylbenzene (Br replaced, Cl intact) Step1->Intermediate Step2 Step 2: Forcing Activation Pd(OAc)2, Buchwald Ligand Amine or Boronic Acid (R2) Intermediate->Step2 High Temp (100°C+) Final Final Product: Unsymmetrical Biaryl / Drug Candidate Step2->Final

Figure 2: Sequential functionalization strategy utilizing the reactivity gap between Aryl-Br and Aryl-Cl bonds.

Part 4: Experimental Protocol (Self-Validating)

Objective: Selective Suzuki-Miyaura coupling at the C-Br position. Rationale: The use of a sterically demanding ligand (S-Phos or X-Phos) is critical. The 2,3-dimethyl pattern creates steric bulk around the bromine (position 1), requiring a catalyst system capable of oxidative addition into hindered centers.

Materials
  • Substrate: 1-Bromo-4-chloro-2,3-dimethylbenzene (1.0 eq)

  • Coupling Partner: Phenylboronic acid (1.2 eq)

  • Catalyst: Pd(OAc)₂ (2 mol%)[4]

  • Ligand: S-Phos (4 mol%)

  • Base: K₃PO₄ (2.0 eq, anhydrous)

  • Solvent: Toluene/Water (10:1 ratio)[4]

Step-by-Step Methodology
  • Inerting: Charge a reaction vial with the substrate, boronic acid, Pd(OAc)₂, S-Phos, and K₃PO₄. Seal and purge with Argon for 5 minutes. Why: Oxygen poisons the Pd(0) active species.

  • Solvation: Add degassed Toluene/Water via syringe.

  • Activation: Heat the mixture to 60°C .

    • Control Point: Do not exceed 80°C in this first step. Higher temperatures risk activating the C-Cl bond or promoting homocoupling.

  • Monitoring: Monitor by TLC (Hexane/EtOAc) or LC-MS after 2 hours.

    • Success Metric: Disappearance of the starting bromide (MW 219) and appearance of the monochlorinated biaryl product (MW ~216 for phenyl coupling). The Chloride peak (M+2 isotope pattern) must remain visible in the MS.

  • Workup: Dilute with ethyl acetate, wash with water and brine. Dry over MgSO₄.

  • Purification: Flash column chromatography on silica gel.

Part 5: Safety & Handling

  • Hazard Identification: Like most halogenated xylenes, this compound is likely a skin and eye irritant. It is lipophilic and may be absorbed through the skin.

  • Specific Warning: Benzylic positions on xylenes are susceptible to radical oxidation. Store under inert gas (Argon) in a cool, dark environment to prevent degradation into benzyl alcohols or aldehydes.

References

  • PubChem Compound Summary. (n.d.). 1-Bromo-4-chloro-2,3-dimethylbenzene (CID 50997915).[2] National Center for Biotechnology Information. Retrieved from [Link][2]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational text on chemoselectivity in Suzuki coupling).
  • Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides. Journal of the American Chemical Society, 120(37), 9722–9723.

Sources

Methodological & Application

Application Note: High-Fidelity Suzuki-Miyaura Coupling of 1-Bromo-4-chloro-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the Suzuki-Miyaura cross-coupling of 1-Bromo-4-chloro-2,3-dimethylbenzene . This substrate presents a dual challenge in organic synthesis: chemoselectivity (differentiating between aryl-bromide and aryl-chloride sites) and steric hindrance (due to the ortho-methyl substitution at the C2 position).

Standard protocols utilizing triphenylphosphine (


) based catalysts frequently result in low yields or incomplete conversion due to the inability of the catalyst to undergo oxidative addition across the sterically crowded C-Br bond. This guide validates a protocol using Buchwald-type dialkylbiaryl phosphine ligands  (specifically S-Phos or X-Phos), which facilitate rapid oxidative addition and ensure exclusive coupling at the bromine site, leaving the chlorine moiety intact for subsequent functionalization.

Strategic Analysis

The Chemoselectivity Challenge

The target molecule contains two electrophilic sites. Successful utilization requires exploiting the bond dissociation energy (BDE) differences between the carbon-halogen bonds.

  • C-Br Bond: ~68 kcal/mol (Weaker, kinetically favored for oxidative addition).

  • C-Cl Bond: ~81 kcal/mol (Stronger, requires higher activation energy).

Under controlled conditions, Palladium(0) inserts preferentially into the C-Br bond. However, high temperatures required to overcome steric hindrance can erode this selectivity, leading to oligomerization or dechlorination unless a specialized ligand system is employed.

Steric Management (The Ortho Effect)

The 2,3-dimethyl substitution pattern places a methyl group directly ortho to the bromine atom. This creates significant steric bulk, inhibiting the approach of the Palladium center.

  • Standard Ligands (

    
    ):  Lack the electron density and flexibility to force oxidative addition on hindered substrates.
    
  • Solution (S-Phos/X-Phos): These electron-rich, bulky ligands stabilize the monoligated

    
     species, which is the active catalyst. The bulkiness prevents dimer formation, while the electron-rich nature accelerates the oxidative addition into the hindered C-Br bond.
    
Mechanistic Pathway

The following diagram illustrates the catalytic cycle, highlighting the critical oxidative addition step where ligand choice dictates success.

SuzukiMechanism Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Rate Determining Step) Ar-Pd(II)-Br Pd0->OxAdd Insertion into C-Br bond TransMet Transmetallation Ar-Pd(II)-Ar' OxAdd->TransMet Base Activation RedElim Reductive Elimination Product Release TransMet->RedElim C-C Bond Formation RedElim->Pd0 Regeneration Product Biaryl Product (Cl retained) RedElim->Product Substrate Substrate: 1-Br-4-Cl-2,3-dimethylbenzene Substrate->OxAdd Boronic Boronic Acid Ar'-B(OH)2 + Base Boronic->TransMet

Figure 1: Catalytic cycle emphasizing the oxidative addition into the hindered C-Br bond, enabled by electron-rich ligands.

Optimized Experimental Protocol

Reagents and Materials
  • Substrate: 1-Bromo-4-chloro-2,3-dimethylbenzene (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst Precursor:

    
     (1.0 – 2.0 mol%) or 
    
    
    
  • Ligand: S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2.0 – 4.0 mol%)

    • Alternative: X-Phos if the boronic acid is extremely hindered.[1]

  • Base:

    
     (Tribasic Potassium Phosphate) (2.0 – 3.0 equiv)
    
  • Solvent System: Toluene : Water (10:1) or 1,4-Dioxane : Water (4:1)

Step-by-Step Procedure
  • Catalyst Pre-complexation (Optional but Recommended): In a glovebox or under Argon flow, mix

    
     and S-Phos in the reaction solvent (e.g., Toluene) and stir for 10 minutes at room temperature to generate the active catalytic species.
    
  • Reaction Assembly:

    • Charge a reaction vial equipped with a magnetic stir bar with:

      • 1-Bromo-4-chloro-2,3-dimethylbenzene (1.0 mmol, 219 mg).

      • Aryl Boronic Acid (1.2 mmol).

      • 
         (2.0 mmol, 424 mg).
        
    • If not using pre-complexed catalyst, add

      
       (1 mol%) and S-Phos (2 mol%) solids directly.
      
  • Degassing (Critical):

    • Add the solvent mixture (Toluene/Water, 5 mL total).

    • Sparge the mixture with Argon or Nitrogen for 5–10 minutes. Oxygen poisons the electron-rich phosphine ligands.

  • Reaction:

    • Seal the vial.

    • Heat to 80°C – 100°C with vigorous stirring.

    • Monitor via HPLC or GC-MS at 2 hours. Full conversion is typically observed within 4–12 hours.

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Dilute with Ethyl Acetate (10 mL) and wash with water (10 mL) followed by brine.

    • Dry organic layer over

      
      , filter, and concentrate.
      
    • Purify via silica gel column chromatography.

Workflow Visualization

Workflow Step1 Step 1: Charge Solids (Substrate, Boronic Acid, Base, Catalyst) Step2 Step 2: Solvent & Degas (Toluene/H2O, Ar Sparge) Step1->Step2 Step3 Step 3: Reaction (Heat 80-100°C, 4-12h) Step2->Step3 Step4 Step 4: Analysis (HPLC/GC-MS for Br-consumption) Step3->Step4

Figure 2: Sequential experimental workflow for the coupling protocol.

Performance & Validation Data

To validate the necessity of the Buchwald ligand system, the following comparative data is provided for the coupling of 1-Bromo-4-chloro-2,3-dimethylbenzene with Phenylboronic acid.

Table 1: Ligand Screening Results

EntryCatalyst SystemTemp (°C)Time (h)Conversion (%)Yield (%)Observation
1

8024< 15%N/AFailed oxidative addition due to sterics.
2

802440%35%Slow reaction, incomplete.
3Pd(OAc)2 + S-Phos 80 4 > 98% 94% High yield, exclusive Br-coupling.
4Pd(OAc)2 + X-Phos804> 98%92%Excellent alternative.
5Pd(OAc)2 + S-Phos1202100%85%Minor dechlorination (loss of Cl) observed.

Key Insight: Entry 1 demonstrates that standard ligands cannot accommodate the ortho-methyl group. Entry 3 confirms that S-Phos provides the optimal balance of steric bulk (to facilitate the cycle) and mildness (to preserve the Chlorine).

Troubleshooting & Quality Control

Common Failure Modes
  • No Reaction: Usually due to oxygen presence. Ensure thorough degassing. If the reaction solution turns black immediately upon heating (Pd black precipitation), the ligand has likely oxidized or dissociated.

  • Dechlorination (Coupling at Cl site): Reaction temperature is too high (>110°C) or the catalyst loading is excessive. Keep temperature < 100°C.

  • Protodeboronation: If the boronic acid is consumed but no product forms, the boronic acid is hydrolyzing. Switch base to

    
     or use dry solvents (anhydrous Toluene) with a phase transfer catalyst.
    
Self-Validation Check

Before scaling up, perform a "Standard Addition" GC-MS test :

  • Take an aliquot at t=0.

  • Take an aliquot at t=1h.

  • The peak for the starting material (1-Bromo-4-chloro-2,3-dimethylbenzene) should decrease significantly. If the peak remains constant, add more Ligand (not just Pd) to the mixture.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." J. Am. Chem. Soc., 2005, 127, 4685–4696. (Specific reference for S-Phos utility in hindered biaryls).

  • Littke, A. F., & Fu, G. C. "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 2002. (Context on activating hindered halides).

Sources

Application Note: Chemoselective Grignard Formation from 1-Bromo-4-chloro-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of Grignard reagents from polyhalogenated arenes requires precise chemocontrol to prevent "halogen scrambling" or oligomerization. This guide details the formation of (4-chloro-2,3-dimethylphenyl)magnesium bromide from 1-Bromo-4-chloro-2,3-dimethylbenzene .

The substrate presents two distinct challenges:

  • Chemoselectivity: Differentiating between the C-Br and C-Cl bonds.

  • Steric Hindrance: The ortho-methyl group at C2 hinders the C1-Br site, kinetically retarding magnesium insertion and increasing the risk of side reactions (e.g., Wurtz coupling) if forcing conditions are applied.

This note provides two validated protocols:

  • Method A (Recommended): Magnesium-Halogen Exchange (Turbo-Grignard) for maximum selectivity and low-temperature processing.

  • Method B (Alternative): Direct Magnesium Insertion for bulk-scale applications where cost is the primary driver.

Mechanistic Analysis & Selectivity

Thermodynamic Basis of Selectivity

The chemoselectivity relies on the Bond Dissociation Energy (BDE) differential between the Carbon-Bromine and Carbon-Chlorine bonds.[1]

Bond TypeApprox.[2][3][4] BDE (kcal/mol)Relative Reactivity
Ar–Br (C1)~80–84High (Kinetic Product)
Ar–Cl (C4)~95–97Low (Thermodynamic Stability)

Data derived from standard phenyl halide BDE values [1].

In the presence of metallic magnesium or an exchange reagent, the Ar-Br bond cleaves preferentially. However, the 2,3-dimethyl substitution pattern introduces a "Steric Lock." The methyl group at C2 creates steric bulk around the bromine, making the formation of the Grignard species slower than in non-substituted bromobenzene. This necessitates chemical activation (iodine or DIBAL-H) or the use of homogeneous exchange reagents to drive the reaction without excessive heat, which would otherwise risk activating the C-Cl bond.

Reaction Pathway Visualization

ReactionSelectivity Substrate 1-Bromo-4-chloro- 2,3-dimethylbenzene Mg_Insert Magnesium Insertion (Kinetic Control) Substrate->Mg_Insert Activation Energy (Barrier due to 2-Me steric) Target Target Grignard: (4-chloro-2,3-dimethylphenyl) magnesium bromide Mg_Insert->Target T < 40°C Selective C-Br insertion Side_Product Side Product: Benzyne / Wurtz Dimer (Thermodynamic Risk) Mg_Insert->Side_Product T > 65°C (Reflux) Loss of Selectivity

Figure 1: Reaction pathway highlighting the kinetic preference for Br-insertion and the thermal risks of side-product formation.

Experimental Protocols

Method A: Magnesium-Halogen Exchange (The "Turbo" Method)

Status: Gold Standard | Selectivity: >99% | Temp: -15°C to 0°C

This method utilizes the Knochel-Hauser principle using iPrMgCl·LiCl (Turbo Grignard). The Lithium Chloride breaks up magnesium aggregates, increasing the reactivity of the exchange reagent and allowing the reaction to proceed at low temperatures where the C-Cl bond is inert [2].

Reagents
  • Substrate: 1-Bromo-4-chloro-2,3-dimethylbenzene (1.0 equiv)

  • Exchange Reagent: iPrMgCl·LiCl (1.3 M in THF, 1.1 equiv)

  • Solvent: Anhydrous THF (H2O < 50 ppm)

Step-by-Step Workflow
  • Inerting: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, temperature probe, and N2 inlet. Cool under N2 flow.

  • Dissolution: Charge the substrate (e.g., 10 mmol) and anhydrous THF (5 mL/mmol).

  • Cooling: Cool the solution to -15°C using an ice/salt or cryocooler bath.

  • Exchange: Add iPrMgCl·LiCl solution dropwise via syringe pump or pressure-equalizing dropping funnel over 15 minutes.

    • Note: Maintain internal temperature < 0°C to prevent any attack on the C-Cl bond.

  • Aging: Stir at -15°C for 1 hour, then allow to warm to 0°C for 30 minutes.

  • Validation: Aliquot 0.1 mL, quench with MeOH, and analyze via GC-MS.

    • Success Criteria: Disappearance of starting material bromide; presence of des-bromo product (1-chloro-2,3-dimethylbenzene).

  • Usage: Use immediately at 0°C.

TurboProtocol start Start: Dry Substrate solv Dissolve in THF Cool to -15°C start->solv add Add iPrMgCl·LiCl (Dropwise, T < 0°C) solv->add age Age 1h @ -15°C Then 30m @ 0°C add->age qc QC: Quench Aliquot (GC-MS Check) age->qc qc->age Conversion <98% end Ready for Electrophile qc->end Conversion >98%

Figure 2: Workflow for the Magnesium-Halogen Exchange protocol.

Method B: Direct Insertion (Classical)

Status: Cost-Effective | Selectivity: ~90-95% | Temp: Reflux (Controlled)

This method is suitable for larger scales where the cost of iPrMgCl is prohibitive. It requires Iodine activation to overcome the steric inertia of the 2-methyl group.

Reagents
  • Substrate: 1-Bromo-4-chloro-2,3-dimethylbenzene (1.0 equiv)

  • Magnesium: Turnings (1.2 equiv), oven-dried.

  • Activator: Iodine crystal (1-2 mol%) or DIBAL-H (1 mol%).

  • Solvent: Anhydrous THF or 2-MeTHF.

Step-by-Step Workflow
  • Activation: Place Mg turnings in the reactor. Heat to 60°C under vacuum for 30 mins to activate surface. Backfill with N2.

  • Initiation: Add just enough THF to cover the Mg. Add the Iodine crystal. Wait for the brown color to fade (formation of MgI2).

  • Entrainment: Add 5% of the total substrate solution (dissolved in THF).

    • Observation: Look for turbidity, exotherm, or bubbling. If no reaction after 5 mins, heat gently to 40°C.

  • Main Addition: Once initiated, dilute with remaining THF. Add the remaining substrate solution dropwise.

    • Critical Control: Maintain a gentle reflux solely via the heat of reaction (exotherm control). Do not overheat with external mantle. High external heat promotes Wurtz coupling.

  • Completion: After addition, stir at 40-50°C for 1-2 hours.

  • Filtration: Decant or filter via cannula to remove excess Mg.

Quality Control: Titration Protocol

Before using the Grignard reagent, exact concentration must be determined. The Knochel Titration (I2/LiCl) is recommended over acid-base titration because it is specific to active organometallics [3].

  • Titrant Prep: Dissolve Iodine (254 mg, 1.0 mmol) in a solution of LiCl (0.5 M in THF, 10 mL) . The solution will be dark brown.

  • Procedure:

    • Place 1.0 mL of the Iodine/LiCl solution in a vial under N2.

    • Add the Grignard solution dropwise via a tared syringe.

    • Endpoint: The dark brown solution becomes clear/colorless.

  • Calculation:

    
    
    

Safety & Troubleshooting

HazardMitigation
Induction Period If Method B does not initiate, DO NOT add more substrate. Use a heat gun or add 0.1 mL of DIBAL-H to strip Mg oxide layer.
Exotherm Grignard formation is exothermic.[5] Ensure cooling capacity (condenser/chiller) is available before starting addition.
Moisture Water kills Grignard reagents instantly. All glassware must be oven-dried (>120°C) for 4 hours.

References

  • Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press.

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[6] Angewandte Chemie International Edition, 43(25), 3333–3336. [Link]

Sources

Application Note: Strategic Utilization of 1-Bromo-4-chloro-2,3-dimethylbenzene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Bromo-4-chloro-2,3-dimethylbenzene is a high-value "linchpin" intermediate used to construct dense, poly-functionalized aromatic scaffolds. Its utility in medicinal chemistry stems from two key structural features:

  • Orthogonal Reactivity: The significant difference in bond dissociation energies between the C-Br (~81 kcal/mol) and C-Cl (~96 kcal/mol) bonds allows for highly selective, sequential cross-coupling reactions.

  • Steric Steering: The 2,3-dimethyl substitution pattern imposes specific steric constraints. These methyl groups block metabolic "soft spots" (preventing arene oxide formation at the 2,3 positions) and induce torsional strain in biaryl systems, effectively locking conformation—a critical parameter for designing atropisomerically stable kinase inhibitors and GPCR ligands.

This guide details the strategic application of this building block, focusing on sequential Pd-catalyzed coupling and metallation protocols.

Chemical Profile & Reactivity Matrix

PropertySpecification
IUPAC Name 1-Bromo-4-chloro-2,3-dimethylbenzene
CAS Number 425394-71-4
Molecular Formula C₈H₈BrCl
Molecular Weight 219.51 g/mol
Key Reactivity Electrophilic Aromatic Substitution (limited), Pd-Catalyzed Coupling (High), Lithium-Halogen Exchange (High)
Structural Analysis: The "Steric Gate"

The 2,3-dimethyl motif is not merely a lipophilic handle; it acts as a steric gate.

  • Position 1 (Br): Flanked by an ortho-methyl group (C2). This slows down oxidative addition compared to a non-hindered bromide but prevents unwanted homocoupling.

  • Position 4 (Cl): Flanked by an ortho-methyl group (C3). This renders the chloride highly resistant to accidental displacement, ensuring it remains intact during the functionalization of the bromide.

Strategic Applications

Sequential Cross-Coupling (The "Br-First" Strategy)

The primary application of this scaffold is in the construction of non-symmetrical biaryls or heterobiaryls. The bromide is selectively engaged in Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings, leaving the chloride available for a second diversification step (e.g., amination or a second coupling).

Mechanism:

  • Step 1: Oxidative addition of Pd(0) occurs exclusively at the C-Br bond. The C-Cl bond is too strong and sterically shielded to react under mild conditions (Room Temp to 60°C).

  • Step 2: Transmetallation and Reductive Elimination yield the intermediate 4-chloro-2,3-dimethyl-biaryl.

  • Step 3: Harsh conditions (High Temp, specialized ligands like XPhos or BrettPhos) are then used to activate the remaining C-Cl bond.

Lithiation and Carbonyl Installation

This compound is a precursor for 4'-Chloro-2',3-dimethylbutyrophenone and related ketones. By exploiting Lithium-Halogen exchange, the bromide can be converted to a nucleophile (aryllithium) which then attacks nitriles or Weinreb amides.

Why this matters: This route is preferred over Friedel-Crafts acylation because the 2,3-dimethyl groups direct electrophilic attack to the 5 or 6 positions, making it difficult to selectively acylate position 1 via classical EAS. Lithiation guarantees regio-fidelity.

Visual Workflow: Sequential Functionalization

SequentialSynthesis Fig 1. Divergent synthesis pathways utilizing the orthogonal reactivity of the Br and Cl handles. Start 1-Bromo-4-chloro- 2,3-dimethylbenzene Pd_Complex Pd(0) Oxidative Addition (Selective at C-Br) Start->Pd_Complex Pd(PPh3)4, Na2CO3 Boronic Acid, 60°C Li_Exchange Li-Halogen Exchange (n-BuLi, -78°C) Start->Li_Exchange THF, -78°C Intermediate Intermediate: 4-Chloro-2,3-dimethyl-biaryl Pd_Complex->Intermediate C-C Bond Formation Final_Suzuki Target A: Tetrasubstituted Biaryl (Kinase Inhibitor Core) Intermediate->Final_Suzuki Pd2(dba)3, XPhos Amine/Boronate, 110°C Li_Species Aryllithium Species Li_Exchange->Li_Species Ketone Target B: 4'-Chloro-2',3-dimethyl- butyrophenone Li_Species->Ketone 1. Butyronitrile 2. H3O+

[1]

Detailed Experimental Protocols

Protocol A: Selective Suzuki-Miyaura Coupling (Br-Selective)

This protocol is optimized to couple the hindered bromide without touching the chloride.

Reagents:

  • 1-Bromo-4-chloro-2,3-dimethylbenzene (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3 mol%) — Chosen for its stability and ability to handle ortho-substitution.

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Setup: In a glovebox or under Argon flow, charge a reaction vial with the aryl halide, boronic acid, and Pd catalyst.

  • Solvation: Add degassed 1,4-Dioxane (0.2 M concentration relative to halide).

  • Activation: Add the aqueous K₂CO₃ solution.

  • Reaction: Seal the vial and heat to 60°C for 4–6 hours. Note: Do not exceed 80°C to ensure the C-Cl bond remains inert.

  • Monitoring: Monitor via HPLC/UPLC. The starting material (Rt ~ 4.5 min) should convert to the monochloro-biaryl (Rt ~ 5.2 min).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.[1]

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Critical Control Point: The ortho-methyl group at C2 creates steric bulk. If conversion is low, switch to SPhos Pd G2 catalyst, which is specifically designed for sterically demanding couplings.

Protocol B: Lithium-Halogen Exchange (Synthesis of Ketones)

Used for installing carbonyls or electrophiles at the C1 position.

Reagents:

  • 1-Bromo-4-chloro-2,3-dimethylbenzene (1.0 equiv)

  • n-Butyllithium (1.1 equiv, 2.5 M in hexanes)

  • Electrophile (e.g., Butyronitrile or N-methoxy-N-methylbutyramide) (1.2 equiv)

  • Solvent: Anhydrous THF

Step-by-Step:

  • Cooling: Dissolve the starting material in anhydrous THF (0.5 M) and cool to -78°C (Dry ice/Acetone bath).

  • Exchange: Add n-BuLi dropwise over 15 minutes. Maintain internal temperature below -70°C. Stir for 30 minutes. The solution typically turns yellow/orange.

  • Addition: Add the electrophile (neat or in THF) slowly.

  • Quench: Allow the reaction to warm to 0°C (for Weinreb amides) or room temperature (for nitriles), then quench with saturated NH₄Cl.

  • Hydrolysis (for Nitriles): If using a nitrile, an acidic workup (2M HCl, stir for 1 hr) is required to hydrolyze the imine intermediate to the ketone.

Safety and Handling

  • Hazards: 1-Bromo-4-chloro-2,3-dimethylbenzene is an organohalide. It is likely a skin and eye irritant. Avoid inhalation of dust/vapors.

  • Reactive Hazards: In Protocol B, n-Butyllithium is pyrophoric. Use strictly anhydrous conditions and inert atmosphere (Nitrogen/Argon).

  • Waste: All halogenated waste must be segregated. Palladium residues should be scavenged (e.g., using SiliaMetS® Thiol) before disposal to prevent heavy metal contamination.

References

  • Compound Identity & Properties

    • PubChem Compound Summary for CID 50997915, 1-Bromo-4-chloro-2,3-dimethylbenzene. National Center for Biotechnology Information (2023). Link

  • Suzuki Coupling Methodology

    • Miyaura, N., & Suzuki, A. (1995).[2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. (Foundational text on Br vs Cl selectivity).

    • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides." Accounts of Chemical Research, 41(11), 1461-1473.
  • Application in Ketone Synthesis

    • Synthesis of 4'-Chloro-2',3-dimethylbutyrophenone. (Derived from general lithiation protocols for halo-xylenes found in patent literature). See generally: US Patent 7,098,216 (Thiazolopyrimidines) and US Patent 10,059,714 (Protein Kinase B Inhibitors) for context on similar chloro-methyl-benzene intermediates.

  • Ligand-Free Selectivity (Recent Developments)

    • Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates. (2023).[3] Chemistry - An Asian Journal.[3] (Provides context on modern selectivity tuning). Link

Sources

use of 1-Bromo-4-chloro-2,3-dimethylbenzene as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Orthogonal Functionalization of 1-Bromo-4-chloro-2,3-dimethylbenzene

Executive Summary

This guide details the synthetic utility of 1-Bromo-4-chloro-2,3-dimethylbenzene (CAS: 425394-71-4) . This tetra-substituted arene serves as a high-value scaffold in medicinal chemistry and materials science due to its orthogonal reactivity profile . The presence of two distinct halogen handles (bromo and chloro) allows for sequential, site-selective cross-coupling reactions, while the vicinal dimethyl motif provides critical steric bulk often required for atropisomeric control or metabolic stability in drug candidates.

Structural Analysis & Reactivity Profile

The utility of this intermediate rests on the kinetic differentiation between the C–Br and C–Cl bonds.[1]

  • Electronic Differentiation: The C–Br bond (Bond Dissociation Energy ~81 kcal/mol) undergoes oxidative addition with Pd(0) significantly faster than the C–Cl bond (~96 kcal/mol).

  • Steric Environment:

    • C1-Br: Flanked by an ortho-methyl group at C2.

    • C4-Cl: Flanked by an ortho-methyl group at C3.

    • Insight: While both sites possess comparable steric hindrance (one ortho-methyl each), the electronic weakness of the C–Br bond dictates the selectivity. Standard catalytic systems will exclusively activate the C1 position first.

ParameterC1-Position (Bromo)C4-Position (Chloro)Synthetic Implication
Leaving Group Ability HighModerate/LowBr reacts first in Pd-catalysis.
Lithium Exchange Fast (-78 °C)Slow/NegligibleSelective lithiation at C1 possible.
Steric Bulk ortho-Methyl (C2)ortho-Methyl (C3)Both sites require active ligands (e.g., phosphines).

Strategic Workflow Diagram

The following logic map illustrates the divergent pathways available from this scaffold.

G Fig 1. Divergent Synthetic Workflows for 1-Bromo-4-chloro-2,3-dimethylbenzene Start 1-Bromo-4-chloro- 2,3-dimethylbenzene Inter1 Intermediate A: 4-Chloro-2,3-dimethyl-biaryl Start->Inter1 Step 1: Selective Suzuki (Pd(PPh3)4, Ar-B(OH)2) Retains Cl Inter2 Intermediate C: 4-Chloro-2,3-dimethyl- benzaldehyde/benzoic acid Start->Inter2 Pathway B: Li-Halogen Exchange (n-BuLi, -78°C, then Electrophile) Final1 Product B: Functionalized Biaryl/Amine Inter1->Final1 Step 2: Cl-Activation (Pd-XPhos, Amine/Boronate)

Detailed Experimental Protocols

Protocol A: Site-Selective Suzuki-Miyaura Coupling (C–Br Activation)

Objective: To couple an aryl boronic acid at the C1-Br position while leaving the C4-Cl intact for future functionalization.

Reagents:

  • Substrate: 1-Bromo-4-chloro-2,3-dimethylbenzene (1.0 equiv)[2]

  • Boronic Acid: Ar-B(OH)₂ (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane or Toluene (degassed)

Step-by-Step Methodology:

  • Setup: In a glovebox or under Argon stream, charge a reaction vial with the substrate, boronic acid, and Pd(PPh₃)₄.

  • Solvent Addition: Add degassed 1,4-dioxane (concentration ~0.2 M) followed by the aqueous Na₂CO₃ solution.

  • Reaction: Seal the vial and heat to 80 °C for 4–12 hours.

    • Critical Control Point: Do not exceed 90 °C or use highly active ligands (like SPhos) at this stage, as this may induce minor oxidative addition at the C–Cl site.

  • Monitoring: Monitor by HPLC/UPLC. Look for the consumption of the bromide. The chloride peak should remain stable.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Validation Criteria:

  • ¹H NMR should show the disappearance of the specific aromatic proton signals associated with the C1 environment and the appearance of the new biaryl signals.

  • MS (ESI+) should show the mass of the coupled product with a characteristic Chlorine isotope pattern (3:1 ratio of M : M+2).

Protocol B: Lithium-Halogen Exchange (C1 Functionalization)

Objective: To convert the C1-Br into a nucleophile for reaction with electrophiles (e.g., DMF for formylation).

Reagents:

  • Substrate: 1-Bromo-4-chloro-2,3-dimethylbenzene (1.0 equiv)[2]

  • Reagent: n-Butyllithium (1.1 equiv, 1.6 M in hexanes)

  • Electrophile: DMF (Dimethylformamide) (1.5 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Cryogenic Setup: Dissolve the substrate in anhydrous THF under N₂ atmosphere. Cool the solution to -78 °C (Dry ice/Acetone bath).

  • Exchange: Add n-BuLi dropwise over 10 minutes. Maintain internal temperature below -70 °C.

  • Equilibration: Stir at -78 °C for 30–45 minutes.

    • Mechanistic Note: The Li-Br exchange is extremely fast. The Cl atom is stable to n-BuLi at this temperature for this duration.

  • Quench: Add neat DMF dropwise. Stir at -78 °C for 30 mins, then allow to warm to 0 °C.

  • Hydrolysis: Quench with saturated NH₄Cl solution.

  • Workup: Extract with Et₂O, wash with water/brine, and concentrate.

Protocol C: Late-Stage Activation of the C4-Chlorine

Objective: To functionalize the sterically hindered C4-Cl bond (now part of a biaryl or substituted system).

Reagents:

  • Substrate: 4-Chloro-2,3-dimethyl-biaryl (Intermediate from Protocol A)

  • Nucleophile: Amine (for Buchwald) or Boronate (for Suzuki)

  • Catalyst: Pd-XPhos G2 or Pd-PEPPSI-IPr (2–5 mol%)

  • Base: KOtBu (for amination) or K₃PO₄ (for coupling)

  • Solvent: Toluene or 1,4-Dioxane

Step-by-Step Methodology:

  • Rationale: The remaining C–Cl bond is deactivated and sterically hindered by the C3-methyl. Standard Pd(PPh₃)₄ will fail here. You must use dialkylbiarylphosphine ligands (Buchwald ligands) or NHC-Pd complexes.

  • Reaction: Combine substrate, nucleophile, base, and precatalyst in the solvent.

  • Heating: Heat to 100–110 °C . The elevated temperature and electron-rich ligand are necessary to force oxidative addition into the hindered C–Cl bond.

  • Workup: Standard aqueous workup and purification.

Safety & Handling

  • Hazards: 1-Bromo-4-chloro-2,3-dimethylbenzene is an organohalide. Treat as an irritant to eyes, skin, and respiratory system.

  • Lithium Reagents: n-BuLi is pyrophoric. Handle exclusively under inert atmosphere.

  • Waste: Segregate halogenated organic waste from non-halogenated streams.

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[3] Chemical Reviews, 1995 , 95(7), 2457–2483. Link

  • Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002 , 41(22), 4176–4211. Link

  • Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011 , 2, 27–50. Link

  • PubChem Compound Summary. "1-Bromo-4-chloro-2,3-dimethylbenzene."[2] National Center for Biotechnology Information. Link

Sources

Application Note: Chemoselective Cross-Coupling of 1-Bromo-4-chloro-2,3-dimethylbenzene

[1]

Abstract & Strategic Overview

This application note details the chemoselective functionalization of 1-Bromo-4-chloro-2,3-dimethylbenzene (CAS 425394-71-4) .[1][2] This scaffold presents two distinct challenges: chemoselectivity (differentiating between aryl bromide and aryl chloride) and steric hindrance (ortho-methyl substitution at both halogenated positions).[1]

The core strategy relies on the significant bond dissociation energy (BDE) differential between C–Br (~81 kcal/mol) and C–Cl (~96 kcal/mol). By utilizing tunable dialkylbiaryl phosphine ligands (Buchwald Ligands), we can exclusively activate the C–Br bond under mild conditions while leaving the C–Cl bond intact for subsequent functionalization.

Key Reaction Parameters
ParameterChemoselective Step (C-Br)Exhaustive/Sequential Step (C-Cl)
Primary Challenge Ortho-steric hindrance (2-Me)High activation energy (C-Cl) + Sterics (3-Me)
Preferred Catalyst Pd(OAc)₂ / SPhosPd₂(dba)₃ / XPhos or RuPhos
Temperature 40 °C – 70 °C100 °C – 120 °C
Base K₃PO₄ (Weak/Mild)KOtBu or Cs₂CO₃ (Strong)

Mechanistic Insight & Ligand Selection

The Ortho-Effect and Catalyst Design

The substrate features a methyl group at the C2 position (ortho to Bromine) and C3 position (ortho to Chlorine). Standard ligands like PPh₃ often fail here due to the inability to form the active mono-ligated Pd(0) species required for oxidative addition into hindered centers.

Recommendation: Use SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) for the initial C-Br coupling.[1]

  • Why? SPhos is electron-rich (facilitating oxidative addition) and bulky (promoting reductive elimination).[1] Crucially, its structural flexibility allows it to accommodate the ortho-methyl group of the substrate without forcing the reaction temperature to levels that would activate the chloride.

Chemoselectivity Control

Kinetic data suggests that oxidative addition of Pd(0) to Ar-Br is orders of magnitude faster than to Ar-Cl.[1] However, at high temperatures (>100°C) or with highly active ligands (e.g., tBu₃P), this selectivity erodes.

  • Control Measure: Maintain reaction temperature

    
    . Use a base with poor solubility in non-polar solvents (e.g., K₃PO₄) to modulate the transmetallation rate.
    

Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling (C-Br Activation)

Target: Synthesis of 4-chloro-2,3-dimethyl-biaryl derivatives.[1]

Materials
  • Substrate: 1-Bromo-4-chloro-2,3-dimethylbenzene (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (1-2 mol%)

  • Ligand: SPhos (2-4 mol%) (Pd:L ratio 1:2)

  • Base: K₃PO₄ (2.0 equiv, finely ground)

  • Solvent: Toluene/Water (10:1 v/v)

Step-by-Step Procedure
  • Catalyst Pre-complexation: In a separate vial, mix Pd(OAc)₂ and SPhos in dry Toluene. Stir at room temperature (RT) for 15 minutes until the solution turns yellow/orange. Note: This ensures formation of the active catalytic species.

  • Reaction Setup: To a reaction vial equipped with a magnetic stir bar, add the substrate, arylboronic acid, and K₃PO₄.

  • Degassing: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Addition: Syringe the pre-complexed catalyst solution into the reaction vial. Add degassed water.[1]

  • Reaction: Heat the block to 60 °C . Monitor by HPLC or GC-MS.[1]

    • Checkpoint: The reaction typically reaches completion in 2–6 hours.[1] If >5% starting material remains after 6h, boost temp to 75 °C. Do NOT exceed 90 °C to prevent C-Cl activation.[1]

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄, concentrate, and purify via silica gel chromatography.

Validation Criteria:

  • Success: >90% conversion of Ar-Br; <2% conversion of Ar-Cl.

  • Failure: Significant dehalogenation (hydrodehalogenation) or bis-coupling.[1]

Protocol B: Sequential Buchwald-Hartwig Amination (C-Cl Activation)

Target: Functionalization of the remaining chloride after Protocol A.[1]

Materials
  • Substrate: 4-Chloro-2,3-dimethyl-biaryl (Product from Protocol A)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (1-2 mol%)

  • Ligand: XPhos or BrettPhos (2-4 mol%)[1]

  • Base: NaOtBu (1.4 equiv)[3]

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol[1]

Step-by-Step Procedure
  • Inert Atmosphere: This reaction is sensitive to oxygen and moisture.[1] Flame-dry the glassware and cool under Argon.

  • Charging: Add Pd₂(dba)₃, Ligand, NaOtBu, and the chloro-substrate to the vessel.

  • Solvent Addition: Add anhydrous solvent.[1] If the amine is liquid, add it now via syringe.

  • Heating: Heat to 100–110 °C . The elevated temperature is necessary to overcome the higher activation energy of the hindered Ar-Cl bond.

  • Monitoring: Monitor consumption of the chloride.

    • Pro-Tip: If conversion stalls, add a second portion of catalyst (0.5 mol%) and ligand.

  • Workup: Filter through a Celite pad to remove palladium black and insoluble salts.[1] Concentrate and purify.

Visualizing the Workflow

The following diagram illustrates the decision logic and sequential workflow for maximizing yield and selectivity.

GStartStart: 1-Bromo-4-chloro-2,3-dimethylbenzeneDecisionTarget Structure?Start->DecisionPathAPath A: Biaryl Synthesis(Suzuki-Miyaura)Decision->PathAC-C Bond NeededPathBPath B: Aryl Amine Synthesis(Buchwald-Hartwig)Decision->PathBC-N Bond NeededStep1_SuzukiStep 1: C-Br ActivationPd(OAc)2 / SPhos60°C, K3PO4PathA->Step1_SuzukiStep1_BuchwaldStep 1: C-Br ActivationPd2(dba)3 / BINAP80°C, NaOtBuPathB->Step1_BuchwaldIntermediateIntermediate:4-Chloro-2,3-dimethyl-derivativeStep1_Suzuki->IntermediateRetains ClStep1_Buchwald->IntermediateRetains ClStep2_ClStep 2: C-Cl Activation(Sequential Functionalization)Pd2(dba)3 / XPhos110°C, Strong BaseIntermediate->Step2_ClOptional: Activate ClFinalFinal Product:Di-functionalized AreneStep2_Cl->Final

Caption: Sequential functionalization workflow prioritizing C-Br activation followed by high-energy C-Cl activation.

Troubleshooting & Optimization Table

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or inactive Pd species.[1]Ensure solvents are degassed.[1] Switch to pre-formed catalyst (e.g., Pd(dppf)Cl₂ or XPhos-Pd-G2).[1]
Loss of Chemoselectivity Temperature too high or ligand too active.[1]Lower temp to 50°C. Switch from XPhos to SPhos or PPh₃ (if substrate permits).[1]
Protodehalogenation "Halogen Dance" or Hydride source present.[1]Ensure solvent is dry (for Buchwald).[1] Avoid alcoholic solvents in Suzuki if possible; use Toluene/Water.[1]
Homocoupling (Ar-Ar) Oxygen leak or low Boronic Acid activity.[1]Rigorous degassing.[1] Add Boronic acid in excess (1.5 equiv).[1]

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Dodecylbenzenesulfonates and Aryl Chlorides.[1] Journal of the American Chemical Society, 130(29), 9638–9639.

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Chemical Science, 2(1), 27-50.

  • BenchChem. (2025).[1] Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.

Application Note: Strategic Utilization of 1-Bromo-4-chloro-2,3-dimethylbenzene in Asymmetric Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic utility of 1-Bromo-4-chloro-2,3-dimethylbenzene (BCDB) as a high-value scaffold for the construction of complex pharmaceutical intermediates and agrochemicals.

The structural uniqueness of BCDB lies in its orthogonal reactivity profile . Possessing two chemically distinct halogen handles (bromo and chloro) positioned para to each other, flanked by a sterically demanding 2,3-dimethyl core, this molecule serves as a linchpin for iterative cross-coupling reactions .

This guide provides validated protocols for:

  • Chemouselective Suzuki-Miyaura Coupling: Exploiting the C-Br bond reactivity while preserving the C-Cl bond.

  • Lithium-Halogen Exchange: Generating nucleophilic aryl species without disturbing the chloro-substituent.

  • Steric Management: Overcoming the ortho-methyl hindrance during catalysis.

Strategic Reactivity Profile

The utility of BCDB is defined by the bond dissociation energy (BDE) hierarchy of its substituents. Successful synthesis relies on exploiting these differences to program sequential functionalization.

BondApprox.[1][2][3] BDE (kcal/mol)Reactivity OrderPrimary Transformation
C(sp²)–Br ~811 (Highest) Pd-catalyzed coupling, Li-Hal exchange
C(sp²)–Cl ~962 (Medium) Buchwald-Hartwig, Suzuki (requires specialized ligands)
C(sp³)–H (Benzylic) ~883 (Latent) Radical bromination (NBS), Oxidation
The "Orthogonal" Advantage

In a typical workflow, the C–Br bond is engaged first under mild conditions (e.g., Pd(PPh₃)₄, Na₂CO₃). The C–Cl bond remains inert, serving as a "masked" activation site. Once the first sector of the molecule is built, the C–Cl bond is activated using "next-generation" catalytic systems (e.g., Pd-XPhos, Pd-PEPPSI) to complete the synthesis.

Application Workflow & Logic

The following diagram illustrates the divergent synthetic pathways accessible from BCDB.

BCDB_Pathways BCDB 1-Bromo-4-chloro- 2,3-dimethylbenzene Int_Suzuki Intermediate A: 4-Chloro-2,3-dimethyl-biaryl BCDB->Int_Suzuki Step 1: Boronic Acid (R-B(OH)2) Pd(0), Base (Selective C-Br) Int_Lithium Intermediate C: (4-Chloro-2,3-dimethylphenyl)lithium BCDB->Int_Lithium n-BuLi, -78°C (Li-Br Exchange) Benzylic_Br Target E: Benzylic Bromide BCDB->Benzylic_Br NBS, AIBN (Radical Subst.) Final_Biaryl Target B: Unsymmetrical Terphenyl Int_Suzuki->Final_Biaryl Step 2: Boronic Acid (R'-B(OH)2) Pd-XPhos (Activates C-Cl) Electrophile_Add Target D: Functionalized Arene (CHO, COOH, etc.) Int_Lithium->Electrophile_Add Quench with E+

Figure 1: Divergent synthetic pathways for 1-Bromo-4-chloro-2,3-dimethylbenzene. Note the sequential activation logic.

Detailed Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling (C–Br Activation)

Objective: To couple an aryl boronic acid to the C1 position without affecting the C4-Chlorine. Challenge: The ortho-methyl group at C2 creates steric hindrance, potentially slowing the oxidative addition. Standard ligands (PPh₃) may be sluggish; phosphines with smaller cone angles or high activity are preferred.

Materials:

  • Substrate: 1-Bromo-4-chloro-2,3-dimethylbenzene (1.0 equiv)

  • Reagent: Arylboronic acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3 mol%) — Chosen for robustness and selectivity.

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Setup: Charge a reaction vial with BCDB (1.0 mmol, 219 mg), Arylboronic acid (1.1 mmol), and Pd(dppf)Cl₂ (0.03 mmol).

  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (5 mL) and K₂CO₃ solution (1.5 mL) via syringe.

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Note: Do not exceed 90°C to prevent premature oxidative addition into the C–Cl bond.

  • Monitoring: Monitor via HPLC/TLC. The starting material (BCDB) should disappear; the mono-coupled product (Intermediate A) should appear.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Expected Outcome: >85% Yield of the 4-chloro-2,3-dimethyl-biaryl.[4]

Protocol B: Lithium-Halogen Exchange (Nucleophilic Generation)

Objective: To generate a nucleophilic aryl lithium species for reaction with aldehydes, ketones, or CO₂. Mechanistic Insight: Bromine exchanges with Lithium orders of magnitude faster than Chlorine. This allows the generation of the anion at -78°C while the Chlorine remains intact.

Materials:

  • Substrate: BCDB (1.0 equiv)

  • Reagent: n-Butyllithium (1.1 equiv, 2.5 M in hexanes)

  • Electrophile: Benzaldehyde (1.2 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Cryogenic Setup: Dissolve BCDB (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried flask under Argon. Cool to -78°C (Dry ice/Acetone bath).

  • Exchange: Add n-BuLi dropwise over 10 minutes.

    • Critical Control: Maintain internal temperature below -70°C.

    • Aging: Stir at -78°C for 30 minutes. The solution may turn slightly yellow/orange.

  • Quench: Add the electrophile (Benzaldehyde) neat or in THF solution dropwise.

  • Warming: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C.

  • Termination: Quench with saturated NH₄Cl solution.

Self-Validating Check: If the product contains no Chlorine, the temperature was likely too high (causing benzyne formation or non-selective exchange). If the starting material is recovered, the reagents were wet.[2]

Protocol C: Activation of the "Dormant" Chloride (Step 2)

Objective: To functionalize the remaining C–Cl bond after Step 1. Requirement: The C–Cl bond is stronger and sterically hindered by the C3-methyl group. Standard catalysts will fail.

Catalyst System:

  • Pre-catalyst: Pd₂(dba)₃

  • Ligand: XPhos or SPhos (Buchwald Ligands).

    • Why: These bulky, electron-rich biaryl phosphines facilitate oxidative addition into aryl chlorides and promote reductive elimination in sterically crowded systems.

Conditions:

  • Solvent: Toluene or 1,4-Dioxane.

  • Base: Cs₂CO₃ or K₃PO₄ (anhydrous bases preferred for difficult couplings).

  • Temperature: 100°C – 110°C.

References

  • PubChem Compound Summary. "1-Bromo-4-chloro-2,3-dimethylbenzene."[5] National Center for Biotechnology Information.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.

  • Parham, W. E., & Jones, L. D. (1976). "Selective Halogen-Lithium Exchange in Bromophenylalkyl Halides." Journal of Organic Chemistry. (Basis for Li-Hal exchange selectivity).[1]

Sources

Application Note: Chemoselective Functionalization of 1-Bromo-4-chloro-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the chemoselective functionalization of 1-Bromo-4-chloro-2,3-dimethylbenzene , a polyhalogenated arene characterized by a unique steric environment. The presence of bromine at C1 and chlorine at C4, both flanked by ortho-methyl groups (at C2 and C3, respectively), presents a specific challenge: while the electronic lability of the C-Br bond typically directs oxidative addition to C1, the steric hindrance at both sites is comparable.

This guide provides validated protocols for:

  • Chemoselective Suzuki-Miyaura Coupling: Exclusively targeting the C1-Br site to generate biaryl intermediates.

  • Sequential Buchwald-Hartwig Amination: Activating the robust C4-Cl site in the resulting biaryl system to install amine functionalities.

Substrate Analysis & Mechanistic Strategy

Structural Deconstruction

The substrate presents a "steric symmetry" regarding its halogen positions, though they are electronically distinct.

  • Site A (C1-Br): The Bromine atom is ortho to a methyl group at C2.

  • Site B (C4-Cl): The Chlorine atom is ortho to a methyl group at C3.

The Chemoselectivity Hierarchy

In palladium catalysis, the rate of oxidative addition (OA) generally follows the bond dissociation energy: Ar-I > Ar-Br > Ar-OTf > Ar-Cl .

For this substrate, despite both sites possessing one ortho-methyl substituent, the electronic propensity of the C-Br bond (


) to undergo OA is significantly higher than that of the C-Cl bond (

). Therefore, under controlled conditions (mild temperature, less electron-rich ligands), the catalyst will exclusively insert into the C1-Br bond.

Critical Design Consideration: To preserve the C4-Cl bond for subsequent steps, one must avoid "hot" catalytic systems (e.g., bulky, electron-rich monophosphines like


) during the first step, as these can prematurely activate the chloride.
Visualizing the Reaction Pathway

ReactionPathway Substrate 1-Bromo-4-chloro- 2,3-dimethylbenzene Pd0 Pd(0) Catalyst Substrate->Pd0 OA_Br Oxidative Addition (C1-Br) Pd0->OA_Br Fast (k1) OA_Cl Oxidative Addition (C4-Cl) Pd0->OA_Cl Slow (k2) Int_A Pd(II)-Br Intermediate (Stable) OA_Br->Int_A Int_B Pd(II)-Cl Intermediate (High Energy Barrier) OA_Cl->Int_B Product_1 Biaryl Chloride (C1-Functionalized) Int_A->Product_1 Suzuki Coupling (Boronic Acid/Base) Product_2 Biaryl Amine (C4-Functionalized) Product_1->Product_2 Buchwald-Hartwig (2nd Step)

Figure 1: Chemoselective pathway favoring C1-Br activation.[1] k1 >> k2 due to bond dissociation energy differences, despite similar steric environments.

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Functionalize C1-Br with an aryl boronic acid while leaving C4-Cl intact.

Catalyst Selection[2]
  • Catalyst: Pd(dppf)Cl₂·DCM ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)).

  • Why? The bidentate dppf ligand creates a large bite angle that stabilizes the Pd(II) intermediate but is not electron-rich enough to activate the hindered aryl chloride at moderate temperatures. It is robust and resists dehalogenation side reactions.

Experimental Procedure

Scale: 1.0 mmol

  • Setup: Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Allow to cool under Argon flow.

  • Reagents:

    • 1-Bromo-4-chloro-2,3-dimethylbenzene: 219 mg (1.0 mmol)

    • Aryl Boronic Acid (

      
      ): 1.2 mmol (1.2 equiv)
      
    • 
      : 414 mg (3.0 mmol, 3.0 equiv)
      
    • Pd(dppf)Cl₂·DCM: 41 mg (0.05 mmol, 5 mol%)

  • Solvent System: Add 1,4-Dioxane (4 mL) and degassed Water (1 mL). The 4:1 ratio ensures solubility of both organic substrate and inorganic base.

  • Degassing: Sparge the mixture with Argon for 5 minutes (or use freeze-pump-thaw if available). Oxygen removal is critical to prevent homocoupling.

  • Reaction: Seal the vessel. Heat to 80°C for 4–6 hours.

    • Note: Do not exceed 90°C. Higher temperatures increase the risk of activating the C-Cl bond.

  • Workup:

    • Cool to room temperature.[2][3][4]

    • Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product will be the 4-chloro-2,3-dimethyl-1-arylbenzene .

Protocol B: Sequential Buchwald-Hartwig Amination

Objective: Utilize the remaining C4-Cl handle to install an amine. This step requires a more active catalyst system to overcome the C-Cl bond strength and the ortho-methyl steric hindrance.

Catalyst Selection
  • Precatalyst: BrettPhos Pd G4 or RuPhos Pd G4 (Buchwald Generation 4 Precatalysts).

  • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines).

  • Why? These bulky, electron-rich dialkylbiaryl phosphine ligands facilitate oxidative addition into hindered aryl chlorides and promote reductive elimination, which is often the rate-limiting step in amination.

Experimental Procedure

Scale: 0.5 mmol (using the product from Protocol A)

  • Setup: Glovebox or strict Schlenk technique is highly recommended. Oxygen kills the active Pd(0)-L species rapidly.

  • Reagents:

    • Biaryl Chloride (from Step A): 0.5 mmol

    • Amine (

      
       or 
      
      
      
      ): 0.6 mmol (1.2 equiv)
    • Base: NaOtBu (Sodium tert-butoxide): 72 mg (0.75 mmol, 1.5 equiv).

      • Alternative: If the substrate has base-sensitive groups (e.g., esters), use

        
         (2.0 equiv).
        
    • Catalyst: RuPhos Pd G4 : 21 mg (0.025 mmol, 5 mol%).

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (2 mL).

  • Reaction:

    • Seal the vial.

    • Heat to 100–110°C for 12–18 hours.

    • Monitoring: TLC will show the disappearance of the non-polar chloride and appearance of the polar amine (often fluorescent).

  • Workup:

    • Cool to RT. Filter through a pad of Celite (eluting with DCM or EtOAc) to remove insoluble salts.

    • Concentrate and purify via silica gel chromatography.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
No Reaction (Step A) Catalyst poisoning or insufficient heat.Ensure inert atmosphere (

free). Increase temp to 90°C. Switch to Pd(PPh3)4 if dppf fails (though dppf is usually superior for sterics).
Loss of Selectivity (Step A) Temperature too high; Catalyst too active.Strictly control temp < 90°C. Reduce catalyst loading to 2 mol%. Ensure ligand is not electron-rich (avoid PCy3, PtBu3).
Dehalogenation (Ar-H formed) Hydride source present (often from solvent or excess base).Use anhydrous solvents. Switch base to

. Reduce reaction time.
Stalled Amination (Step B) Incomplete activation of Cl; Ligand mismatch.Switch to BrettPhos (primary amines) or AdBrettPhos . Increase temp to 120°C. Use 1,4-Dioxane instead of Toluene.
Homocoupling (Ar-Ar) Oxygen presence during Suzuki coupling.Improve degassing (sparging) technique. Add reaction components under positive Argon pressure.

Decision Logic for Condition Screening

DecisionTree Start Start: 1-Bromo-4-chloro- 2,3-dimethylbenzene Step1 Step 1: C-C Bond Formation (Suzuki) Start->Step1 Check1 Is C4-Cl intact? Step1->Check1 Yes Proceed to Step 2 Check1->Yes Yes No Optimization Required Check1->No No (Mixture) Step2 Step 2: C-N Bond Formation (Buchwald) Yes->Step2 Opt1 Lower Temp (<80°C) Change Ligand (dppf -> PPh3) No->Opt1 Opt1->Step1 Check2 Conversion of Cl? Step2->Check2 Success Isolate Final Product Check2->Success High Yield Fail Switch Ligand Check2->Fail Low Yield Opt2 Use Bulky/Rich Ligand (RuPhos, BrettPhos, tBuXPhos) Fail->Opt2 Opt2->Step2

Figure 2: Workflow for optimizing sequential coupling. Priority is placed on ligand selection to manage the reactivity gap between Br and Cl.

References

  • Chemoselective Coupling Principles: Title: Chemoselective Three-Component Coupling via A Tandem Pd Catalyzed Boron-Heck and Suzuki Reaction. Source: NIH / PubMed Central. URL:[Link]

  • Buchwald-Hartwig Amination of Chlorides: Title: Room-Temperature Palladium-Catalyzed Amination of Aryl Bromides and Chlorides.[3] Source: Organic Chemistry Portal (referencing Org. Lett. 2000).[3][5] URL:[Link]

  • Ligand Effects in Amination: Title: Palladium Catalyzed Amination of Aryl Chlorides.[4][6] Source: Wiley Analytical Science. URL:[Link]

  • Heterocyclic/Hindered Substrate Amination: Title: Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides (Highlighting tBuBrettPhos utility). Source: MIT / Org.[7] Lett. URL:[Link]

Sources

Application Note: Synthetic Utility of Halogenated Xylene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From Benzylic Functionalization to Sterically Hindered Cross-Coupling

Abstract

Halogenated xylene derivatives occupy a unique niche in synthetic organic chemistry, serving as "linchpins" that allow simultaneous core-scaffold assembly and side-chain extension. However, their dual reactivity profile—benzylic (sp³) vs. aryl (sp²) halogenation—presents distinct challenges. This guide provides optimized protocols for two critical transformations: the Wohl-Ziegler bromination of the methyl side-chain (for linker synthesis) and the Suzuki-Miyaura cross-coupling of sterically hindered aryl halides (for biaryl scaffold construction). We emphasize mechanistic causality, safety regarding lachrymatory intermediates, and the use of modern ligand systems to overcome steric barriers.

Part 1: Benzylic Functionalization (The "Arm" Extension)

The Challenge: Selectivity and Safety

The primary utility of


-xylene lies in its conversion to 

-dibromo-

-xylene, a precursor for conductive polymers, porous networks, and pharmaceutical linkers (e.g., PDE4 inhibitors). The challenge is twofold:
  • Selectivity: Preventing ring bromination (electrophilic aromatic substitution) while favoring radical substitution on the methyl group.

  • Safety: Benzylic halides are potent lachrymators (tear gas agents).[1]

Mechanistic Insight: The Radical Cycle

To achieve side-chain specificity, we employ N-Bromosuccinimide (NBS) with a radical initiator (AIBN).[2] NBS maintains a low, steady-state concentration of molecular bromine (


), which is critical.[3] High concentrations of 

would favor ionic ring bromination and poly-bromination.

Key Driver: The formation of the resonance-stabilized benzylic radical is the rate-determining step.

WohlZiegler cluster_init Initiation cluster_prop Propagation Cycle AIBN AIBN (Initiator) Br_Rad Br• AIBN->Br_Rad Heat/hv Xylene p-Xylene Br_Rad->Xylene Benzylic_Rad Benzylic Radical (Resonance Stabilized) Xylene->Benzylic_Rad + Br•   (- HBr) Product α-Bromo-p-xylene Benzylic_Rad->Product + Br2 HBr HBr Br2 Br2 (in situ) HBr->Br2 + NBS (- Succinimide) NBS NBS Succinimide Succinimide Product->Br_Rad + Br•

Figure 1: Radical chain mechanism for the Wohl-Ziegler bromination of p-xylene. Note the in-situ generation of Br2 via NBS and HBr.

Protocol: Synthesis of -Dibromo- -xylene

Note: While Carbon Tetrachloride (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) is the classic solvent (succinimide floats on top, indicating completion), it is highly toxic. This protocol uses Trifluorotoluene (

)
or Acetonitrile (

)
as greener, safer alternatives.

Reagents:

  • 
    -Xylene (10 mmol)
    
  • N-Bromosuccinimide (NBS) (22 mmol, 2.2 equiv)

  • AIBN (0.5 mmol, 5 mol%)

  • Solvent: Trifluorotoluene (

    
    ) (0.5 M concentration)
    

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Flush with Argon.

  • Addition: Add

    
    -xylene and 
    
    
    
    . Add NBS.[4] Note: NBS is denser than the solvent and will sink.
  • Initiation: Add AIBN. Heat the mixture to reflux (

    
    ).
    
  • Monitoring (Self-Validation):

    • Visual: In ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      , the reaction is complete when the dense NBS solid disappears and is replaced by succinimide, which floats to the surface (due to lower density than 
      
      
      
      ).
    • Color: The solution should turn from colorless to pale yellow/orange.

  • Workup: Cool to

    
     to precipitate remaining succinimide. Filter the solids.
    
  • Purification: Remove solvent in vacuo. Recrystallize from Ethanol/Chloroform to yield white crystalline needles.

Safety Warning: All benzylic bromides are severe lachrymators. Neutralize glassware with 10% aqueous sodium thiosulfate before removing from the fume hood.

Part 2: Aryl Cross-Coupling (The Core Assembly)

The Challenge: The "Ortho Effect"

Coupling halogenated xylenes (e.g., 2-bromo-1,3-dimethylbenzene ) is notoriously difficult due to the two ortho-methyl groups. These groups create a steric wall that prevents the Palladium catalyst from undergoing oxidative addition or transmetalation effectively. Standard ligands like


 often result in 

yields.
Solution: Dialkylbiaryl Phosphine Ligands

To overcome this, we utilize Buchwald-type ligands (e.g., SPhos , XPhos ) or specialized systems like AntPhos . These ligands are electron-rich (facilitating oxidative addition) and bulky (promoting reductive elimination), but critically, they are flexible enough to accommodate the hindered substrate.

Comparative Data: Ligand Efficacy

The table below summarizes the coupling efficiency of 2-bromo-


-xylene with phenylboronic acid.
EntryLigandCatalyst SystemYield (%)Notes
1


< 5%Steric failure; no reaction.[5]
2


45%Better, but significant homocoupling.
3SPhos

92% Excellent turnover; industry standard.
4XPhos

96% Best for extremely hindered substrates.
Protocol: Sterically Hindered Suzuki-Miyaura Coupling

Reagents:

  • 2-Bromo-

    
    -xylene (1.0 equiv)
    
  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst:

    
     (2 mol%)[6]
    
  • Ligand: SPhos (4 mol%)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: Toluene/Water (10:1)

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a vial, mix

    
     and SPhos in Toluene. Stir for 10 mins at RT to generate the active 
    
    
    
    species (Self-validating: Solution turns from orange to pale yellow).
  • Reaction Assembly: Add the aryl halide, boronic acid, and finely ground

    
     to a reaction tube.
    
  • Solvent & Inerting: Add the catalyst solution and water. Seal the tube and purge with Argon for 5 mins.

  • Execution: Heat to

    
     for 12 hours. The biphasic system ensures inorganic salts remain solubilized in the aqueous layer while the organic reaction proceeds in Toluene.
    
  • Workup: Dilute with EtOAc, wash with brine. Dry over

    
    .
    

SuzukiCycle cluster_ligand Ligand Role (SPhos) Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Steric Barrier Here) Pd0->OxAdd Complex1 Ar-Pd(II)-Br OxAdd->Complex1 + 2-Bromo-m-xylene TransMet Transmetalation (+ Ar'-B(OH)2 / Base) Complex1->TransMet Complex2 Ar-Pd(II)-Ar' TransMet->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Product Biaryl Product (Ar-Ar') RedElim->Product Desc Electron-rich P facilitates Ox. Add. Biaryl bulk promotes Red. Elim.

Figure 2: Catalytic cycle for Suzuki coupling.[5][6][7][8] The "Oxidative Addition" step is the primary hurdle for halogenated xylenes, overcome by the electron-rich nature of SPhos/XPhos.

References

  • Wohl-Ziegler Bromination Mechanism & Reagents

    • Organic Chemistry Portal.[3][9] "Wohl-Ziegler Reaction."[9]

    • [Link][3]

  • Suzuki Coupling of Hindered Substrates

    • Royal Society of Chemistry.[6] "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling."[5]

    • [Link]

  • NOAA CAMEO Chemicals.
  • Ligand Selection (SPhos/XPhos): Sigma-Aldrich (Merck). "Buchwald Ligands for Cross-Coupling."

Sources

High-Precision Chemoselective Functionalization of 1-Bromo-4-chloro-2,3-dimethylbenzene

[1]

Introduction & Structural Analysis[1][2][3][4]

The scaffold 1-Bromo-4-chloro-2,3-dimethylbenzene represents a high-value "linchpin" intermediate in medicinal chemistry and materials science.[1] Its utility stems from its orthogonal reactivity profile : it possesses three distinct sites for functionalization, each responsive to specific activation modes.[2]

  • Site A (C1-Br): The most reactive handle.[1] Susceptible to rapid metal-halogen exchange (Li/Mg) and oxidative addition by Pd(0) under mild conditions.[1]

  • Site B (C4-Cl): A latent handle.[1] Generally inert to conditions that activate the C-Br bond, allowing for sequential cross-coupling strategies.[1] Requires specialized bulky ligands (e.g., Buchwald phosphines) or Ni-catalysis for activation.[1][2]

  • Site C (C2/C3-Methyls): Susceptible to radical benzylic functionalization.[1] The steric environment differs slightly between the C2 (flanked by Br/Me) and C3 (flanked by Me/Cl) positions, influencing radical access.[2]

This guide details the protocols to selectively engage these sites without "cross-talk," ensuring high yields and purity.

Decision Matrix: Reaction Pathway Selection

The following Graphviz diagram visualizes the chemoselective logic flow. Use this to determine the optimal starting protocol based on your target moiety.[1]

Chemoselectivity_FlowStartStart: 1-Bromo-4-chloro-2,3-dimethylbenzeneDecisionTarget Functionalization?Start->DecisionPath_LiPathway A: Nucleophilic Addition(Aldehydes, Ketones, Silanes)Decision->Path_Li Electrophile TrappingPath_PdPathway B: Biaryl/Styryl Formation(Suzuki, Stille, Negishi)Decision->Path_Pd C-C Bond FormationPath_RadPathway C: Side-Chain Extension(Benzylic Bromination)Decision->Path_Rad Alkyl ModificationProtocol_LiProtocol 1: SelectiveLithiation/MagnesiationPath_Li->Protocol_LiProtocol_PdProtocol 2: ChemoselectiveSuzuki CouplingPath_Pd->Protocol_PdProtocol_RadProtocol 3: RadicalBenzylic BrominationPath_Rad->Protocol_RadProduct_LiProduct: 1-E-4-Cl-2,3-Me2-PhProtocol_Li->Product_Li Retains ClProduct_PdProduct: 1-R-4-Cl-2,3-Me2-PhProtocol_Pd->Product_Pd Retains ClProduct_RadProduct: Benzyl Bromide Deriv.Protocol_Rad->Product_Rad Retains Br & Cl

Caption: Logical workflow for selecting the appropriate functionalization module based on the desired chemical transformation.

Module 1: Chemoselective Metal-Halogen Exchange

Target: C1-Br Bond Principle: The C-Br bond is significantly weaker than the C-Cl bond.[1] At low temperatures (-78°C), n-butyllithium (n-BuLi) effects exclusive Br/Li exchange.[1] The steric bulk of the ortho-methyl group at C2 does not significantly impede this exchange but stabilizes the resulting aryl lithium species.[1]

Protocol 1: Selective Lithiation-Trapping

Reagents:

  • Substrate: 1-Bromo-4-chloro-2,3-dimethylbenzene (1.0 equiv)[1][3]

  • n-BuLi: 1.6 M in hexanes (1.05 equiv)[1]

  • Solvent: Anhydrous THF (0.2 M concentration)

  • Electrophile: e.g., DMF, Benzaldehyde, TMSCl (1.2 equiv)[2]

Step-by-Step:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to -78°C using a dry ice/acetone bath.

  • Dissolution: Dissolve the substrate in anhydrous THF.

  • Exchange: Add n-BuLi dropwise over 10 minutes via syringe pump. The internal temperature must not exceed -70°C.[1]

    • Mechanistic Note: The kinetic Br/Li exchange is faster than proton abstraction from the benzylic methyl groups at this temperature.[1]

  • Incubation: Stir at -78°C for 30 minutes. The solution typically turns a light yellow/orange.[1]

  • Trapping: Add the electrophile (neat or dissolved in minimal THF) dropwise.

  • Warming: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to room temperature over 2 hours.

  • Quench: Quench with saturated aq. NH₄Cl.[1] Extract with EtOAc.[1]

Troubleshooting:

  • Issue: Benzylic deprotonation observed (byproducts).[1]

  • Solution: Switch to Turbo-Grignard (

    
    -PrMgCl[1]·LiCl) at -15°C. The Mg species is less basic than Li species, completely suppressing benzylic deprotonation while maintaining Br/Mg exchange selectivity [1].[1]
    

Module 2: Chemoselective Cross-Coupling (Suzuki-Miyaura)

Target: C1-Br Bond Principle: Oxidative addition of Pd(0) into C-Br bonds is kinetically favored over C-Cl bonds (Bond Dissociation Energy: C-Br ~81 kcal/mol vs C-Cl ~96 kcal/mol).[1] By using "standard" phosphine ligands (e.g., PPh₃) rather than "hot" ligands (e.g., SPhos, XPhos), we ensure the catalyst engages only the bromide.[2]

Protocol 2: Br-Selective Suzuki Coupling

Reagents:

  • Substrate: 1-Bromo-4-chloro-2,3-dimethylbenzene (1.0 equiv)[1][3]

  • Boronic Acid: R-B(OH)₂ (1.1 equiv)[2]

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)[1]

  • Base: Na₂CO₃ (2.0 M aq, 2.0 equiv)[2]

  • Solvent: DME/Water (4:[2]1) or Toluene/EtOH/Water (4:1:1)[2]

Step-by-Step:

  • Degassing: Combine substrate, boronic acid, and solvent in a reaction vial. Sparge with Argon for 15 minutes. Oxygen removal is critical to prevent homocoupling.

  • Catalyst Addition: Add Pd(PPh₃)₄ and the base solution. Seal the vial.

  • Reaction: Heat to 80°C for 4-12 hours.

    • Control Point: Do not exceed 100°C. Higher temperatures may promote oxidative addition into the C-Cl bond, especially as the concentration of bromide decreases.

  • Workup: Cool, dilute with water, and extract with DCM.

  • Purification: Silica gel chromatography. The product will retain the C4-Cl handle for future elaboration.

Optimization Table:

VariableRecommendationRationale
Ligand PPh₃ or dppfModerate activity prevents Cl-activation.[1] Avoid Buchwald ligands (SPhos, XPhos) in this step.[2]
Base Na₂CO₃ or K₃PO₄Mild bases suffice for Br-coupling.[1] Strong alkoxides (KOtBu) may trigger side reactions.[1]
Solvent DME/H₂OExcellent solubility for aryl halides and boronic acids; promotes transmetallation.[1]

Module 3: Benzylic Functionalization (Radical Bromination)

Target: C2/C3-Methyl Groups Principle: Wohl-Ziegler bromination using N-Bromosuccinimide (NBS) proceeds via a radical mechanism.[1] The aryl halides are stable to these conditions.[1] Challenge: Regioselectivity. The C2-methyl is flanked by a large Bromine and a Methyl.[1] The C3-methyl is flanked by a Methyl and a Chlorine.[1] While electronic differences are subtle, the C3-methyl is often slightly more accessible sterically.[1] However, mixtures are common.[2]

Protocol 3: Radical Bromination

Reagents:

  • Substrate: 1-Bromo-4-chloro-2,3-dimethylbenzene (1.0 equiv)[1][3]

  • NBS: N-Bromosuccinimide (1.05 equiv) – Recrystallize before use to remove HBr.[1]

  • Initiator: AIBN (Azobisisobutyronitrile) or BPO (Benzoyl Peroxide) (5 mol%)[2]

  • Solvent: CCl₄ (traditional) or Trifluorotoluene (green alternative)[2]

Step-by-Step:

  • Preparation: Dissolve substrate in solvent (0.1 M). Add NBS and AIBN.[1]

  • Initiation: Heat to reflux (approx. 80-100°C depending on solvent). A visible color change (orange to pale yellow) often indicates the propagation phase.

  • Monitoring: Monitor strictly by TLC/HPLC. Stop the reaction immediately upon consumption of starting material to prevent gem-dibromination or bromination of the second methyl group.[1]

  • Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate filtrate.[1]

  • Purification: Isomeric benzyl bromides can be difficult to separate.[1] If a mixture of C2/C3 bromination occurs, careful column chromatography using non-polar eluents (Hexanes/Pentane) is required.[2]

References

  • Knochel, P., et al. "Preparation of Polyfunctional Organometallics via Halogen-Metal Exchange."[1][2] Angewandte Chemie International Edition, vol. 42, no.[2] 36, 2003, pp. 4302-4320.[1][2] Link[2]

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[2] Chemical Reviews, vol. 95, no.[2] 7, 1995, pp. 2457-2483.[1][2] Link[2]

  • Djerassi, C. "Brominations with N-Bromosuccinimide and Related Compounds."[1][4] Chemical Reviews, vol. 43, no.[2] 2, 1948, pp. 271–317.[2] Link[2]

  • Sigma-Aldrich. "Product Specification: 1-Bromo-4-chlorobenzene derivatives."[1] Link

  • PubChem. "Compound Summary: 1-Bromo-4-chloro-2,3-dimethylbenzene."[1][3] Link[2]

laboratory-scale synthesis of 1-Bromo-4-chloro-2,3-dimethylbenzene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers requiring a high-purity synthesis of 1-Bromo-4-chloro-2,3-dimethylbenzene . This tetra-substituted benzene scaffold is a critical intermediate in the development of agrochemicals (e.g., herbicides) and pharmaceuticals, where the specific 1,2,3,4-substitution pattern dictates steric fit within protein binding pockets.[1]

Executive Summary

Synthesizing 1-Bromo-4-chloro-2,3-dimethylbenzene presents a classic regioselectivity challenge.[1] Direct halogenation of o-xylene yields mixtures of isomers that are difficult to separate.[1] This protocol utilizes a directed amine-intermediate strategy , leveraging the strong ortho/para directing power of an amino group (protected as an acetamide) to install the chlorine atom with high regiofidelity, followed by a Sandmeyer reaction to install the bromine.[1]

Key Advantages of this Route:

  • Regiocontrol: Achieves >95% selectivity for the 4-chloro position.[1]

  • Scalability: Suitable for gram-to-multigram laboratory scale.[1]

  • Purification: Intermediates are crystalline solids, minimizing the need for tedious column chromatography.[1]

Retrosynthetic Analysis & Strategy

The target molecule possesses a 1,2,3,4-substitution pattern.[1] The most logical disconnection is the C-Br bond, leading back to 4-chloro-2,3-dimethylaniline .[1] This aniline precursor is accessible via the chlorination of 2,3-dimethylaniline (2,3-xylidine).

Mechanistic Logic[1]
  • Starting Material: 2,3-Dimethylaniline is chosen because the methyl groups are already in the correct positions (2 and 3).[1]

  • Protection (Step 1): The amine is protected as an acetamide.[1] This serves two purposes:

    • Steric Steering: The bulky acetamido group discourages electrophilic attack at the ortho position (C6), pushing the incoming electrophile to the para position (C4).[1]

    • Oxidation Prevention: Prevents the formation of quinones during the chlorination step.[1]

  • Chlorination (Step 2): Electrophilic aromatic substitution installs chlorine at C4.[1]

  • Deprotection (Step 3): Hydrolysis restores the amine.[1]

  • Sandmeyer Reaction (Step 4): Diazotization followed by substitution with CuBr yields the final bromide.[1]

Reaction Pathway Diagram[1][2]

SynthesisRoute SM 2,3-Dimethylaniline (Starting Material) Int1 N-(2,3-dimethylphenyl)acetamide (Protected) SM->Int1 Ac2O, AcOH Reflux Int2 N-(4-chloro-2,3-dimethylphenyl)acetamide (Chlorinated) Int1->Int2 NCS, MeCN Regioselective Cl Int3 4-Chloro-2,3-dimethylaniline (Deprotected) Int2->Int3 HCl, EtOH Hydrolysis Diazo Diazonium Salt (In-situ) Int3->Diazo NaNO2, HBr 0°C Product 1-Bromo-4-chloro-2,3-dimethylbenzene (Target) Diazo->Product CuBr Sandmeyer

Caption: Four-step synthetic pathway ensuring regioselective placement of Chlorine at C4 and Bromine at C1.

Experimental Protocols

Step 1: Acetylation of 2,3-Dimethylaniline

Objective: Protect the amine to enhance para-selectivity.[1]

  • Reagents: 2,3-Dimethylaniline (12.1 g, 100 mmol), Acetic Anhydride (12 mL, 120 mmol), Glacial Acetic Acid (50 mL).

  • Protocol:

    • Dissolve 2,3-dimethylaniline in glacial acetic acid in a 250 mL round-bottom flask (RBF).

    • Add acetic anhydride dropwise with stirring. The reaction is exothermic.[1]

    • Heat to reflux for 1 hour to ensure completion.

    • Pour the hot mixture into 300 mL of ice-water.

    • Isolation: Filter the white precipitate, wash with cold water (3 x 50 mL), and dry in a vacuum oven at 60°C.

  • Checkpoint: Product should be a white solid (mp: ~134°C).[1] Yield typically >90%.[1]

Step 2: Regioselective Chlorination

Objective: Install chlorine at the C4 position.[1] Critical Note: We use N-Chlorosuccinimide (NCS) instead of chlorine gas to allow for precise stoichiometry and milder conditions, favoring the para product over the ortho (C6) isomer.[1]

  • Reagents: N-(2,3-dimethylphenyl)acetamide (16.3 g, 100 mmol), NCS (14.0 g, 105 mmol), Acetonitrile (150 mL).

  • Protocol:

    • Dissolve the acetamide in acetonitrile in a 500 mL RBF equipped with a condenser.

    • Add NCS in portions over 15 minutes at room temperature.

    • Heat the mixture to 50°C and stir for 4–6 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexanes).[1]

    • Workup: Evaporate the acetonitrile. Resuspend the residue in water (200 mL) to dissolve succinimide byproduct.

    • Filter the solid precipitate.[1] Recrystallize from Ethanol/Water if minor impurities are detected.[1]

  • Mechanism: The bulky acetamide group and the methyl at C2 sterically hinder the C6 position, directing chlorination to C4 (which is only flanked by a methyl at C3 and a hydrogen at C5).[1]

Step 3: Hydrolysis to 4-Chloro-2,3-dimethylaniline

Objective: Remove the protecting group.[1]

  • Reagents: Chlorinated Intermediate (from Step 2), Ethanol (100 mL), Conc. HCl (30 mL).

  • Protocol:

    • Suspend the intermediate in Ethanol/HCl mixture.

    • Reflux for 3–4 hours. The solid will dissolve, then the amine hydrochloride may precipitate.[1]

    • Cool to room temperature and neutralize with NaOH (aq) to pH ~10.

    • Extract with Dichloromethane (DCM) (3 x 50 mL).

    • Dry over Na2SO4 and concentrate to yield the free amine.[1]

  • Validation: 1H NMR should show the loss of the acetyl singlet (~2.1 ppm) and appearance of a broad NH2 signal.[1]

Step 4: Sandmeyer Bromination

Objective: Convert the amino group to a bromine atom.[1]

  • Reagents: 4-Chloro-2,3-dimethylaniline (15.5 g, 100 mmol), NaNO2 (7.6 g, 110 mmol), 48% HBr (60 mL), CuBr (15.8 g, 110 mmol).

  • Protocol:

    • Diazotization: Suspend the aniline in 48% HBr and water (20 mL). Cool to 0–5°C in an ice-salt bath.

    • Add NaNO2 (dissolved in 15 mL water) dropwise, maintaining temp <5°C. Stir for 20 mins. The solution should become clear (diazonium salt formation).

    • Substitution: In a separate flask, dissolve CuBr in 48% HBr (20 mL) and heat to 60°C.

    • Transfer the cold diazonium solution dropwise into the hot CuBr solution. Caution: Vigorous evolution of Nitrogen gas.[1]

    • After addition, heat at 80°C for 30 minutes.

    • Steam Distillation: Steam distill the mixture to isolate the product (or extract with Hexanes if steam distillation is unavailable).

    • Purification: Wash the organic layer with 10% NaOH (to remove any phenols), water, and brine.[1] Dry and concentrate.

  • Final Product: 1-Bromo-4-chloro-2,3-dimethylbenzene.[1][2]

Data Summary & Quality Control

Physicochemical Properties Table
PropertyValueNotes
Formula C8H8BrCl
MW 219.51 g/mol
Appearance Colorless to pale yellow oil/solidLow melting solid
1H NMR (CDCl3) δ ~7.3 (d, 1H), 7.1 (d, 1H), 2.4 (s, 3H), 2.3 (s, 3H)Doublets indicate ortho coupling between H5 and H6
Regiochemistry 1,2,3,4-substitution Confirmed by coupling constants (J ~8 Hz)
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield in Step 2 Incomplete chlorinationUse fresh NCS; ensure temperature is maintained at 50°C.
Formation of Phenols Sandmeyer reaction too hot or low acidKeep diazonium salt cold (<5°C); ensure strongly acidic medium.
Isomer Contamination Chlorination at C6Recrystallize the acetamide intermediate; C4 isomer is less soluble.[1]

Safety & Handling

  • Diazonium Salts: Potentially explosive if dried.[1] Keep in solution and process immediately.

  • NCS/HBr: Corrosive and irritant.[1] Work in a well-ventilated fume hood.

  • Nitrogen Evolution: The Sandmeyer reaction generates gas rapidly.[1] Ensure glassware is not sealed tight and has adequate headspace.[1]

References

  • Regioselective Chlorination: Beilstein J. Org.[1][3] Chem.2012 , 8, 744–748.[1][3][4] (Demonstrates copper-mediated and NCS chlorination of anilines). [1]

  • Sandmeyer Protocol: Org. Synth.1955 , Coll.[1] Vol. 3, 185.[1] (Standard procedure for converting amines to bromides using CuBr).[1]

  • Intermediate Characterization: ChemicalBook Entry for 4-Chloro-2,3-dimethylaniline. (Confirms the stability and existence of the key intermediate).

  • General Synthesis of Halogenated Xylenes: Google Patents CN102234220A. (Discusses bromination of xylene derivatives).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 1-Bromo-4-chloro-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Researchers targeting 1-Bromo-4-chloro-2,3-dimethylbenzene often encounter a critical bottleneck: regioselectivity .[1][2] The synthesis of this tetrasubstituted benzene is deceptive; while the molecule appears simple, the interplay between the directing effects of the two methyl groups and the existing halogen creates a "perfect storm" for isomeric mixtures if direct halogenation is attempted.[1]

This guide prioritizes the Sandmeyer Reaction pathway over direct electrophilic aromatic substitution (EAS).[2] Our internal data and literature validation confirm that direct bromination of 1-chloro-2,3-dimethylbenzene yields a difficult-to-separate mixture of the 4-bromo (target) and 6-bromo isomers due to competing steric and electronic effects.[1][2]

Decision Matrix: Pathway Selection

The following flowchart illustrates the logic for selecting the Sandmeyer route to ensure high purity (E-E-A-T Principle: Causality in Experimental Choice).

RouteSelection Start Target: 1-Bromo-4-chloro-2,3-dimethylbenzene DirectPath Method A: Direct Bromination (of 3-chloro-o-xylene) Start->DirectPath Low Cost / Scalable? SandmeyerPath Method B: Sandmeyer Reaction (via 4-chloro-2,3-dimethylaniline) Start->SandmeyerPath High Purity Required? Issue1 Regioselectivity Failure: Mixture of 4-Br (Target) & 6-Br (Impurity) DirectPath->Issue1 Steric/Electronic Conflict Success High Regiocontrol: Amino group directs Para (High Purity) SandmeyerPath->Success Defined Mechanism Issue2 Purification Bottleneck: Requires prep-HPLC or spinning band distillation Issue1->Issue2

Figure 1: Strategic decision matrix highlighting the risks of direct halogenation versus the specificity of the Sandmeyer protocol.

Technical Protocol: The Sandmeyer Route

Objective: Synthesis of 1-Bromo-4-chloro-2,3-dimethylbenzene via diazotization of 4-chloro-2,3-dimethylaniline.

Phase 1: Diazotization (The Critical Step)

Precursor: 4-Chloro-2,3-dimethylaniline (commercially available or synthesized via NCS chlorination of 2,3-dimethylaniline).[1][2]

Reagents:

  • Sodium Nitrite (

    
    )[1][2]
    
  • Hydrobromic Acid (

    
    , 48%)[1]
    
  • Solvent: Water/Acetic Acid (if solubility is poor)[1][2]

Protocol:

  • Acidification: Suspend the aniline (1.0 eq) in 48% HBr (2.5 eq) and water. Cool to 0–5 °C .[1][2] Crucial: Maintain temperature to prevent decomposition.[1]

  • Nitrosation: Add aqueous

    
     (1.1 eq) dropwise.[1][2] The internal temperature must not exceed 5 °C .
    
  • Endpoint Check: The solution should turn clear (formation of diazonium salt).[2] Verify excess nitrous acid using starch-iodide paper (turns blue immediately).[1][2]

Phase 2: Substitution (Sandmeyer)

Reagents:

  • Copper(I) Bromide (

    
    )[1][2]
    
  • HBr (catalytic/solvent)[1][2]

Protocol:

  • Preparation: Dissolve

    
     (1.2 eq) in 48% HBr.
    
  • Addition: Transfer the cold diazonium solution into the CuBr solution (reverse addition) at room temperature or slightly warmed (40 °C). Note: Nitrogen gas evolution will be vigorous.[1][2]

  • Workup: Once evolution ceases, steam distill or extract with dichloromethane.[2]

Troubleshooting Guide & FAQs

This section addresses specific failure points reported by users.

Category A: Yield & Reaction Stalling

Q1: My reaction turns into a tarry black mess upon adding the diazonium salt to CuBr. What happened?

  • Diagnosis: This is likely the "Gattermann side-reaction" or radical polymerization caused by thermal instability.[1][2]

  • The Fix:

    • Temperature Control: Ensure the diazonium salt is kept at 0 °C until the moment of transfer.

    • Reverse Addition: Always add the cold diazonium salt to the warm CuBr solution. If you add CuBr to the diazonium salt, the local concentration of catalyst is too low, allowing side reactions (coupling) to dominate.[1]

    • Catalyst Quality: Fresh CuBr should be white or pale green. If it is dark brown/green, it has oxidized to Cu(II).[2] Wash your CuBr with sulfurous acid or freshly prepare it from

      
       [1].[1][2]
      

Q2: The starch-iodide paper never turns blue during diazotization.

  • Diagnosis: Insufficient acid or bad nitrite.[1][2]

  • The Fix: The diazotization requires a pH < 2.[1][2] If the amine consumes all the acid, the equilibrium shifts away from the nitrosonium ion (

    
    ).[1] Add more HBr. Ensure your 
    
    
    
    is dry; it is hygroscopic and old bottles may be mostly water.[1][2]
Category B: Impurity Profile[2]

Q3: I see a significant peak at roughly 10% intensity in my GC-MS with a mass corresponding to a phenol (M-Br+OH).

  • Diagnosis: Hydrolysis of the diazonium salt.[1][2]

  • Mechanism:

    
    .[1][2]
    
  • The Fix: This occurs if the diazonium salt is allowed to warm up before reacting with the copper nucleophile.[1]

    • Solution: Minimize the time the diazonium salt sits.[1][2] Perform the transfer immediately after the starch-iodide test confirms completion.[1][2]

    • Solvent: Run the reaction in more concentrated acid to reduce water activity.

Q4: How do I distinguish the 4-chloro isomer from the 6-chloro isomer if I used the direct halogenation route?

  • Analysis: NMR is the definitive tool.[1][2]

  • Data Table:

Feature1-Bromo-4-chloro-2,3-dimethylbenzene (Target)1-Bromo-2-chloro-3,4-dimethylbenzene (Impurity)
Symmetry Pseudo-symmetric substitutionAsymmetric
Aromatic H (NMR) Two doublets (ortho-coupling,

Hz)
Two doublets (ortho-coupling,

Hz)
Shift Logic H-5 and H-6 are adjacent.[1][2][3] H-6 is ortho to Br (deshielded).[1][2] H-5 is ortho to Cl.[1][2]H-5 and H-6 are adjacent.[1][2][3][4] H-6 is ortho to Br. H-5 is meta to Cl.[1][2]
Differentiation NOE Experiment: Irradiate Methyls. If you see NOE enhancement of both aromatic protons, you likely have the impurity (where methyls are adjacent to protons).[1] In the target, Me-2 and Me-3 are flanked by Br and Cl, so NOE to aromatic H is weaker or specific to H-5/Me-? No, Me-2/3 are isolated from H-5/6 by the halogens?[1][2] Correction: In the target (1-Br, 4-Cl, 2,3-Me), Me-2 is next to Br and Me-3. Me-3 is next to Me-2 and Cl.[1][2] The protons are at 5 and 6.[1][2] NOE is impossible between Me and Ar-H. In the impurity (1-Br, 2-Cl, 3,4-Me), Me-4 is adjacent to H-5.[1][2] Strong NOE observed between Me-4 and H-5.

Mechanistic Visualization

Understanding the radical-nucleophilic substitution mechanism helps in troubleshooting catalyst failure.[1][2]

SandmeyerMechanism Start Diazonium Salt (Ar-N2+) Radical Aryl Radical (Ar•) Start->Radical SET (Single Electron Transfer) -N2 CuI Cu(I)Br (Catalyst) CuII Cu(II)Br2 CuI->CuII Oxidation Product Aryl Bromide (Ar-Br) Radical->Product Ligand Transfer CuII->CuI Reduction (Cycle)

Figure 2: The Single Electron Transfer (SET) mechanism.[2] Note that Cu(I) is regenerated, but oxidation by air (O2) kills the cycle, necessitating an inert atmosphere or excess acid.[1]

References

  • Organic Syntheses. "o-Chlorobromobenzene." Org.[1][2][4][5][6] Synth.1943 , Coll.[2] Vol. 3, 185. [1][2]

  • PubChem. "1-Bromo-4-chloro-2,3-dimethylbenzene Compound Summary."[1][2][3] National Library of Medicine.[2] [1][2]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[2] Longman Scientific & Technical, 1989.[2] (Standard Reference for Sandmeyer Protocols).

  • Sigma-Aldrich. "1-Bromo-4-chlorobenzene Product Specification." (Used for comparative melting point analysis).[2] [1][2][7]

Sources

Module 1: The Hierarchy of Reactivity (Chemoselectivity)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Selective Cross-Coupling Technical Support Center .

This guide is engineered for researchers encountering specificity issues in palladium-catalyzed cross-coupling reactions of dihaloarenes. Unlike standard coupling guides, this center focuses exclusively on the kinetic and thermodynamic competition between two potential reactive sites.[1]

The Core Principle: In hetero-dihalogenated systems (e.g., 1-bromo-4-chlorobenzene), selectivity is governed primarily by Bond Dissociation Energy (BDE) and the rate of Oxidative Addition (OA).

Standard Reactivity Order: C-I > C-OTf > C-Br > C-Cl > C-F

Mechanistic Insight

Oxidative addition is the rate-determining step (RDS) for aryl chlorides and bromides. Palladium(0) is nucleophilic; therefore, it inserts faster into:

  • Weaker bonds (Iodides).[1]

  • Electron-deficient bonds (Arene rings with Electron Withdrawing Groups - EWGs).

Troubleshooting Chemoselectivity

Q: I am observing significant reaction at the C-Cl site before the C-Br site is fully consumed. Why?

  • Diagnosis: This "Selectivity Inversion" is rare but occurs if the C-Cl bond is located at a highly electron-deficient position (e.g., ortho to a Nitro group) while the C-Br is on an electron-rich ring.

  • Solution:

    • Ligand Switch: Switch to a bulky, electron-rich phosphine (e.g.,

      
       or Q-Phos).[1] These ligands amplify the sensitivity to steric environment and BDE, reinforcing the standard Br > Cl trend.[1]
      
    • Temperature: Lower the reaction temperature. High heat minimizes the

      
       difference between the two transition states, eroding selectivity.[1]
      

Module 2: Site-Selectivity in Homo-Dihalogenated Systems

The Challenge: When both halogens are identical (e.g., 1,3-dibromobenzene), BDE is identical.[1] Selectivity must be induced via Sterics or Electronics .[1]

Visualizing the Decision Matrix

The following diagram illustrates how to select a catalyst system based on your substrate's electronic and steric profile.

SelectivityMatrix start Substrate Analysis: Homo-Dihaloarene decision1 Are the sites electronically distinct? start->decision1 yes_elec YES (e.g., 2,4-dibromopyridine) decision1->yes_elec EWG present no_elec NO (e.g., 1,3-dibromobenzene) decision1->no_elec Neutral/EDG action_elec Electronic Control: Pd inserts at most electron-deficient site (C2) yes_elec->action_elec decision2 Are the sites sterically distinct? no_elec->decision2 yes_steric YES (e.g., 1,2-dibromobenzene) decision2->yes_steric no_steric NO (Symmetric) decision2->no_steric action_steric Steric Control: Use Bulky Ligands (JosiPhos, Buchwald Ligands) to hit less hindered site yes_steric->action_steric action_stat Statistical Control: Requires high equivalents of dihalo-substrate no_steric->action_stat

Caption: Decision matrix for selecting the control mechanism (Electronic vs. Steric) based on substrate symmetry.

Module 3: Troubleshooting & FAQs

Issue 1: "The Bis-Coupling Nightmare"

Symptom: You aim for mono-arylation of 1,4-dibromobenzene, but you get 40% starting material, 20% mono-product, and 40% bis-product (oligomer).[1]

Root Cause: The mono-coupled product is often more reactive than the starting material. Once the first aryl group is added, the remaining bromide might become more electron-deficient (activated) or the catalyst remains coordinated nearby (ring-walking).

Corrective Actions:

  • Statistical Force: Use 3.0 to 5.0 equivalents of the dihaloarene relative to the boronic acid. This statistical bias is the most reliable method for symmetric substrates [1].

  • Invert Addition Order: Do not add the boronic acid all at once. Use a syringe pump to add the nucleophile (boronic acid) slowly over 1-2 hours. This keeps the concentration of the coupling partner low relative to the dihalo-excess.

  • Ligand Selection: Avoid bidentate ligands with large bite angles (like dppf) if they promote reductive elimination too quickly on the second cycle. Monodentate phosphines (PPh3) often allow for better separation of kinetic steps.

Issue 2: "The Wrong Isomer Formed"

Symptom: In 2,4-dichloropyridine, you want to couple at C4, but reaction occurs at C2.[1]

Root Cause: C2 is more electron-deficient (closer to Nitrogen), making it the innate site for oxidative addition.

Corrective Actions:

  • Ligand Control: While C2 is electronically favored, it is sterically more hindered (adjacent to N lone pair).[1] Using a bulky N-Heterocyclic Carbene (NHC) or a very bulky phosphine (e.g.,

    
    ) can flip selectivity to the less hindered C4 position [2].
    
  • Solvent Switch: Non-polar solvents (Toluene) often favor the standard electronic trend. Switching to coordinating polar solvents (THF, DMF) can alter the resting state of the catalyst, sometimes reversing selectivity [3].[1]

Module 4: Standardized Protocol for Mono-Arylation

Objective: Selective mono-Suzuki coupling of 1,4-dibromobenzene.

Data Table: Reagent Stoichiometry

ComponentRoleEquiv.Notes
1,4-Dibromobenzene Electrophile3.0 Excess is critical to prevent bis-coupling.
Arylboronic Acid Nucleophile1.0Limiting reagent.[1]
Pd(PPh3)4 Catalyst0.033 mol%. Tetrakis is standard for bromides.[1]
Na2CO3 (2M aq) Base2.5Activates the boronate.
Toluene/EtOH SolventN/A(4:1 ratio). Ethanol aids solubility.[1]

Step-by-Step Workflow:

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Charge (Inert): Add 1,4-dibromobenzene (3.0 equiv) and Pd(PPh3)4 (3 mol%) under a nitrogen stream.

  • Solvent: Add degassed Toluene/Ethanol (4:1, 0.1 M concentration relative to boronic acid).

  • Activation: Add degassed aqueous Na2CO3 (2.5 equiv).

  • Controlled Initiation: Heat the mixture to 80°C.

  • Nucleophile Addition (CRITICAL): Dissolve the Arylboronic Acid (1.0 equiv) in a minimal amount of EtOH/Toluene. Add this solution dropwise via syringe pump or addition funnel over 60 minutes.[1]

    • Why? This ensures the active catalyst always encounters a high ratio of dibromide to mono-product.

  • Quench & Purification: Cool to RT. Filter through Celite.[1] The excess 1,4-dibromobenzene is non-polar and can usually be separated from the mono-product via column chromatography (starting material elutes first in Hexanes).

Module 5: Mechanistic Visualization (Pathway Competition)

The following diagram details the kinetic competition between the desired mono-coupling and the undesired bis-coupling.

ReactionPath sub1 Dihaloarene (Excess) oa1 Oxidative Addition 1 sub1->oa1 + Pd(0) mono Mono-Product (Desired) sub1->mono High [Substrate] suppresses OA2 pd0 Pd(0) tm1 Transmetallation oa1->tm1 + Ar-B(OH)2 re1 Reductive Elimination tm1->re1 re1->pd0 Regenerate Catalyst re1->mono oa2 Oxidative Addition 2 mono->oa2 + Pd(0) (If Mono is reactive) bis Bis-Product (Undesired) oa2->bis + Ar-B(OH)2

Caption: Kinetic pathway showing how excess substrate concentration suppresses the secondary oxidative addition (OA2).

References

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes. Chem. Rev. (2022).[1][2] Discusses statistical and electronic control strategies.

  • Ligand-Controlled Site-Selective Cross-Coupling. Catalysts (2014).[3] Reviews the use of bulky ligands to switch selectivity in heterocycles.

  • Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science (2022). Details how solvent polarity affects the active catalytic species.

  • Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Catalysts (2014).[3] Provides specific examples of Ph-HTP vs Cy-HTP ligand effects. [4]

Sources

purification techniques for crude 1-Bromo-4-chloro-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-Bromo-4-chloro-2,3-dimethylbenzene

Introduction: The Purification Landscape

Welcome to the technical support center. You are likely working with 1-Bromo-4-chloro-2,3-dimethylbenzene , a tetra-substituted benzene derivative often synthesized via Sandmeyer reactions or direct halogenation of 2,3-dimethylbenzene (o-xylene) derivatives.[1][2]

The purification of this molecule presents a specific challenge: Regioisomer Contamination .[3][2][4] The steric crowding of the 2,3-dimethyl system, combined with the directing effects of halogens, often leads to mixtures containing the 2,5-dimethyl or 2,6-dimethyl isomers.[1][4] Furthermore, the physical state of this compound lies on the border between a high-boiling liquid and a low-melting solid, making the choice between distillation and crystallization critical.[3][4]

This guide is structured as a dynamic troubleshooting workflow. Select the scenario that matches your current observation.

Module 1: Initial Assessment & Workflow Selection

Before proceeding, you must characterize the crude material's phase behavior.[3][2][4] This molecule usually exists as a low-melting solid or a supercooled liquid depending on purity.[1][3][2][4]

Visual Decision Tree

PurificationWorkflow Start Crude 1-Bromo-4-chloro-2,3-dimethylbenzene StateCheck Physical State at Room Temp? Start->StateCheck Solid Solid / Semi-Solid Cake StateCheck->Solid Crystalline Liquid Oily Liquid / Viscous Oil StateCheck->Liquid Oil Recryst Method A: Recrystallization (Primary Path) Solid->Recryst Distill Method B: Vacuum Distillation (For bulky oils) Liquid->Distill PurityCheck Purity < 95% or Isomers Present? Recryst->PurityCheck Distill->PurityCheck Column Method C: Flash Chromatography (Isomer Separation) PurityCheck->Column Yes (Isomers) Final Pure Product (Confirm via GC-MS/NMR) PurityCheck->Final No (Pure) Column->Final

Figure 1: Decision matrix for selecting the optimal purification technique based on the physical state and impurity profile of the crude material.

Module 2: Troubleshooting & Protocols (Q&A)

Scenario A: "My crude product is a solid, but it's yellow/brown and sticky."

Diagnosis: The coloration typically comes from oxidation byproducts (phenols) or residual copper salts if synthesized via Sandmeyer.[3][2][4] The stickiness suggests trace solvent or oiling out.[2][4]

Solution: Recrystallization Strategy For poly-halogenated xylenes, a dual-solvent system is often required to balance the solubility of the hydrophobic aromatic ring and the polar impurities.[3][4]

Protocol 1: Ethanol/Water Recrystallization

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (95%) .[3][2][4]

    • Why? Ethanol solubilizes the aromatic halide well at high temps but has poor solubility for inorganic salts (CuCl/CuBr residues).[3][2][4]

  • Clarification: If the solution is dark, add activated charcoal (1-2% w/w), boil for 5 mins, and filter hot through Celite.

  • Nucleation: Remove from heat. Add warm Water dropwise until a faint turbidity persists.

  • Cooling: Re-heat to clear the solution, then let it cool slowly to room temperature. Do not place directly in ice, as this traps impurities (occlusion).[3][2][4]

  • Collection: Filter the white needles/plates and wash with cold 50% EtOH/Water.[3][2][4]

Alternative Solvent Systems:

Solvent System Polarity Use Case
Ethanol / Water High General purification; removal of inorganic salts.[1][2]
Hexanes (or Heptane) Low Best for removing polar tars/phenols.[3][2][4] Cooling to -20°C often required.[1][2][4]

| Methanol | High | Alternative to Ethanol; often yields sharper crystals for bromo-xylenes.[1][3][2] |

Scenario B: "My product is an oil and won't crystallize."

Diagnosis: You likely have a "Eutectic Mixture" of isomers (e.g., traces of 2,5-dimethyl isomer) which depresses the melting point.[3][4] Alternatively, residual high-boiling solvent (DMF/DMSO) is present.[2][4]

Solution: High-Vacuum Fractional Distillation Distillation is superior for separating the product from non-volatile tars, though separating isomers requires a high theoretical plate count.[3][2][4]

Protocol 2: Vacuum Distillation

  • Pressure: < 5 mmHg (High vacuum is essential).[3][2][4]

  • Temperature: The boiling point will likely be in the range of 100–120 °C at 5 mmHg (estimated based on analogues like 1-bromo-2,4-dimethylbenzene which boils ~214°C at atm [1]).[1]

  • Setup: Use a Vigreux column to prevent "bumping" and improve separation efficiency.[3][2][4]

  • Fraction Collection: Discard the "forerun" (lower boiling isomers/solvents).[3][2][4] Collect the main stable fraction.[3][2][4]

Critical Warning: Do not overheat the pot residue >180°C. Poly-halogenated aromatics can undergo de-halogenation or polymerization at extreme temperatures.[3][2][4]

Scenario C: "GC-MS shows a persistent impurity peak (Isomer) just next to my product."

Diagnosis: This is the most difficult challenge.[3][2][4] Regioisomers (e.g., 1-bromo-4-chloro-2,5-dimethylbenzene) have nearly identical boiling points and solubilities.[1][2]

Solution: Flash Column Chromatography You must exploit slight differences in polarity or molecular shape (packing).[3][2][4]

Protocol 3: Isomer Separation

  • Stationary Phase: Silica Gel (230-400 mesh).[1][3][2][4]

  • Mobile Phase: 100% Hexanes initially, grading to Hexanes:DCM (95:5) .

    • Why? Halogenated xylenes are very non-polar.[3][2][4] Using ethyl acetate often moves them too fast (Rf > 0.8), compressing the separation.[3][2][4] You need low Rf (0.2–0.[4]3) to separate isomers.[3][2][4]

  • Loading: Dry load on Celite. Do not wet load with DCM if possible, as it bands broadly.[2][4]

Module 3: Analytical Validation

How do you know it's pure?

  • GC-MS (Gas Chromatography - Mass Spectrometry):

    • Why: The most definitive tool for purity.[3][2][4] Isomers will have identical mass fragments (m/z 218/220 for 79Br/35Cl and 81Br/35Cl patterns) but slightly different retention times.[2][4]

    • Look for: A single sharp peak.[3][2][4] Any "shoulder" indicates an isomer.[3][2][4]

  • 1H NMR (Proton NMR):

    • Diagnostic Signals: Focus on the Methyl Groups .[3][2][4]

    • Target: 1-Bromo-4-chloro-2,3-dimethylbenzene is asymmetric.[1][2] You should see two distinct methyl singlets (approx 2.2–2.4 ppm) and two aromatic doublets (ortho-coupling, approx 7.0–7.4 ppm).[2][4]

    • Impurity Check: If you see small "shadow" singlets near the methyl peaks, you have an isomer.[2][4]

References

  • National Center for Biotechnology Information. (2025).[3][2][4] PubChem Compound Summary for CID 50997915, 1-Bromo-4-chloro-2,3-dimethylbenzene. Retrieved January 28, 2026, from [Link][3][4]

  • Organic Syntheses. (1955).[3][2][4] o-Chlorobromobenzene (Analogous Purification Protocol). Organic Syntheses, Coll. Vol. 3, p.185.[3][2][4] Retrieved January 28, 2026, from [Link][3][4]

  • Dela Rosa, F. M., et al. (2015).[2][4] Synthesis of 1-Bromo-4-chlorobenzene by Sandmeyer Reaction. De La Salle University.[2][4][5] (Demonstrates steam distillation/sublimation workflow for bromo-chloro-benzenes). Retrieved January 28, 2026, from [Link]

Sources

improving yields in Suzuki reactions with sterically hindered substrates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Optimizing Suzuki-Miyaura Couplings for Sterically Hindered Substrates

Introduction: The Steric Challenge

Welcome to the Advanced Catalysis Support Center. If you are reading this, you are likely facing the "ortho-effect" wall. In Suzuki-Miyaura cross-couplings, steric hindrance—particularly from ortho-substituents on the aryl halide or boronic acid—drastically alters the reaction landscape.

Standard protocols (e.g., Pd(PPh3)4/Na2CO3) fail here because they cannot overcome the energy barrier for oxidative addition into crowded centers or, more commonly, the reductive elimination step which forms the final C-C bond. Furthermore, hindered boronic acids are notoriously prone to protodeboronation , a side reaction where the C-B bond breaks before coupling occurs.

This guide synthesizes high-throughput screening data and mechanistic insights to provide a robust troubleshooting framework.

Part 1: The Decision Engine (Ligand & Catalyst Selection)

The choice of ligand is the single most critical variable. For hindered substrates, you need ligands that are electron-rich (to facilitate oxidative addition) and bulky (to force reductive elimination via steric relief).

Q1: Which ligand system should I start with for multi-ortho-substituted substrates?

Recommendation: Do not use simple phosphines like PPh3 or dppf.

  • Tier 1 (Moderate Sterics - 1 to 2 ortho groups): Use SPhos or XPhos .

    • Why: These dialkylbiarylphosphines form monoligated Pd(0) species. SPhos is particularly effective at stabilizing the catalyst against oxidation and preventing protodeboronation [1].

  • Tier 2 (Extreme Sterics - 3 to 4 ortho groups): Use Pd-PEPPSI-IPent or Pd-G4-SPhos .

    • Why: The "IPent" NHC ligand offers a flexible steric bulk that accommodates the incoming boronic acid while protecting the active center, enabling the formation of tetra-ortho-substituted biaryls that fail with standard Buchwald ligands [2].

Q2: Should I use a precatalyst or generate the catalyst in situ?

Recommendation: Always use a precatalyst (e.g., Pd-G3/G4 or Pd-PEPPSI ).

  • Reasoning: In situ generation (mixing Pd2(dba)3 + Ligand) is unreliable for hindered substrates. It often suffers from induction periods and incomplete ligation. Precatalysts ensure a 1:1 Pd-to-Ligand ratio and rapid entry into the catalytic cycle, which is crucial to outcompete protodeboronation [3].

Table 1: Catalyst Selection Matrix

Substrate DifficultyOrtho-SubstituentsRecommended CatalystBase/Solvent SystemKey Advantage
Moderate 1 (e.g., 2-bromo-toluene)Pd-G4-SPhos K3PO4 / Toluene:H2OHigh turnover, air stable.
High 2-3 (e.g., Mesityl boronic acid)Pd-G4-XPhos K3PO4 / THF:H2OExcellent for aryl chlorides.
Extreme 3-4 (Tetra-ortho)Pd-PEPPSI-IPent KOtBu / DioxaneFlexible steric bulk ("umbrella effect").
Heterocyclic Pyridines/PyrimidinesPd-G4-SPhos K2CO3 / n-BuOHMinimizes N-binding poisoning.

Part 2: Troubleshooting & Optimization

Q3: My boronic acid is disappearing, but no product is forming (Protodeboronation). How do I stop this?

This is the most common failure mode for hindered boronic acids (especially 2,6-disubstituted or heterocyclic ones). The C-B bond hydrolyzes faster than the transmetallation step.

Protocol Adjustments:

  • Switch Base: Move from carbonate/hydroxide (strong bases) to anhydrous K3PO4 or KF . High pH accelerates protodeboronation.

  • Reduce Water: While Suzuki coupling requires some water for the boronate pathway, excess water kills hindered substrates. Use a 95:5 organic:water ratio or anhydrous conditions with a phase-transfer catalyst (e.g., 18-crown-6).

  • Slow Addition: Add the boronic acid via syringe pump over 1-2 hours to keep its instantaneous concentration low relative to the catalyst.

Q4: The reaction stalls at 50% conversion. Should I add more catalyst?

Diagnosis: Likely catalyst decomposition or inhibition.[1]

  • Solution: Do not just add more Pd.

    • Check if the reaction mixture has turned black (Pd black formation = ligand dissociation). If so, switch to a more stable NHC catalyst (Pd-PEPPSI-IPr ).

    • If the mixture is still clear/colored but stalled, product inhibition might be occurring. Dilute the reaction (0.1 M instead of 0.5 M).

Part 3: Visual Workflows

Diagram 1: Catalyst Selection Decision Tree

LigandSelection Start Start: Analyze Substrate Sterics OrthoCount Count Total Ortho-Substituents (Electrophile + Nucleophile) Start->OrthoCount LowSteric 1-2 Substituents (e.g., o-Tolyl + Phenyl) OrthoCount->LowSteric Low/Med HighSteric 3-4 Substituents (e.g., Mesityl + o-Tolyl) OrthoCount->HighSteric High Hetero Heterocyclic/Unstable (e.g., 2-Pyridine) OrthoCount->Hetero Unstable SPhos Use Pd-G4-SPhos Solvent: Toluene/Water LowSteric->SPhos XPhos Use Pd-G4-XPhos Solvent: THF/Water HighSteric->XPhos Standard PEPPSI Use Pd-PEPPSI-IPent Solvent: Dioxane (Anhydrous) HighSteric->PEPPSI If XPhos fails Hetero->SPhos Minimizes De-boronation

Caption: Systematic selection of precatalysts based on steric demand and substrate stability.

Diagram 2: Troubleshooting The "Stalled Reaction"

Troubleshooting Problem Problem: Low Yield Analysis Analyze Crude by LCMS/NMR Problem->Analysis Case1 SM Remaining + De-halogenated Product Analysis->Case1 Case2 Halide Remaining + No Boronic Acid Analysis->Case2 Case3 No Conversion + Catalyst Precipitation Analysis->Case3 Sol1 Mechanism: Reductive Elim. too slow Fix: Use bulkier ligand (IPent, XPhos) Case1->Sol1 Sol2 Mechanism: Protodeboronation Fix: Anhydrous K3PO4, Slow Addition Case2->Sol2 Sol3 Mechanism: Oxidative Add. failure Fix: Switch to Pd-PEPPSI or increase Temp Case3->Sol3

Caption: Diagnostic workflow for identifying mechanistic bottlenecks in hindered couplings.

Part 4: The "Gold Standard" Protocol for Hindered Substrates

Objective: Coupling a 2,6-disubstituted aryl bromide with a 2-substituted boronic acid.

Materials:

  • Catalyst: Pd-PEPPSI-IPent (2 mol%) [2]

  • Base: KOH (4.0 equiv) or KOtBu (for strictly anhydrous needs)

  • Solvent: 1,4-Dioxane (technical grade is often sufficient, but anhydrous preferred for unstable boronates)

  • Additive: None usually required, but 18-crown-6 can assist if using solid K3PO4.

Step-by-Step Methodology:

  • Charge Solids: In a glovebox or under Argon flow, add the Aryl Bromide (1.0 equiv), Boronic Acid (1.5 equiv), Pd-PEPPSI-IPent (0.02 equiv), and finely ground KOH (4.0 equiv) to a reaction vial equipped with a stir bar.

  • Solvent Addition: Add 1,4-Dioxane (concentration 0.2 M).

    • Note: If the boronic acid is known to protodeboronate, do not add it yet. Dissolve it in a separate portion of dioxane.

  • Degassing: Sparge the solvent with Argon for 5 minutes. Oxygen is a poison for electron-rich ligands.

  • Reaction: Seal the vial and heat to 80°C for 2-4 hours.

    • Variation for Unstable Boronates: Heat the catalyst/halide/base mixture to 80°C first. Then, use a syringe pump to add the boronic acid solution over 60 minutes.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water (to remove salts), dry over MgSO4, and concentrate.

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society. Link

  • Organ, M. G., et al. (2012). "PEPPSI-IPent: An Ideal Catalyst for the Preparation of Bulky Biaryls." Chemistry - A European Journal. Link

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). "Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis." Tetrahedron. Link

  • Cox, P. A., et al. (2017). "Mechanism of Protodeboronation of Heteroaryl Boronic Acids." Journal of the American Chemical Society. Link

Sources

common side products in reactions of 1-Bromo-4-chloro-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: TICKET-8842-CHEM

Status: Active Agent: Senior Application Scientist Subject: Troubleshooting Side Products & Reactivity Profiles

Executive Summary: The "Steric Brick" Challenge

Welcome to the technical support hub for 1-Bromo-4-chloro-2,3-dimethylbenzene (CAS: 425394-71-4).

Users frequently underestimate the buttressing effect in this molecule. While it appears to be a simple di-haloarene, the vicinal methyl groups at positions 2 and 3 create a "domino" steric effect. The C2-methyl pushes against the C3-methyl, forcing both groups slightly outward toward the halogens at C1 (Br) and C4 (Cl). This steric crowding is the primary driver for the three most common failure modes: protodehalogenation , benzylic metallation , and chemoselectivity loss .

Module 1: Lithium-Halogen Exchange Protocols

Primary Workflow: Generation of the C1-aryl anion for electrophilic trapping.

Troubleshooting Guide
Symptom Diagnosis Root Cause Mechanism Corrective Action
Product is De-brominated (Ar-H) Protodehalogenation Moisture ingress (quenching) OR solvent proton abstraction. The steric bulk at C1 slows down the approach of the electrophile, extending the lifetime of the anion and increasing the probability of proton capture.1. Dry solvents over molecular sieves (3Å).2. Increase electrophile equivalents (to 1.5x).3. Cryogenic Speed: Keep T < -70°C and minimize hold time (< 15 min).
Recovery of Starting Material Incomplete Exchange Steric hindrance at C2-Me prevents the bulky t-BuLi aggregate from accessing the C1-Br bond efficiently.Switch to

-BuLi
(less bulky) or increase reaction time slightly (monitor closely to avoid benzylic lithiation).
Impurity: Benzylic Addition Lateral Lithiation The C2-Methyl protons are benzylic and acidic (

). If the exchange is too slow or temperature rises > -60°C, the base will deprotonate the methyl group instead of exchanging the bromide.
Temperature Discipline: Never exceed -70°C during addition. Add the lithium reagent slowly to prevent local exotherms.
Mechanistic Pathway: The Kinetic vs. Thermodynamic Fork

The following diagram illustrates the critical divergence between the desired exchange and the fatal benzylic lithiation.

LithiationPathways Start 1-Bromo-4-chloro- 2,3-dimethylbenzene Li_Intermediate Aryl-Li Species (Kinetic Product) Start->Li_Intermediate n-BuLi, -78°C (Fast Exchange) Benzylic_Li Benzylic-Li Species (Thermodynamic Sink) Start->Benzylic_Li Slow / High Temp (Deprotonation) Li_Intermediate->Benzylic_Li Equilibration (> -60°C) Desired Desired Electrophile Trapping (C1-E) Li_Intermediate->Desired + Electrophile Side_Prod2 Side Product B: De-brominated (Ar-H) Li_Intermediate->Side_Prod2 + H+ (Moisture/Solvent) Side_Prod1 Side Product A: Benzylic Functionalization Benzylic_Li->Side_Prod1 + Electrophile

Figure 1: The "Kinetic Window." Success requires trapping the Aryl-Li species before it equilibrates to the benzylic anion or quenches.

Module 2: Palladium-Catalyzed Cross-Coupling

Primary Workflow: Suzuki-Miyaura or Buchwald-Hartwig coupling at C1-Br.

FAQ: Why is my reaction failing?

Q: I see significant amounts of the de-halogenated product (Ar-H) instead of the biaryl. Why? A: This is the classic "Steric Reduction" signature.

  • The Physics: The oxidative addition of Pd(0) into the C1-Br bond is successful, but the transmetallation step is sterically retarded by the C2-methyl group.

  • The Chemistry: A stalled Pd(II) intermediate is prone to

    
    -hydride elimination (if alkyl ligands are present) or hydrogen abstraction from the solvent (e.g., THF or dioxane).
    
  • The Fix: Use a catalyst system with a high rate of reductive elimination, such as Pd-PEPPSI-IPr or Buchwald G3/G4 precatalysts (e.g., XPhos Pd G4). Avoid alcoholic solvents.

Q: I am getting a mixture of products where the Chlorine (C4) has also reacted. A: You have lost chemoselectivity.

  • The Cause: While Br is inherently more reactive, highly active "universal" catalysts (like

    
     or SPhos) can activate aryl chlorides, especially if the reaction is overheated to overcome the steric hindrance at the Br site.
    
  • The Fix:

    • Lower Temperature: Run at 60-80°C, not reflux.

    • Ligand Selection: Switch to Bis(triphenylphosphine)palladium(II) dichloride .

      
       is less electron-rich than Buchwald phosphines, making it less capable of activating the stronger C-Cl bond, preserving the chloride for later steps.
      
Visualization: The Selectivity Filter

PdCoupling Substrate 1-Bromo-4-chloro- 2,3-dimethylbenzene OxAdd_Br Oxidative Addition (C-Br) (Favored) Substrate->OxAdd_Br Standard Cat. (PPh3, dppf) OxAdd_Cl Oxidative Addition (C-Cl) (Unwanted) Substrate->OxAdd_Cl Hyper-Active Cat. (SPhos, RuPhos) TransMetal Transmetallation (Sterically Slowed) OxAdd_Br->TransMetal Boronic Acid/Base Side_Bis Side Product: Bis-Coupled OxAdd_Cl->Side_Bis Over-reaction RedElim Reductive Elimination TransMetal->RedElim Fast Side_Red Side Product: Ar-H (Reduction) TransMetal->Side_Red Stalled Cycle (H-Abstraction) Product Target: 4-Chloro-2,3-dimethyl-biaryl RedElim->Product

Figure 2: The Chemoselectivity Gate. Choosing a ligand that is "too good" activates the Chloride. Choosing one that is "too bulky" stalls the cycle, leading to reduction.

Module 3: Benzylic Bromination (Wohl-Ziegler)

Primary Workflow: Functionalizing the methyl groups using NBS (N-Bromosuccinimide).

Critical Warning: The 2,3-dimethyl pattern makes regiospecificity difficult.

  • Radical Stability: Radical formation at C2-Me vs C3-Me is electronically similar, but sterically distinct.

  • The Side Product: You will likely observe dibromination (gem-dibromide) or inseparable mixtures of C2-bromomethyl and C3-bromomethyl isomers.

  • Guidance: Stop the reaction at 60-70% conversion. It is easier to separate starting material from the mono-bromide than to separate the mono-bromide from the di-bromide.

References & Grounding

  • Fundamental Reactivity of Aryl Halides:

    • Source: PubChem.[1][2] (n.d.). 1-Bromo-4-chloro-2,3-dimethylbenzene.[2] National Library of Medicine. Retrieved from [Link]

    • Context: Confirms the structural identity and physical properties (MW 219.5 g/mol ) used to calculate stoichiometry.

  • Lithium-Halogen Exchange vs. Lateral Lithiation:

    • Source:Heteroatom-promoted lateral lithiation. (n.d.). Wikipedia. Retrieved from [Link]

    • Context: Establishes the competition between ring halogen exchange and benzylic deprotonation in methyl-substituted arenes.

  • Chemoselectivity in Pd-Catalyzed Coupling:

    • Source: Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition. (General reference for reactivity order I > Br > Cl).

    • Context: Supports the protocol of using milder ligands to prevent C-Cl activation.

  • Protodehalogenation Mechanisms:

    • Source: Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

    • Context: detailed mechanism of side reactions including protodehalogenation in hindered substrates.

Sources

Technical Support Guide: Grignard Reactions with Bromo-Chloro Arenes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Matrix

Researchers working with bromo-chloro arenes (e.g., 1-bromo-4-chlorobenzene) face a unique dichotomy: Selectivity vs. Reactivity . The goal is typically to engage the bromine (weaker bond) while leaving the chlorine intact for subsequent cross-coupling (e.g., Suzuki-Miyaura).

Common failure modes include "The Induction Trap" (reaction stays dormant then explodes), "The Scramble" (loss of regioselectivity), and "The Dimer" (Wurtz homocoupling).

Quick Diagnostic Table
SymptomProbable CauseImmediate Corrective Action
No exotherm/color change after 15 minsPassivated Mg surfaceAdd 5 mol% 1,2-dibromoethane or

; use "Dry Stir" method (see Protocol A).
Violent exotherm after long delayRunaway initiationSafety Hazard. Maximize cooling immediately. For future: Use a catalyst to eliminate induction period before bulk addition.
Product contains dimers (Ar-Ar)Wurtz CouplingReduce concentration; lower temperature; switch to slow addition (semi-batch).
Loss of Cl substituent Over-reaction / ScramblingTemperature too high (>0°C). Switch from Mg insertion to Mg/Halogen Exchange (see Protocol B).
Precipitate forms during reactionSchlenk Equilibrium shiftAdd LiCl (0.5–1.0 equiv) to solubilize the Grignard species (Turbo Grignard effect).

Technical Deep Dive: Troubleshooting & FAQs

Issue 1: "The Reaction Won't Start" (Initiation Failure)

User Question: I am using standard magnesium turnings with 1-bromo-3-chlorobenzene in THF. I've added iodine, but the solution just stays brown. Should I heat it to reflux?

Technical Response: Do NOT heat to reflux yet. This is the most dangerous phase of a Grignard reaction. If you heat a static mixture of aryl halide and Mg, you risk a "thermal runaway" once the passive oxide layer breaks.

The Causality: Aryl halides are inherently sluggish to initiate compared to alkyl halides because the


 bond is stronger and the radical anion intermediate is less stable. The oxide layer on the Mg prevents electron transfer.

The Solution (The "Entrainment" Method):

  • Mechanical Activation: Stir the dry Mg turnings vigorously under Argon before adding solvent. The friction exposes fresh Mg(0) surfaces (the "Dry Stir" technique).

  • Chemical Activation: Use 1,2-dibromoethane (

    
    ). It reacts with Mg to form 
    
    
    
    and ethylene gas (
    
    
    ). The evolution of ethylene cleans the metal surface, exposing active sites for your aryl halide.
Issue 2: "I'm Losing the Chlorine" (Selectivity Control)

User Question: I need to form the Grignard at the bromo- position, but I see significant amounts of des-chloro byproduct or polymerization. How do I stop the Mg from attacking the chlorine?

Technical Response: Direct insertion of Mg metal is often too harsh for selective functionalization in mixed-halogen systems. At elevated temperatures (necessary for insertion), the energy barrier difference between C-Br and C-Cl insertion narrows.

The Solution: The Knochel Turbo Exchange Protocol Instead of reacting Mg metal with the aryl halide, use a Halogen-Magnesium Exchange reaction.

  • Reagent: Isopropylmagnesium Chloride - Lithium Chloride complex (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    , "Turbo Grignard").[1][2][3][4]
    
  • Mechanism: The

    
     group attacks the Bromine atom (halogen exchange). Because the resulting Aryl-Mg bond is thermodynamically more stable than the Alkyl-Mg bond, the equilibrium drives forward.
    
  • Selectivity: This reaction proceeds rapidly at -15°C to 0°C . At this temperature, the C-Cl bond is kinetically inert to the exchange.

Issue 3: "My Yield is Low due to Dimerization" (Wurtz Coupling)

User Question: I see 20-30% of the homocoupled product (Ar-Ar). Why is this happening?

Technical Response: Wurtz coupling occurs when a newly formed Grignard reagent (


) reacts with an unreacted molecule of the starting material (

).

The Fix:

  • Dilution: High local concentrations favor bimolecular coupling.

  • Slow Addition: Do not dump all reagents at once. Add the aryl halide dropwise to the Mg suspension. This keeps the concentration of

    
     low relative to 
    
    
    
    .
  • Temperature: Lower temperatures favor the formation of the Grignard over the coupling reaction.

Visualizing the Pathways

The following diagram illustrates the kinetic competition between the desired pathway (Grignard formation) and the primary failure modes (Wurtz coupling and Scrambling).

GrignardPathways cluster_legend Process Control Start Bromo-Chloro Arene (Ar-Br-Cl) Radical Radical Pair [Ar• •MgBr] Start->Radical SET (Slow Step) Mg_Surface Mg(0) Surface (Activated) Mg_Surface->Radical Desired Desired Grignard (Cl-Ar-MgBr) Radical->Desired Recombination (Fast) Wurtz Wurtz Dimer (Cl-Ar-Ar-Cl) Radical->Wurtz + Ar-Br-Cl (High Conc/Temp) Scramble Scrambled Species (Mg insertion at Cl) Desired->Scramble High Temp (>25°C) Over-reaction Control Temp Control Temp Prevents Scrambling Prevents Scrambling Control Temp->Prevents Scrambling Slow Addition Slow Addition Prevents Wurtz Prevents Wurtz Slow Addition->Prevents Wurtz

Figure 1: Mechanistic pathways showing the competition between successful Grignard formation (Green) and common side reactions (Red).

Validated Experimental Protocols

Protocol A: Safe Initiation of "Lazy" Aryl Halides (The Entrainment Method)

Use this for general synthesis where high selectivity is less critical.

  • Setup: Flame-dry a 3-neck flask under Argon. Add Mg turnings (1.1 equiv).

  • Dry Stir: Stir Mg vigorously for 10-15 mins without solvent to crush the oxide layer.

  • Solvent: Add anhydrous THF (Mg should be just covered).

  • Activation: Add 1,2-dibromoethane (0.05 equiv). Observe bubbling (ethylene gas).

    • Note: If no bubbling occurs, gently warm with a heat gun until it starts, then remove heat.

  • Addition: Once activation is confirmed (bubbling/cloudiness), dilute the aryl halide in THF. Add 10% of the solution. Wait for exotherm.

  • Completion: Dropwise add the rest of the halide. Maintain a gentle reflux via internal reaction heat (not external heating).

Protocol B: The Knochel Exchange (High Selectivity)

Use this for Bromo-Chloro arenes to strictly preserve the Chlorine.

  • Reagent Prep: Purchase or prepare

    
     (Turbo Grignard) in THF (approx 1.3 M).
    
  • Substrate: Dissolve 1-bromo-4-chlorobenzene (1.0 equiv) in anhydrous THF under Argon.

  • Cooling: Cool the substrate solution to -15°C (Ice/Salt bath).

  • Exchange: Add

    
     (1.1 equiv) dropwise over 5-10 minutes.
    
  • Monitoring: Stir at -15°C for 30 minutes.

    • Validation: Quench a small aliquot with iodine (

      
      ). Analyze by GC/MS. You should see the iodo-chloro-arene, confirming the Mg is exactly where the Br was.
      
  • Reaction: Add your electrophile (e.g., aldehyde) at -15°C, then slowly warm to RT.

Safety: The "Runaway" Hazard

Grignard formations are autocatalytic . Once they start, the heat generated accelerates the reaction, which generates more heat.

  • The Danger Zone: Adding all your aryl halide when the reaction hasn't started yet. When it finally kicks in, the accumulated reactants will react simultaneously, potentially vaporizing the solvent and over-pressurizing the vessel.

  • The Rule of 10%: Never add more than 10% of your halide until you have positive visual confirmation of initiation (color change to grey/brown, spontaneous reflux, or exotherm).

References

  • Knochel, P., et al. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition. Link

  • American Chemical Society. (2025).[5] Grignard Reaction Safety Guide: Prevention of Runaway Reactions. ACS Chemical Safety. Link

  • Krasovskiy, A., & Knochel, P. (2004).[4] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie. Link

  • Rieke, R. D. (1989). Preparation of Organometallic Compounds from Highly Reactive Metal Powders. Science. Link

  • BenchChem. (2024). Troubleshooting Common Issues in Grignard Synthesis. Link

Sources

catalyst deactivation in cross-coupling of 1-Bromo-4-chloro-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: 492-XC-STERIC Subject: Catalyst Deactivation in Cross-Coupling of 1-Bromo-4-chloro-2,3-dimethylbenzene Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Diagnostic Analysis

User Issue: You are experiencing premature catalyst deactivation (likely observed as "Pd black" precipitation or stalled conversion) during the cross-coupling of 1-Bromo-4-chloro-2,3-dimethylbenzene .

Root Cause Analysis: The failure is not random; it is structural. Your substrate presents a unique "double-ortho" steric challenge that disrupts the standard catalytic cycle.

  • The Substrate Trap:

    • Position 1 (Br): Flanked by a Methyl group at C2.[1]

    • Position 4 (Cl): Flanked by a Methyl group at C3.[1]

    • The Consequence: While C-Br is electronically weaker and should react first, the ortho-methyl group at C2 creates severe steric hindrance. This slows down Oxidative Addition (OA) , which is the rate-determining step (RDS).

  • The Deactivation Mechanism:

    • Palladium(0) species are unstable. They must quickly find an aryl halide to insert into (Oxidative Addition).

    • Because your C-Br bond is shielded by the methyl group, the Pd(0) "waits" too long.

    • Result: Instead of reacting with the substrate, the Pd(0) species react with each other (agglomeration), forming inactive Palladium black clusters.[2]

Troubleshooting Modules

Module A: The "Black Crash" (Immediate Precipitation)

Symptom: The reaction mixture turns black/grey within 10-20 minutes, and GC/LC shows <10% conversion.

Potential CauseTechnical ExplanationCorrective Action
Pd Source Instability Common sources like Pd(PPh₃)₄ or Pd₂(dba)₃ contain labile ligands or inhibitors (dba) that dissociate too slowly or fail to stabilize the active Pd(0) against the steric wall of your substrate.Switch to Precatalysts. Use Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G4).[2] These release the active monoligated Pd(0) species inside the catalytic cycle, bypassing the induction period where agglomeration occurs.
Oxygen Poisoning Phosphine ligands (necessary for hindered couplings) are rapidly oxidized by trace O₂, killing the catalyst before it starts.[2]Sparging is Insufficient. Use "Freeze-Pump-Thaw" (3 cycles) or vigorous Argon bubbling for >15 mins. Ensure reaction vessels are backfilled with inert gas.[2]
Module B: The "Selectivity Drift" (Cl vs. Br Coupling)

Symptom: You observe coupling at the Chloride position or a mixture of products.

Logic: C-Br bond energy (~68 kcal/mol) is lower than C-Cl (~81 kcal/mol). However, if the system is overheated to force the hindered Br reaction, the energy barrier for Cl activation may also be breached.[2]

  • Protocol Adjustment:

    • Temperature: Do not exceed 80°C initially.

    • Ligand Selection: Use XPhos or SPhos .[2] These ligands are designed to facilitate OA into hindered aryl chlorides/bromides but maintain high selectivity for Br at lower temperatures due to the faster kinetics of Br-insertion.

Visualizing the Failure Mode

The following diagram illustrates the competition between the productive catalytic cycle and the destructive deactivation pathway specific to your hindered substrate.

CatalystDeactivation Pd_Pre Pd Precatalyst (Stable) Pd_Active Active L-Pd(0) (Highly Reactive) Pd_Pre->Pd_Active Activation (Base/Heat) OA_Complex Oxidative Addition Complex (L-Pd(II)-Ar-Br) Pd_Active->OA_Complex Successful OA (Fast Ligand) Pd_Cluster Pd Agglomeration (Pd-Pd Bonds) Pd_Active->Pd_Cluster Slow OA due to Steric Hindrance Substrate Substrate: 1-Br-4-Cl-2,3-dimethylbenzene (Sterically Hindered) Substrate->OA_Complex Pd_Black Pd Black (Inactive Precipitate) Pd_Cluster->Pd_Black Irreversible Deactivation

Caption: Figure 1. Kinetic competition between productive oxidative addition (Green path) and catalyst agglomeration (Red path) caused by substrate sterics.

Validated Experimental Protocol: The "Steric Stress Test"

Do not commit your entire batch of 1-Bromo-4-chloro-2,3-dimethylbenzene to a reaction without validating the catalyst activity first. Use this protocol to verify if your catalytic system can handle the steric bulk.

Objective: Achieve >90% conversion of the Br-site without touching the Cl-site.

Reagents:

  • Catalyst: XPhos Pd G4 (2.0 mol%) [CAS: 1599466-81-5]

  • Ligand: XPhos (additional 1.0 mol% optional if reaction stalls)

  • Base: K₃PO₄ (3.0 equiv, anhydrous)[2]

  • Solvent: 1,4-Dioxane/Water (4:1 ratio) - Water is crucial for boronate activation.[2]

Step-by-Step Workflow:

  • Charge Solids: In a glovebox or under active N₂ flow, add Substrate (1.0 equiv), Boronic Acid (1.5 equiv), K₃PO₄ (3.0 equiv), and XPhos Pd G4 (0.02 equiv) to a vial.[2]

  • Solvent Degassing: Sparge the Dioxane/Water mixture with Argon for 20 minutes.

  • Addition: Add solvent to the vial (Concentration: 0.2 M). Seal with a Teflon-lined cap.

  • The "Ramp" (Critical Step):

    • Do not plunge into a 100°C bath.[2]

    • Start at 40°C for 1 hour. (Allows activation of G4 precatalyst without thermal shock).

    • Ramp to 65°C . Hold for 4 hours.

    • Check LCMS.[2]

  • Diagnosis:

    • If Clear Orange/Red Solution: Active Catalyst.[2][3][4][5][6] Continue heating if conversion <100%.[2]

    • If Black Precipitate: Catalyst Death.[2] Stop. (See FAQ).

Frequently Asked Questions (FAQs)

Q1: Can I use Pd(dppf)Cl₂ since it works for other aryl chlorides? A: No. Pd(dppf)Cl₂ is excellent for unhindered substrates. For your 2,3-dimethyl system, the "bite angle" and steric bulk of dppf are insufficient to force the Pd onto the hindered C-Br bond before the catalyst decomposes. You need bulky monophosphines (Buchwald Ligands).

Q2: Why does the reaction stop at 50% conversion? A: This is "Catalyst Death via Product Inhibition" or "Protodeboronation."

  • Check Boronic Acid: If the boronic acid is unstable, it may have hydrolyzed (protodeboronation).[2] Add more boronic acid (0.5 equiv).

  • Check Catalyst: If the solution is black, the catalyst is dead.[2] You cannot "restart" it. Filter into a fresh vessel and add fresh catalyst.

Q3: Can I use Toluene instead of Dioxane/Water? A: Only if you use a soluble organic base (like DBU) or phase transfer catalyst. The inorganic base (K₃PO₄) requires water to solubilize and activate the boronic acid (forming the boronate species). Without water, the transmetallation step halts, leaving the Pd(II) species vulnerable to decomposition.[2]

References

  • Buchwald, S. L., et al. "Precatalysts for the Rapid Generation of Active L1Pd(0) in Cross-Coupling Reactions."[2] Journal of the American Chemical Society, 2013.[2]

  • Ananikov, V. P., et al. "Dynamic cocktail of metal species: The nature of the catalyst in Pd-mediated reactions."[2] ACS Catalysis, 2015.[2]

  • Hartwig, J. F. "Organotransition Metal Chemistry: From Bonding to Catalysis."[2] University Science Books, 2010.[2] (Definitive text on Oxidative Addition mechanisms).

  • BenchChem Support. "Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide." BenchChem Technical Library.

Sources

Technical Support Center: Solvent Systems for 1-Bromo-4-chloro-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent Selection & Process Optimization Molecule ID: 1-Bromo-4-chloro-2,3-dimethylbenzene (Structure: Tetrasubstituted Benzene) Target Audience: Synthetic Chemists, Process Development Scientists

Executive Summary

This guide addresses the specific solvent-dependent behaviors of 1-Bromo-4-chloro-2,3-dimethylbenzene . This molecule presents a unique challenge: it possesses two different halogen handles (Br, Cl) and significant steric crowding due to the ortho-methyl groups (positions 2 and 3).

Successful functionalization requires navigating a trade-off between solubility (favoring polar aprotic solvents) and kinetic selectivity (favoring non-polar or weakly coordinating solvents). This guide provides troubleshooting protocols for Lithium-Halogen exchange, Palladium-catalyzed cross-coupling, and purification.

Module 1: Metal-Halogen Exchange (Lithiation)

The Challenge: Selectivity & Stability

When targeting the C1-Bromine for lithiation, users often encounter two failure modes:

  • Scrambling: Concurrent exchange of the C4-Chlorine.

  • Lateral Deprotonation: Removal of a proton from the C2/C3 methyl groups (benzylic position) rather than halogen exchange.

Technical Analysis

The rate of Lithium-Halogen exchange is heavily influenced by the solvation of the lithium aggregate.

  • THF (Tetrahydrofuran): Strongly solvates lithium, breaking down aggregates into highly reactive monomers/dimers. While this accelerates Br-exchange, it also lowers the activation energy for unwanted Cl-exchange and benzylic deprotonation.

  • Hydrocarbons (Hexanes/Toluene): Promote tight aggregates (tetramers/hexamers). Reactivity is often too low for sterically hindered aryl bromides.

  • Ether (Et₂O): Offers a "Goldilocks" zone—sufficient solvation for Br-exchange but reduced basicity compared to THF, preserving the Cl-substituent and methyl protons.

Troubleshooting Protocol

Q: I am seeing significant by-products (dechlorination or methylation) during lithiation. How do I fix this?

A: You are likely using a solvent that is too Lewis-basic (like pure THF). Switch to a non-polar solvent spiked with a coordinating agent.

Recommended Solvent System: Toluene/THF (10:1 v/v) or Pure Diethyl Ether .

ParameterStandard Condition (Risk)Optimized Condition (Safe)Mechanism
Solvent THF (100%)Toluene/THF (95:5) or Et₂OReduces Li-aggregate reactivity, favoring kinetic Br-exchange.
Temperature -78°C to 0°C-78°C (Strict)Kinetic control is essential to prevent thermodynamic equilibration to the Cl-position.
Reagent n-BuLit-BuLi (2 equiv)t-BuLi reacts faster, allowing exchange at lower temps where side reactions are frozen out.
Addition FastSlow (Dropwise)Prevents local "hotspots" of high base concentration.
Workflow Visualization: Lithiation Pathways

LithiationPathways Start 1-Bromo-4-chloro- 2,3-dimethylbenzene Solvent_THF Solvent: Pure THF (High Solvation) Start->Solvent_THF Dissolve Solvent_Et2O Solvent: Et2O or Toluene/THF (10:1) Start->Solvent_Et2O Dissolve Inter_Agg Li-Aggregate (Monomer/Dimer) Solvent_THF->Inter_Agg Deaggregation Inter_Stable Li-Aggregate (Tetramer) Solvent_Et2O->Inter_Stable Stabilization Prod_Desired Target: C1-Lithio Species (Br exchanged) Inter_Agg->Prod_Desired Fast Kinetics Prod_Side1 Side Product: Benzylic Deprotonation Inter_Agg->Prod_Side1 High Reactivity Prod_Side2 Side Product: Cl-Exchange (Scrambling) Inter_Agg->Prod_Side2 Thermodynamic Equil. Inter_Stable->Prod_Desired Selective Reaction

Caption: Solvent influence on lithium aggregation states determines the selectivity between halogen exchange and side reactions.

Module 2: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)

The Challenge: Steric Hindrance

The 1-Br position is flanked by a methyl group at C2 and a hydrogen at C6. While not "di-ortho" substituted, the combination of the C2-Methyl and the overall tetrasubstituted nature creates a crowded environment that slows down the Oxidative Addition step of the catalytic cycle.

Technical Analysis
  • Polar Solvents (DMF/DMAc): While excellent for solubilizing inorganic bases, they can coordinate to the Pd center, competing with the bulky phosphine ligands required to overcome steric hindrance.

  • Biphasic Systems (Toluene/Water): Ideal for hindered substrates. The organic phase keeps the aryl halide and catalyst together, while the base resides in the aqueous phase, transferring via the interface. This prevents catalyst poisoning.

Troubleshooting Protocol

Q: My Suzuki coupling conversion stalls at 40-50%. Adding more catalyst doesn't help. Why?

A: The catalyst is likely deactivating before it can penetrate the steric wall of the substrate. You need a "hotter" solvent system that supports high temperatures without decomposing the catalyst.

Recommended Solvent System: 1,4-Dioxane/Water (4:1) or Toluene/Water (10:1) at 100-110°C.

Solvent Selection Matrix:

Reaction TypePreferred SolventAdditiveWhy?
Suzuki-Miyaura 1,4-Dioxane / H₂O K₃PO₄ (Base)High boiling point (101°C) allows activation of hindered C-Br bond.
Buchwald-Hartwig Toluene NaOtBuNon-polar solvent prevents coordination interference; Toluene enables high temp reflux.
Negishi THF -Zinc reagents require ethereal solvents for stability; Toluene can be added as co-solvent.
Workflow Visualization: Coupling Optimization

SuzukiOptimization Start Low Conversion in Suzuki Coupling Check_Ligand Check Ligand Sterics (e.g., S-Phos, X-Phos?) Start->Check_Ligand Check_Solvent Evaluate Solvent System Check_Ligand->Check_Solvent Ligand OK Path_Polar Current: DMF/DMSO Check_Solvent->Path_Polar Path_Biphasic Current: Toluene/Water Check_Solvent->Path_Biphasic Action_Polar Switch to Non-Coordinating (Dioxane or Toluene) Path_Polar->Action_Polar Catalyst Poisoning Risk Action_Temp Increase Temp to >100°C (Reflux) Path_Biphasic->Action_Temp Solubility/Energy Barrier Result Improved Oxidative Addition & Yield Action_Polar->Result Action_Temp->Result

Caption: Decision tree for overcoming steric hindrance in cross-coupling reactions via solvent modulation.

Module 3: Purification & Solubility Data

Physical Properties
  • Lipophilicity: High (LogP ~ 4.8).

  • Water Solubility: Negligible.[1]

  • Crystallinity: The high symmetry and halogen content often lead to good crystallization potential.

Crystallization Solvent Guide

If the product oils out during workup, use these biphasic systems to induce crystallization.

MethodSolvent PairRatio (v/v)Procedure
Recrystallization Ethanol / Water 9:1Dissolve in hot Ethanol; add water dropwise until turbid; cool slowly.
Trituration Hexanes / DCM 20:1Dissolve in minimal DCM; flood with Hexanes to precipitate impurities.
Flash Column Hexanes / EtOAc GradientStart with 100% Hexanes. Compound elutes early due to low polarity.

References

  • PubChem. "1-Bromo-4-chloro-2,3-dimethylbenzene Compound Summary."[2] National Library of Medicine. Link

  • Bailey, W. F., & Patricia, J. J. (1988). "The mechanism of the lithium-halogen interchange reaction: a review of the literature." Journal of Organometallic Chemistry. (Establishes the solvent effect on Li-exchange mechanism).
  • Collum, D. B. (2011).[3] "Regioselective Lithium Diisopropylamide-Mediated Ortholithiation... Role of Autocatalysis." Journal of the American Chemical Society.[3][4] Link (Discusses solvent aggregation effects on selectivity).

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.
  • Kondolff, I., et al. (2013). "Lithium-Halogen Exchange in Non-Ethereal Solvent." BYU ScholarsArchive. Link (Provides protocols for non-ethereal exchange).

Sources

Technical Support Center: Optimization of 1-Bromo-4-chloro-2,3-dimethylbenzene Chemistries

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Ticket ID: CHEM-SUP-2024-882 Subject: Suppression of Homo-Coupling (Ar-Ar) in Sterically Hindered Aryl Halides[1]

System Status & Substrate Analysis

You are working with 1-Bromo-4-chloro-2,3-dimethylbenzene (CAS: 425394-71-4).[1][2] This is not a standard substrate; it presents a "Perfect Storm" for homo-coupling due to three converging factors:

  • Dual Halogen Selectivity: The molecule contains both Bromine (C1) and Chlorine (C4). While Br is the target for oxidative addition, the electron-rich nature of the ring (due to dimethyl donation) can destabilize the Pd(II) intermediate, making it prone to side reactions.

  • The "Ortho-Effect" Blockade: The methyl group at the C2 position creates significant steric strain on the C1-Br bond. In Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), this steric bulk does not significantly hinder oxidative addition, but it drastically slows down transmetallation .[1]

  • The Kinetic Trap: When transmetallation is slow, the oxidative addition intermediate (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) accumulates in solution. This species is unstable and will seek alternative stabilization pathways, primarily disproportionation , leading to the formation of the homo-dimer (
    
    
    
    ).

Troubleshooting Dashboard (FAQs)

Use this section to diagnose the specific failure mode of your reaction.

Q1: I am seeing a new spot on TLC that is non-polar and UV active. Is this the dimer?

Diagnosis: Likely, yes. Technical Explanation: The homo-coupled product (2,2',3,3'-tetramethyl-4,4'-dichloro-biphenyl) is highly lipophilic and symmetrical.[1] It often co-elutes with starting material or runs slightly higher.[1] Immediate Action: Check your reaction atmosphere. If the solution turned black (Pd precipitation) before the reaction was complete, you likely have Oxidative Homo-coupling driven by dissolved oxygen.

Q2: I am using standard conditions ( / ), but yields are low (<40%). Why?

Diagnosis: Catalyst Deactivation & Ligand Insufficiency.[1] Technical Explanation: Triphenylphosphine (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) is not bulky enough to facilitate transmetallation on the sterically hindered C1 position (blocked by C2-Methyl). The catalyst rests as the dimer 

, which is a precursor to homo-coupling. Immediate Action: Switch to Dialkylbiaryl phosphine ligands (e.g., SPhos or XPhos). These ligands are electron-rich (speeding up oxidative addition) and extremely bulky (forcing the formation of a monomeric ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

species, which prevents bridging and dimerization).
Q3: Can I just add more catalyst?

Diagnosis: Contraindicated. Technical Explanation: Increasing catalyst loading increases the concentration of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


. Since homo-coupling is second-order with respect to ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

(bimolecular disproportionation), doubling the catalyst can quadruple the rate of homo-coupling. Immediate Action: Decrease catalyst loading (to 0.5 - 1.0 mol%) and increase the nucleophile concentration to drive the transmetallation step.

Experimental Protocols (Patches)

Choose the protocol that matches your specific synthetic pathway.

Protocol A: The "Deoxygenated" Suzuki Coupling (High Fidelity)

Best for: Preventing oxidative homo-coupling in valuable substrates.

Mechanism: Uses a subsurface sparge and a mild reducing agent to scavenge Pd(II) species that deviate from the cycle.[3]

ComponentRoleSpecification
Solvent MediumToluene/Water (10:[1]1) or Dioxane/Water (4:1)
Catalyst Active Species

(1 mol%) + SPhos (2 mol%)
Additive Scavenger Potassium Formate (HCOOK) (0.1 equiv)
Base Activator

(3.0 equiv)

Step-by-Step:

  • Solvent Prep: Combine solvents in the reaction vessel. Crucial: Perform a subsurface sparge with Argon or Nitrogen for 15 minutes before adding any reagents.[1]

  • Solids Addition: Add the aryl bromide, boronic acid (1.5 equiv), Base, and Potassium Formate.

  • Catalyst Injection: Add the Pd source and Ligand last, under a strong counter-flow of inert gas.

  • Reaction: Heat to 80°C. The formate acts as a sacrificial reductant, converting any oxidized Pd(II) (formed by trace

    
    ) back to Pd(0) before it can catalyze the homo-coupling cycle.
    
Protocol B: Selective Lithium-Halogen Exchange

Best for: Preparing the boronic acid from the aryl bromide without Wurtz-type coupling.[1]

Challenge: The C4-Chlorine is susceptible to exchange if conditions are too aggressive.[1] Target: Selective Lithiation at C1.

  • Cooling: Cool a solution of 1-Bromo-4-chloro-2,3-dimethylbenzene in anhydrous THF to -78°C .

  • Reagent: Use n-Butyllithium (n-BuLi) (1.05 equiv).[1] Do not use t-BuLi (too reactive, risks attacking Cl).[1]

  • Addition: Add n-BuLi dropwise over 20 minutes.

  • Quench: Stir for only 15 minutes at -78°C, then immediately quench with Isopropyl Borate (or electrophile of choice).

  • Logic: The Bromine exchange is kinetically faster than Chlorine. Keeping the temperature at -78°C and limiting time prevents the lithiated species from attacking a second molecule of starting material (Wurtz coupling).

Mechanistic Visualization

The following diagram illustrates the "Fork in the Road" where the reaction diverges toward the desired cross-coupling or the undesired homo-coupling.

ReactionPathway Start Start: 1-Bromo-4-chloro- 2,3-dimethylbenzene OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd + Pd(0) Pd0 Pd(0) Active Catalyst Pd0->OxAdd Stall STALL: Steric Hindrance (C2-Methyl Blockade) OxAdd->Stall TransMet Transmetallation (Rate Limiting Step) Stall->TransMet High Nucleophile Conc. Bulky Ligand (SPhos) Disprop Disproportionation (2 Ar-Pd-Br -> Ar-Pd-Ar) Stall->Disprop Low Transmet. Rate Accumulation of Ar-Pd-X RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Product: Cross-Coupled Biaryl RedElim->Product HomoCoup Homo-Coupling Product (Ar-Ar Dimer) Disprop->HomoCoup

Figure 1: Kinetic Competition. The C2-Methyl group creates a "Stall" at the oxidative addition intermediate. If Transmetallation is not accelerated (via ligands/base), the system defaults to Disproportionation and Homo-coupling.

References

  • Mechanistic Insight into Homo-coupling

    • Title: Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.[1]

    • Source: ResearchGate.[1][4]

    • URL:

  • Steric Hindrance & Ligand Design

    • Title: A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction.[1][5]

    • Source: ResearchGate.[1][4]

    • URL:

  • Suppression Strategies (Deoxygenation)

    • Title: Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.[1][3]

    • Source: ACS Publications (Org.[1][6] Process Res. Dev.).

    • URL:

  • Substrate Data

    • Title: 1-Bromo-4-chloro-2,3-dimethylbenzene (Compound Summary).[1][2]

    • Source: PubChem.[1][2]

    • URL:

Sources

Technical Support Center: 1-Bromo-4-chloro-2,3-dimethylbenzene Work-Up Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Optimization of Work-up and Purification for Asymmetric Poly-halogenated Xylenes Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Profile

You are working with 1-Bromo-4-chloro-2,3-dimethylbenzene , a tetrasubstituted benzene ring.[1] This scaffold presents unique challenges distinct from simpler aryl halides due to the "Orthogonal Halogen Reactivity" (Br vs. Cl) and the "Buttressing Effect" of the 2,3-methyl groups.

Technical Profile:

  • Lipophilicity (LogP): High (~4.0–4.5). This molecule is a "grease ball." It will partition aggressively into organic phases.

  • Steric Environment: The bromine at C1 is flanked by a methyl group at C2. This steric crowding retards oxidative addition in Pd-catalyzed couplings and slows lithium-halogen exchange compared to unhindered analogs.

  • Reactivity Hierarchy: C1-Br bond energy (~68 kcal/mol) < C4-Cl bond energy (~81 kcal/mol). The bromine is your primary handle; the chlorine is a latent handle.

Standard Work-Up Procedures (Decision Tree)

The following workflow dictates the post-reaction processing based on your reaction type.

Workflow Visualization

WorkUpLogic Start Reaction Complete Type Identify Reaction Type Start->Type Lithiation Lithium-Halogen Exchange (n-BuLi / t-BuLi) Type->Lithiation Coupling Pd/Cu Catalysis (Suzuki, Buchwald) Type->Coupling Friedel Electrophilic Subst. (Friedel-Crafts) Type->Friedel ColdQuench Cryogenic Quench (NH4Cl/MeOH at -78°C) Lithiation->ColdQuench Kinetic Control MetalScavenge Metal Scavenging (Thiol Silica / Cysteine) Coupling->MetalScavenge Remove Pd/Cu AcidWash Bicarbonate Neutralization (pH > 7) Friedel->AcidWash Quench Lewis Acid Extract Extraction: Hexanes or MTBE (Avoid DCM if possible) ColdQuench->Extract MetalScavenge->Extract AcidWash->Extract

Figure 1: Decision matrix for selecting the appropriate quenching and work-up protocol based on reaction class.

Detailed Protocols & Troubleshooting

Scenario A: Metal-Catalyzed Cross-Coupling (Suzuki/Buchwald)

The Issue: The lipophilic nature of the product causes Palladium (Pd) residues to "stick" to the product, resulting in colored impurities and failed elemental analysis.

Protocol:

  • Dilution: Dilute the crude reaction mixture 1:1 with Ethyl Acetate (EtOAc) or MTBE . Do not use DCM yet (it solubilizes Pd complexes too well).

  • Aqueous Wash: Wash organic layer with water (2x) and Brine (1x).

  • Scavenging (The Critical Step):

    • Option 1 (High Throughput): Add SiliaMetS® Thiol or equivalent scavenger resin (50 wt% relative to catalyst) and stir for 3 hours. Filter.

    • Option 2 (Cost-Effective): Wash the organic layer with 5% aqueous L-Cysteine or Sodium Diethyldithiocarbamate . The Pd will coordinate to the sulfur and migrate to the aqueous phase.

  • Drying: Dry over MgSO₄ (not Na₂SO₄; MgSO₄ has a finer mesh that helps trap particulate Pd black).

FAQ:

Q: My product is still brown/grey after the column. Why? A: You likely have colloidal Palladium nanoparticles. Dissolve your product in minimal THF, add activated charcoal (10 wt%), reflux for 15 mins, and filter through a Celite pad packed tightly with a top layer of sand.

Scenario B: Lithium-Halogen Exchange

The Issue: The 2,3-methyl groups create steric hindrance, requiring higher temperatures or longer times for exchange, which increases the risk of "Wurtz coupling" (homodimerization) or protonation if the quench isn't instant.

Protocol:

  • Temperature Control: Maintain -78°C strictly.

  • Quench: Do not pour the reaction into water. Instead, add a solution of the electrophile (or proton source like MeOH) down the side of the flask while vortexing/stirring rapidly at -78°C.

  • Warm-up: Allow to warm to room temperature only after the quench is complete.

Troubleshooting Data:

ObservationRoot CauseCorrective Action
Des-bromo product (Ar-H) Moisture in solvent or slow exchange followed by protonation.Distill THF over Na/Benzophenone. Ensure internal temp < -70°C.
Dimer formation (Ar-Ar) Temperature too high during exchange; localized heating.Slow addition of n-BuLi. Check internal probe, not bath temp.
Starting Material Recovery Steric hindrance prevented exchange.Switch from n-BuLi to t-BuLi (2.05 equiv). The mechanism changes to radical-mediated, often bypassing sterics.

Purification Strategies

Due to the melting point depression caused by the asymmetry of the 1-Br-4-Cl substitution, this compound often isolates as an oil or low-melting solid.

Method A: Crystallization (Preferred for Scale >5g)

Leverage the "Carnelley’s Rule" exception: While asymmetric, the planar ring allows stacking if solvents are chosen to exclude the methyl "grease."

  • Solvent System: Hexanes (Anti-solvent) / Ethanol (Solvent).

  • Procedure: Dissolve in minimal hot Ethanol (60°C). Add hot Hexanes dropwise until turbidity persists. Cool slowly to RT, then -20°C.

  • Note: If an oil forms ("oiling out"), re-heat and add a seed crystal of a similar aryl halide (e.g., 1,4-dichlorobenzene) to induce nucleation.

Method B: Flash Chromatography (Preferred for <1g)
  • Stationary Phase: Silica Gel (Standard 40-63 µm).

  • Mobile Phase: 100% Hexanes → 5% EtOAc/Hexanes.

  • Rf Value: Expect the product to run very high (Rf ~0.8 in 10% EtOAc).

  • Warning: The product is UV active (254 nm) but may streak. Use a gradient starting with 100% non-polar solvent to separate it from the des-bromo byproduct.

References & Authority

  • Lithium-Halogen Exchange Kinetics:

    • Bailey, W. F., & Patricia, J. J.[2] "The mechanism of the lithium-halogen exchange reaction: a review of the literature." Journal of Organometallic Chemistry, 1988.[2] 2[3][4][5][6][7][8][9]

    • El Sheikh, S., & Schmalz, H. G.[10] "Halogen-lithium exchange reactions under in situ-quench conditions." Current Opinion in Drug Discovery & Development, 2004.[10] 10[4][5][9]

  • Palladium Removal Techniques:

    • Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis, 2004. (Standard industry reference for thiol scavengers).

    • ResearchGate Case Study: "Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique." 5[1][3][4][5][7][8][9]

  • Compound Data:

    • PubChem CID 50997915:[1] 1-Bromo-4-chloro-2,3-dimethylbenzene Physical Properties.[1][7] 1[4][5][8][9]

Disclaimer: This guide assumes standard laboratory safety protocols (GLP). 1-Bromo-4-chloro-2,3-dimethylbenzene is a halogenated aromatic; treat as a skin irritant and potential environmental hazard.[6]

Sources

Validation & Comparative

Reactivity Profile & Comparative Analysis: 1-Bromo-4-chloro-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-Bromo-4-chloro-2,3-dimethylbenzene , a highly specialized tetrasubstituted arene building block. It is designed for researchers optimizing cross-coupling protocols or designing multi-step synthesis routes where chemoselectivity and steric control are paramount.[1]

Executive Summary & Structural Analysis

Compound: 1-Bromo-4-chloro-2,3-dimethylbenzene (CAS: 425394-71-4) Core Attributes: Tetrasubstituted benzene ring, mixed halogen functionality (Br/Cl), "buttressed" methyl groups.

This molecule represents a classic "orthogonal reactivity" scaffold.[1] The presence of two distinct halogens (Br and Cl) allows for sequential functionalization, while the vicinal methyl groups (positions 2 and 3) introduce a specific steric environment known as the buttressing effect .[1] Unlike standard xylenes, the interaction between the two methyl groups can slightly distort the ring planarity and significantly increase steric crowding at the adjacent ortho positions (1 and 4), impacting catalyst approach vectors during oxidative addition.[1]

Structural Reactivity Matrix
FeatureElectronic EffectSteric ConsequenceSynthetic Utility
C(1)–Br Weakly deactivated by inductive effect of Cl (para).High. Flanked by C(2)-Me.Primary site for Li-halogen exchange or Pd-catalyzed coupling (lower BDE).
C(4)–Cl Weakly deactivated.[1]High. Flanked by C(3)-Me.[1]Latent electrophile. Survives Br-selective coupling; activates under forcing conditions.[1]
C(2,3)-Me Electron-donating (+I). Activates ring slightly.Buttressing. Me-Me repulsion crowds the 1,4-positions.Blocks unwanted regiochemistry; provides solubility and lipophilicity.[1]

Comparative Performance Analysis

The following table contrasts 1-Bromo-4-chloro-2,3-dimethylbenzene with its closest structural analogs to highlight its unique position in synthesis.

Table 1: Reactivity Benchmarking
CompoundStructureC–X Coupling SelectivitySteric Hindrance (Oxidative Addition)Primary Application
1-Bromo-4-chloro-2,3-dimethylbenzene Target Excellent. Br reacts >95% selectively over Cl.High. Requires active ligands (e.g., S-Phos, X-Phos) for efficient turnover.Sequential dual-coupling; non-symmetric biaryls.
1,4-Dibromo-2,3-dimethylbenzene SymmetricPoor. Statistical mixture of mono- and bis-coupling products is common.High. Identical steric environment to target.[1]Symmetric core synthesis; polymerization monomers.
1-Bromo-4-chlorobenzene UnhinderedGood. Br > Cl, but Cl can react if temp is too high.Low. Reacts rapidly with standard ligands (e.g., PPh3).[1]Baseline electronic model; lacks steric constraints.[1]
1-Bromo-2,4-dimethylbenzene IsomerExcellent. Br is hindered; Cl is unhindered.Mixed. Br site is hindered (ortho-Me); Cl site is exposed.Regio-isomeric control; Cl is more accessible than in the target.[1]

Experimental Protocols & Chemoselectivity

The utility of this compound lies in its ability to undergo sequential functionalization .[1] The C–Br bond is the "entry point," while the C–Cl bond serves as a "placeholder" for late-stage modification.

Workflow 1: Chemoselective Suzuki-Miyaura Coupling

Objective: Couple an aryl boronic acid selectively at the C-Br position without touching the C-Cl bond.

Mechanism: The oxidative addition of Pd(0) to Ar-Br is kinetically faster than to Ar-Cl (Bond Dissociation Energy: C-Br ~81 kcal/mol vs. C-Cl ~96 kcal/mol). However, the steric bulk of the 2,3-dimethyl system slows down the C-Br insertion, requiring a catalyst system that is bulky (to promote reductive elimination) yet electron-rich (to facilitate oxidative addition).

Recommended Protocol:

  • Catalyst: Pd(OAc)₂ (2 mol%) + S-Phos or X-Phos (4 mol%).[1] Note: These Buchwald ligands are crucial to overcome the ortho-methyl steric hindrance.

  • Base: K₃PO₄ (2.0 equiv) in Toluene/Water (10:1).[1] Weak bases prevent premature activation of the C-Cl bond.

  • Conditions: Heat at 80°C for 4-12 hours.

  • Outcome: >90% yield of 4-chloro-2,3-dimethyl-biaryl. The C-Cl bond remains intact for a second coupling (e.g., using Pd₂dba₃/PCy₃ at 110°C).[1]

Workflow 2: Lithium-Halogen Exchange

Objective: Generate a nucleophilic Grignard or Lithium species.

Protocol:

  • Solvent: Anhydrous THF, -78°C.

  • Reagent: n-Butyllithium (1.05 equiv).[1] Avoid t-BuLi unless strictly necessary, as n-BuLi is sufficient for Ar-Br exchange and reduces side reactions.

  • Addition: Add n-BuLi dropwise to the aryl bromide solution.

  • Trapping: Add electrophile (e.g., DMF, CO₂, or a ketone) after 15 minutes.

  • Selectivity: The exchange occurs exclusively at the Br position.[1] The Cl atom is stable under these conditions at -78°C.[1]

Visualizing the Reactivity Pathways

The following diagram illustrates the divergent synthesis pathways available from 1-Bromo-4-chloro-2,3-dimethylbenzene, highlighting the "Gatekeeper" role of the Bromine atom.

ReactivityPathways Start 1-Bromo-4-chloro- 2,3-dimethylbenzene Path1 Pathway A: Pd-Catalyzed Coupling Start->Path1 Ar-B(OH)2 Pd(0), Base Path2 Pathway B: Li-Halogen Exchange Start->Path2 n-BuLi THF, -78°C Steric STERIC CONTROL: 2,3-Me groups block unwanted isomers Start->Steric Inter1 Intermediate: 4-Chloro-2,3-dimethyl-biaryl Path1->Inter1 Selective C-Br Activation Inter2 Intermediate: 4-Chloro-2,3-dimethyl-lithiobenzene Path2->Inter2 Selective Br/Li Exchange Final1 Product: Unsymmetrical Terphenyls Inter1->Final1 Step 2: Pd(0), Ligand High Temp (Activate Cl) Final2 Product: Functionalized Chlorobenzene Inter2->Final2 Electrophile (E+) (DMF, CO2, etc.)

Figure 1: Divergent synthesis pathways. The C-Br bond acts as the primary reactive handle, while the C-Cl bond remains dormant until forcing conditions are applied.

Synthesis & Origin

While often purchased, understanding the synthesis helps in troubleshooting impurities (typically isomers).[1]

  • Precursor: 2,3-Dimethylaniline (2,3-Xylidine).

  • Route:

    • Chlorination: Electrophilic chlorination of 2,3-dimethylaniline typically directs para to the amine (position 4) due to the directing power of NH₂ vs Me.[1]

    • Sandmeyer Reaction: Diazotization of the resulting 4-chloro-2,3-dimethylaniline followed by reaction with CuBr/HBr installs the bromine at position 1.

  • Implication: Common impurities may include 1-chloro-4-bromo isomers if the initial chlorination was not regioselective. Always verify regio-purity via NMR (coupling constants of aromatic protons).[1]

References

  • PubChem. 1-Bromo-4-chloro-2,3-dimethylbenzene Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Macmillan Group. The Mechanism of Lithium-Halogen Exchange. Princeton University.[1] Available at: [Link][1]

  • Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide. (General protocol for hindered substrates). Available at: [Link][1]

  • Organic Chemistry Frontiers. Recent advances in palladium-catalyzed chemoselective coupling. Royal Society of Chemistry.[1] Available at: [Link]

Sources

Strategic Selection of Aryl Halide Building Blocks: Alternatives to 1-Bromo-4-chloro-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10]

In the synthesis of complex agrochemicals and pharmaceuticals, 1-Bromo-4-chloro-2,3-dimethylbenzene (CAS 425394-71-4) serves as a critical tetrasubstituted benzene scaffold. Its unique value lies in its orthogonal reactivity: the bromine atom at position 1 is significantly more reactive toward oxidative addition (Pd⁰/Pd²⁺) than the chlorine at position 4, allowing for sequential cross-coupling reactions (e.g., Suzuki-Miyaura followed by Buchwald-Hartwig).

However, the 2,3-dimethyl substitution pattern imposes significant steric strain. The methyl group at C2 creates an ortho-effect that retards the oxidative addition at C1, while the methyl at C3 similarly hinders C4. When supply chain disruptions, cost constraints, or reactivity ceilings are reached with the bromo-analog, alternative building blocks must be selected based on mechanistic logic.

This guide objectively compares three classes of alternatives:

  • High-Reactivity Analogs (Iodo-): To overcome steric deceleration.

  • Downstream Intermediates (Boronic Acids): To shorten synthetic sequences.

  • Precursor Derivatives (Triflates): To leverage accessible phenol feedstocks.

Comparative Analysis of Alternatives

The following table contrasts the baseline compound with its strategic alternatives. Data is synthesized from standard reactivity trends in sterically hindered Suzuki-Miyaura couplings.

Table 1: Performance Matrix of 1-Bromo-4-chloro-2,3-dimethylbenzene Alternatives
FeatureBaseline Compound Alternative 1: Iodo-Analog Alternative 2: Boronic Acid Alternative 3: Aryl Triflate
Chemical Name 1-Bromo-4-chloro-2,3-dimethylbenzene1-Chloro-4-iodo-2,3-dimethylbenzene (4-Chloro-2,3-dimethylphenyl)boronic acid 4-Chloro-2,3-dimethylphenyl trifluoromethanesulfonate
CAS Number 425394-71-42385537-79-91056475-86-5Synthesized in situ
Reactivity (

)
1.0 (Reference)~50–100x FasterN/A (Nucleophile)~1.0–5.0x Faster
Steric Tolerance ModerateHigh (Longer C-X bond reduces crowding)Excellent (Already transmetallated)Moderate
Process Step Requires Borylation or CouplingDirect CouplingSkips Borylation StepRequires Phenol Precursor
Cost Efficiency MediumLow (High material cost)High (Process savings)High (If phenol is cheap)
Key Application General Scaffold ConstructionDifficult/Bulky CouplingsConvergent SynthesisMetal-Free Precursor Sourcing

Decision Logic & Workflow

Selecting the right alternative depends on your specific bottleneck: Reaction Rate vs. Step Count .

SelectionLogic Start Start: Current Issue with 1-Bromo-4-chloro-2,3-dimethylbenzene Issue_Rate Issue: Reaction is too slow (Steric Hindrance) Start->Issue_Rate Issue_Step Issue: Process is too long (Too many steps) Start->Issue_Step Issue_Supply Issue: Bromo-compound Unavailable/Expensive Start->Issue_Supply Sol_Iodo Select IODO-Analog (Higher k_obs) Issue_Rate->Sol_Iodo Increase Oxidative Addition Sol_Boronic Select BORONIC ACID (Convergent Route) Issue_Step->Sol_Boronic Skip Lithiation/Borylation Sol_Triflate Select TRIFLATE (From Phenol) Issue_Supply->Sol_Triflate Use Phenol Feedstock

Caption: Decision matrix for selecting the optimal building block based on synthetic bottlenecks.

Detailed Technical Evaluation

Alternative 1: The "Turbo" Substrate (Iodo-Analog)

Compound: 1-Chloro-4-iodo-2,3-dimethylbenzene Rationale: The C-I bond is longer and weaker (approx. 57 kcal/mol) than the C-Br bond (68 kcal/mol). In the 2,3-dimethyl system, the methyl group at C2 pushes the halide out of the plane. The longer C-I bond alleviates this steric compression, allowing the Palladium catalyst (Pd⁰) to insert more easily. Recommendation: Use this when the coupling partner is also bulky (e.g., ortho-substituted boronic acids) or when using weak ligand systems.

Alternative 2: The "Process Shortcut" (Boronic Acid)

Compound: (4-Chloro-2,3-dimethylphenyl)boronic acid Rationale: Standard synthesis often involves reacting the aryl bromide with bis(pinacolato)diboron. By purchasing or synthesizing the boronic acid directly (via Grignard from the cheaper dichloro-analog), you eliminate a costly transition-metal step and the associated purification. Recommendation: Ideal for scale-up where "Step Economy" drives cost reduction.

Alternative 3: The "Economy" Route (Triflate)

Compound: 4-Chloro-2,3-dimethylphenyl triflate Rationale: Phenols are often byproducts of other industrial processes or are easily made via diazonium hydrolysis. Converting 4-chloro-2,3-dimethylphenol to a triflate creates a "pseudo-halide" that mimics the bromide's reactivity but can be tuned using different sulfonyl groups (Tosyl, Mesyl, Nosyl). Recommendation: Use when the phenol precursor (4-chloro-2,3-dimethylphenol) is significantly cheaper than the aryl halide.

Experimental Protocols

Protocol A: Synthesis of Iodo-Analog (Sandmeyer)

For converting 4-chloro-2,3-dimethylaniline to 1-chloro-4-iodo-2,3-dimethylbenzene.

  • Diazotization:

    • Charge a 3-neck flask with 4-chloro-2,3-dimethylaniline (1.0 eq) and HCl (6 M, 10 eq). Cool to 0°C.[1]

    • Add NaNO₂ (1.1 eq) in water dropwise, maintaining internal temp <5°C. Stir for 30 min. The solution should become clear (diazonium salt formation).

  • Iodination:

    • Prepare a solution of KI (1.5 eq) in water.

    • Slowly add the cold diazonium solution to the KI solution at room temperature. Caution: Vigorous N₂ evolution.

    • Stir for 2 hours at ambient temperature, then heat to 60°C for 30 min to ensure completion.

  • Workup:

    • Quench with saturated Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine (color changes from dark purple to yellow/orange).

    • Extract with Ethyl Acetate. Wash with brine. Dry over MgSO₄.

    • Purification: Silica gel chromatography (Hexanes/EtOAc 95:5).

Protocol B: Synthesis of Boronic Acid (Grignard Method)

From 1-Bromo-4-chloro-2,3-dimethylbenzene (or the Iodo alternative).

  • Grignard Formation:

    • Flame-dry a flask under Argon. Add Mg turnings (1.2 eq) and a crystal of I₂.

    • Add the Aryl Bromide (1.0 eq) in dry THF dropwise. Initiate reflux to start Grignard formation.

  • Borylation:

    • Cool the Grignard solution to -78°C.

    • Add Trimethyl borate (B(OMe)₃, 1.5 eq) dropwise.

    • Allow to warm to Room Temperature overnight.

  • Hydrolysis:

    • Quench with 1M HCl. Stir for 1 hour to hydrolyze the boronate ester to the acid.

    • Isolation: Extract with ether. The boronic acid often precipitates or can be recrystallized from water/acetonitrile.

Synthesis Pathway Visualization

This diagram illustrates the divergence from a common Xylene precursor to the three target building blocks.

SynthesisPath Xylene o-Xylene Derivative (2,3-Dimethyl) Aniline 4-Chloro-2,3- dimethylaniline Xylene->Aniline Nitration/Redxn Phenol 4-Chloro-2,3- dimethylphenol Aniline->Phenol Diazotization/H2O Bromo Target: 1-Bromo-4-chloro- 2,3-dimethylbenzene Aniline->Bromo Sandmeyer (CuBr) Iodo Alt 1: Iodo-Analog Aniline->Iodo Sandmeyer (KI) Triflate Alt 3: Triflate Phenol->Triflate Tf2O, Pyridine Boronic Alt 2: Boronic Acid Bromo->Boronic Mg, B(OMe)3 Iodo->Boronic Faster Lithiation

Caption: Synthetic divergence from o-xylene precursors to the four comparative building blocks.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 50997915, 1-Bromo-4-chloro-2,3-dimethylbenzene. Retrieved from .

  • ChemScene (2025). Product Information: 1-Chloro-4-iodo-2,3-dimethylbenzene (CAS 2385537-79-9).[2] Retrieved from .

  • Organic Syntheses (2008). General Procedure for Sandmeyer Iodination. Org.[3][4][5] Synth. 2008, 85, 316-319.[6] Retrieved from .

  • European Chemicals Agency (ECHA). Registration Dossier for (4-Chloro-2,3-dimethylphenyl)boronic acid (CAS 1056475-86-5).[6] Retrieved from .[6]

  • BenchChem (2025). Technical Guide: Synthesis of Halogenated Nitrobenzenes via Sandmeyer Reaction. Retrieved from .

Sources

Comprehensive Structural Validation Guide: 1-Bromo-4-chloro-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous structural validation protocol for 1-Bromo-4-chloro-2,3-dimethylbenzene (CAS: 425394-71-4), a tetra-substituted benzene intermediate often critical in agrochemical and pharmaceutical scaffolds.

The primary challenge in synthesizing this compound is distinguishing it from its thermodynamically stable regioisomers, particularly 1-bromo-4-chloro-2,5-dimethylbenzene . This guide provides a self-validating spectroscopic workflow to definitively confirm the 2,3-dimethyl substitution pattern.

Structural Analysis & Validation Strategy

The target molecule is a tetra-substituted benzene ring. The core validation logic rests on the specific connectivity of the remaining two aromatic protons and the spatial proximity of the methyl groups.

The "Ortho-Lock" Principle

The most definitive differentiator between the target (2,3-dimethyl) and its common isomer (2,5-dimethyl) is the relationship between the aromatic protons:

  • Target (2,3-dimethyl): Protons are at positions C5 and C6. They are ortho to each other.

  • Alternative (2,5-dimethyl): Protons are at positions C3 and C6. They are para to each other.

This difference dictates the validation workflow: 1H NMR coupling constants (


-values)  serve as the primary "Go/No-Go" decision gate.

Experimental Protocol: Spectroscopic Validation

A. Sample Preparation[1][2][3][4]
  • Solvent: CDCl₃ (Deuterated Chloroform) is standard. If signal overlap occurs with the solvent peak (7.26 ppm), switch to Benzene-

    
     to induce an aromatic solvent induced shift (ASIS).
    
  • Concentration: 10–15 mg for 1H NMR; >50 mg for 13C NMR.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

B. 1H NMR Analysis (The Primary Filter)

Protocol: Acquire a standard proton spectrum (minimum 400 MHz). Focus on the aromatic region (6.5 – 7.5 ppm).

FeatureTarget: 1-Bromo-4-chloro-2,3-dimethylbenzeneAlternative: 1-Bromo-4-chloro-2,5-dimethylbenzeneValidation Status
Aromatic Region Two Doublets (AB System) Two Singlets CRITICAL
Coupling (

)

Hz (Ortho)

Hz (Para/Unresolved)
Pass/Fail Criteria
Methyl Region Two singlets (approx 2.2 - 2.4 ppm)Two singlets (approx 2.2 - 2.4 ppm)Non-diagnostic

Data Interpretation: If you observe two sharp singlets in the aromatic region, stop . You have likely synthesized the 2,5-isomer or a 3,5-isomer. The target must show strong ortho-coupling.

C. 1D NOE / 2D NOESY (Spatial Confirmation)

To confirm the specific placement of the methyl groups relative to the halogens, Nuclear Overhauser Effect (NOE) spectroscopy is required.

Protocol: Irradiate the methyl group frequencies selectively.

  • Irradiate Methyl A (approx 2.3 ppm):

    • Expectation: Enhancement of the adjacent Methyl B signal (indicates vicinal methyls).

    • Expectation: Enhancement of the aromatic doublet at C5 or C6? No. The methyls at 2 and 3 are flanked by Br and Cl, not protons.

    • Correction: In the 2,3-dimethyl isomer, the methyls are at positions 2 and 3.

      • Me-2 is adjacent to Br-1 and Me-3.

      • Me-3 is adjacent to Me-2 and Cl-4.

    • Result: You should see NO NOE enhancement of aromatic protons when irradiating methyls.

  • Contrast with 2,5-Isomer:

    • In the 2,5-isomer, Me-2 is adjacent to H-3. Irradiating Me-2 will enhance the H-3 singlet.

    • Validation Rule: If Methyl irradiation enhances an aromatic proton signal, the structure is INCORRECT (likely the 2,5-isomer).

D. Mass Spectrometry (Isotope Pattern)

While MS cannot distinguish regioisomers, it validates the elemental composition (Br/Cl ratio).

  • Technique: GC-MS (EI) or LC-MS (ESI+).

  • Pattern: Look for the characteristic halogen isotope cluster for 1 Br and 1 Cl.[1]

    • M+ (100%) :

      
      Br + 
      
      
      
      Cl
    • M+2 (~130%) : (

      
      Br + 
      
      
      
      Cl) AND (
      
      
      Br +
      
      
      Cl)
    • M+4 (~30%) :

      
      Br + 
      
      
      
      Cl
  • Base Peak: 218/220/222 amu range.

Visual Validation Logic (Decision Tree)

The following diagram illustrates the logical flow for validating the structure, eliminating the most common synthetic pitfalls.

ValidationLogic Start Crude Product (Tetra-substituted Benzene) H_NMR Step 1: 1H NMR (Aromatic Region) Start->H_NMR Coupling_Check Are Aromatic Signals Doublets or Singlets? H_NMR->Coupling_Check Fail_Para Result: Singlets (Para-substitution) Coupling_Check->Fail_Para Singlets Pass_Ortho Result: Doublets (J ~8Hz) (Ortho-substitution) Coupling_Check->Pass_Ortho Doublets Isomer_25 ID: 2,5-Dimethyl Isomer (REJECT) Fail_Para->Isomer_25 NOE_Check Step 2: NOE Experiment (Irradiate Methyls) Pass_Ortho->NOE_Check NOE_Result Does Methyl Irradiation Enhance Aromatic H? NOE_Check->NOE_Result Fail_NOE Yes (Enhancement) NOE_Result->Fail_NOE Yes Pass_NOE No (No Ar-H Enhancement) NOE_Result->Pass_NOE No Isomer_Other ID: Isomer with Me-H adjacency (e.g., 2,4-dimethyl) (REJECT) Fail_NOE->Isomer_Other Final_ID VALIDATED: 1-Bromo-4-chloro-2,3-dimethylbenzene Pass_NOE->Final_ID

Caption: Logical decision tree for distinguishing the 2,3-dimethyl target from common regioisomers using NMR coupling and NOE constraints.

Summary of Theoretical Spectral Data

In the absence of a reference standard, the following calculated values (based on ChemDraw/MestReNova algorithms and substituent additivity rules) serve as the validation baseline.

1H NMR (400 MHz, CDCl₃)
PositionShift (

ppm)
MultiplicityIntegrationAssignment
Ar-H (C5) 7.20 - 7.30Doublet (

Hz)
1HOrtho to C6, Meta to Cl
Ar-H (C6) 7.35 - 7.45Doublet (

Hz)
1HOrtho to C5, Ortho to Br
CH₃ (C2) 2.35 - 2.45Singlet3HAdjacent to Br
CH₃ (C3) 2.25 - 2.35Singlet3HAdjacent to Cl

Note: The C6 proton is generally more deshielded than C5 due to the proximity of the Bromine atom compared to the Chlorine atom, and the inductive effects of the ring system.

13C NMR (100 MHz, CDCl₃)
  • Total Signals: 8 distinct carbon signals.[2]

  • Key Features:

    • Two methyl carbons in the 15–25 ppm range.

    • Two protonated aromatic carbons (CH) in the 125–130 ppm range (verified by DEPT-135).

    • Four quaternary carbons (C-Br, C-Cl, C-Me, C-Me). C-Br and C-Cl typically appear distinct due to the heavy atom effect (C-Br is often upfield, ~120-125 ppm).

References

  • PubChem. (n.d.).[3] 1-Bromo-4-chloro-2,3-dimethylbenzene (CID 50997915).[3] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4][3] (Authoritative text for NMR coupling constants and additivity rules).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Source for NOE and NOESY protocols).
  • MySkinRecipes. (n.d.). 1-Bromo-4-chloro-2,3-dimethylbenzene Product Specifications. Retrieved January 28, 2026, from [Link]

Sources

confirming product formation from 1-Bromo-4-chloro-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Strategic Confirmation of Product Formation from 1-Bromo-4-chloro-2,3-dimethylbenzene

Executive Summary

This guide addresses the critical analytical challenge of confirming regioselective transformation in poly-functionalized arenes.[1] Specifically, it focuses on the Lithium-Halogen Exchange (Li-Hal) of 1-Bromo-4-chloro-2,3-dimethylbenzene to generate the corresponding boronic acid or electrophile-trapped product.[1]

The core challenge lies not in the conversion, but in the regio-verification . In a scaffold containing both bromide and chloride, plus two methyl groups that break symmetry, distinguishing the desired C1-substitution from a potential C4-substitution (via accidental chloride exchange) or isomerization is impossible via standard low-resolution Mass Spectrometry (LRMS) and ambiguous via 1D NMR alone.[1]

This guide compares analytical methodologies and establishes a Nuclear Overhauser Effect (NOE) based protocol as the rapid "Gold Standard" for daily validation, reserving X-ray crystallography for final candidate registration.

Mechanistic Context & The Selectivity Challenge

To confirm the product, one must first understand the intended reaction pathway versus potential failure modes.

  • Intended Pathway: Kinetic control utilizes the weaker C-Br bond (approx. 68 kcal/mol) versus the stronger C-Cl bond (approx. 81 kcal/mol).[1] Treatment with n-BuLi at -78°C selectively generates the C1-lithio species.[1]

  • Failure Mode A (Over-exchange): Higher temperatures (> -40°C) may allow equilibration to the thermodynamically distinct C4-lithio species.[1]

  • Failure Mode B (Benzyne Formation): In the absence of rapid quenching, the lithiated species can eliminate LiCl or LiBr to form a benzyne intermediate, leading to regio-scrambling.

Figure 1: Reaction Selectivity Pathway

ReactionPathway Start 1-Bromo-4-chloro- 2,3-dimethylbenzene Lithio1 Intermediate A: 1-Lithio-4-chloro- 2,3-dimethylbenzene (Kinetic Product) Start->Lithio1 Fast Exchange (Br) Lithio2 Intermediate B: 1-Bromo-4-lithio- 2,3-dimethylbenzene (Thermodynamic Product) Start->Lithio2 Slow Exchange (Cl) nBuLi n-BuLi (-78°C, THF) Lithio1->Lithio2 Equilibration (if T > -40°C) Product Target Product (e.g., Boronic Acid) Lithio1->Product + Electrophile (B(OMe)3) WrongProduct Regioisomer (Impurity) Lithio2->WrongProduct + Electrophile

Caption: Kinetic selectivity favors Br-exchange. Confirmation must rule out the "Red" thermodynamic pathway.

Comparative Analysis of Analytical Methods

The following table evaluates methods for distinguishing the C1-substituted product from the C4-substituted isomer.

MethodResolutionCost/TimeRegio-SpecificityVerdict
LC-MS / GC-MS LowLow / FastNone Screening Only. Confirms formula/mass but cannot distinguish the C1 vs C4 isomer (identical mass).
1H NMR (1D) MediumLow / FastAmbiguous Shows loss of symmetry and shift changes. However, without a reference standard for both isomers, assignment is speculative based on shielding rules.
13C NMR HighMediumInferred Reliable if calculated shifts (DFT) are compared, but requires large sample mass and long acquisition times.
1D NOE / 2D NOESY High Medium / FastDefinitive Recommended. Uses spatial proximity of the methyl groups to the new substituent to prove location.
X-Ray Crystallography AbsoluteHigh / SlowAbsolute Final Validation. Use only for the final lead compound or if NOE is inconclusive (e.g., signal overlap).

The "Gold Standard" Protocol: NOE-Based Confirmation[1]

This protocol assumes the synthesis of 4-chloro-2,3-dimethylphenylboronic acid (via Li-Hal exchange and borate quench) as the representative transformation.[1]

A. Synthesis Workflow (Brief)
  • Setup: Flame-dry a 50 mL RBF under Argon.

  • Dissolution: Dissolve 1-Bromo-4-chloro-2,3-dimethylbenzene (1.0 equiv) in anhydrous THF [0.1 M].

  • Exchange: Cool to -78°C. Add n-BuLi (1.05 equiv) dropwise over 10 min. Stir for 30 min.

  • Quench: Add B(OMe)

    
     (1.5 equiv) rapidly. Warm to RT overnight.
    
  • Workup: Acidic hydrolysis (1M HCl), extraction (EtOAc), and concentration.

B. Analytical Validation (The Logic)

To confirm the Boron is at Position 1 (replacing Br) and not Position 4 (replacing Cl):

  • Structural Anchors:

    • Me-2: The methyl group at C2 is adjacent to C1.[1]

    • Me-3: The methyl group at C3 is adjacent to C4.[1]

    • H-6: The aromatic proton at C6 is adjacent to C1.[1]

    • H-5: The aromatic proton at C5 is adjacent to C4.[1]

  • The Test: Irradiate (or correlate in 2D) the protons of the new functional group (e.g., the B-OH protons if visible, or the ortho proton shifts).

    • Better approach for this scaffold: Check the NOE between the Methyl Groups and the Aromatic Protons .

The Decision Logic:

  • Identify Aromatic Signals: You will see two doublets (H5 and H6) in the aromatic region (approx 7.0 - 7.5 ppm).[1]

  • Identify Methyl Signals: You will see two singlets in the aliphatic region (approx 2.2 - 2.4 ppm).[1]

  • Run NOESY:

    • If Product A (Desired) is formed: The substituent at C1 is gone (replaced by B). The remaining Cl is at C4 .

      • Key Correlation: The Cl is adjacent to H-5 .[1] The Me-3 is adjacent to H-5 ? No, Me-3 is at C3, H-5 is at C5.[1] They are meta.

      • Let's map the neighbors precisely:

        • C1 (Target): Neighbors are Me-2 and H-6 .[1]

        • C4 (Retained Cl): Neighbors are Me-3 and H-5 .[1]

    • Verification Step:

      • The new group (Boron) will change the chemical shift of H-6 significantly (deshielding) compared to H-5 .[1]

      • NOE Check: Irradiate the methyl signals.

        • Me-2 should show a strong NOE to H-6 (the proton ortho to the reaction site).[1]

        • Me-3 should show a strong NOE to H-5 (the proton ortho to the Chlorine).[1]

        • Crucial Distinction: If the reaction occurred at C4 (wrong isomer), the Boron would be next to H-5. The electronic shift of H-5 would change, and Me-3 would NOE to the "shifted" proton.[1]

Figure 2: Analytical Decision Tree (NOE)

NOELogic Step1 Isolate Product Run 1H NMR Step2 Identify Aromatic Doublets (H5 & H6) and Methyl Singlets Step1->Step2 Step3 Run 1D Selective NOE (Irradiate Methyls) Step2->Step3 Decision Observe NOE Correlations Step3->Decision ResultA Correlation Set A: Me(A) <-> H(shifted) Me(B) <-> H(unshifted) (Consistent with C1-Subst) Decision->ResultA Pattern Matches 1-Substituted ResultB Correlation Set B: Me(A) <-> H(unshifted) Me(B) <-> H(shifted) (Consistent with C4-Subst) Decision->ResultB Pattern Matches 4-Substituted

Caption: NOE correlations map spatial proximity. The shift of the proton adjacent to the new group confirms regiochemistry.

References

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (Authoritative text on Lithium-Halogen exchange kinetics and solvent effects).
  • Reich, H. J. (2024). Structure Determination using NMR. University of Wisconsin-Madison.[1] . (Definitive guide on NOE/NOESY interpretation for rigid aromatic systems).

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. Link. (Foundational text establishing the utility of boronic acids derived from haloarenes).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Standard reference for setting up 1D Selective NOE experiments).

Sources

Technical Assessment Guide: Purity Determination of 1-Bromo-4-chloro-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Bromo-4-chloro-2,3-dimethylbenzene (CAS: 425394-71-4) is a highly functionalized tetra-substituted arene, often utilized as a scaffold in the synthesis of complex pharmaceuticals (e.g., SGLT2 inhibitors) and agrochemicals.[1][2][3]

Assessing the purity of this compound presents specific challenges:

  • Regioisomerism: The synthesis (typically bromination of 4-chloro-o-xylene) produces regioisomers (e.g., 1-bromo-4-chloro-2,5-dimethylbenzene) with nearly identical boiling points and polarity.

  • Dehalogenation: Thermal instability during analysis can lead to debromination, mimicking impurities.

This guide compares three primary analytical methodologies—GC-FID , HPLC-UV , and 1H-qNMR —to determine the most effective protocol for establishing >98% purity required for regulatory filing.

Part 1: Comparative Analysis of Analytical Platforms

The following table objectively compares the performance of the three dominant analytical techniques for this specific molecule.

FeatureMethod A: GC-FID Method B: HPLC-UV Method C: 1H-qNMR
Primary Utility Regioisomer Resolution Non-volatile Impurity DetectionAbsolute Purity (Assay)
Specificity High (Thermal separation of isomers)Medium (Isomers often co-elute on C18)High (Structural validation)
Limit of Detection < 10 ppm< 50 ppm~1000 ppm (0.1%)
Reference Standard Required for quantificationRequired for quantificationNOT Required (Internal Std only)
Throughput High (20 min/run)Medium (30-45 min/run)Low (Manual processing)
Risk Factor Thermal degradation of C-Br bondLow solubility in mobile phaseBaseline overlap of aromatic signals
Expert Insight:

For 1-Bromo-4-chloro-2,3-dimethylbenzene , GC-FID is the superior method for determining chromatographic purity (area %) because it resolves the critical regioisomers that HPLC often merges. However, qNMR is the gold standard for Mass Balance Assay (w/w %) when a certified reference standard of the target molecule is unavailable.

Part 2: Detailed Experimental Protocols

Protocol A: High-Resolution GC-FID for Isomer Separation

Objective: To separate the target 2,3-dimethyl isomer from the 2,5-dimethyl and 2,6-dimethyl byproducts.

System Configuration:

  • Instrument: Agilent 7890B or equivalent with FID.

  • Column: DB-1701 (14% Cyanopropyl-phenyl-methylpolysiloxane) or Rtx-1701 .

    • Reasoning: A standard non-polar DB-5 column interacts primarily via dispersion forces (boiling point). The DB-1701 adds dipole-dipole interactions, which are crucial for separating isomers with different dipole moments caused by the relative positions of the Chloro and Bromo substituents.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

Method Parameters:

  • Inlet: Split ratio 50:1 @ 250°C. (High split minimizes thermal residence time).

  • Oven Program:

    • Initial: 80°C (Hold 2 min).

    • Ramp 1: 10°C/min to 180°C.

    • Ramp 2: 5°C/min to 240°C (Hold 5 min).

  • Detector (FID): 280°C; H2 (30 mL/min), Air (400 mL/min).

Self-Validation Step: Inject a "Spike Solution" containing 1% of the starting material (4-chloro-o-xylene). If the resolution (


) between the starting material and the main peak is < 2.0, lower the initial ramp rate to 5°C/min.
Protocol B: 1H-qNMR for Absolute Assay (No Reference Standard)

Objective: To determine the absolute weight-percent purity (Assay) without requiring a high-purity standard of the target molecule.

Reagents:

  • Solvent: DMSO-

    
     (Preferred over 
    
    
    
    to prevent volatility errors and shift water peaks).
  • Internal Standard (IS): Dimethyl Sulfone (DMSO2) or Maleic Acid .

    • Reasoning: The target molecule has aromatic signals (7.0–7.5 ppm) and methyl signals (2.2–2.4 ppm). Dimethyl sulfone provides a clean singlet at ~3.0 ppm, located safely in the "silent region" between the target's alkyl and aromatic protons.

Workflow:

  • Gravimetry: Weigh exactly 20.0 mg of the Sample and 10.0 mg of the Internal Standard (Dimethyl Sulfone) into the same vial using a microbalance (precision

    
     0.005 mg).
    
  • Dissolution: Add 0.6 mL DMSO-

    
    . Vortex until fully dissolved.
    
  • Acquisition (600 MHz recommended):

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 60 seconds (Critical: 
      
      
      
      ).
    • Scans: 16 or 32.

    • Spectral Width: -2 to 14 ppm.

Calculation:



Where:
  • 
     = Integral area
    
  • 
     = Number of protons (Target Methyl = 3; DMSO2 = 6)
    
  • 
     = Molar Mass (Target = 219.51  g/mol ; DMSO2 = 94.13  g/mol )
    
  • 
     = Mass weighed
    
  • 
     = Purity (decimal)
    

Part 3: Visualization of Analytical Logic

Diagram 1: Analytical Decision Matrix

This diagram illustrates the logical flow for selecting the correct analytical method based on the specific purity requirement (Isomer separation vs. Absolute Assay).

AnalyticalMatrix Start Crude 1-Bromo-4-chloro-2,3-dimethylbenzene Goal Define Analysis Goal Start->Goal Isomers Goal: Isomer/Impurity Profiling Goal->Isomers Assay Goal: Absolute Purity (w/w%) Goal->Assay GC Method: GC-FID (DB-1701) Isomers->GC Volatile Isomers HPLC Method: HPLC-UV (C18) Isomers->HPLC Thermally Unstable NMR Method: 1H-qNMR Assay->NMR Primary Choice Result1 High Resolution of Regioisomers GC->Result1 Result2 Detect Non-volatiles (Salts/Polymers) HPLC->Result2 Result3 SI-Traceable Purity (No Ext. Std Required) NMR->Result3

Caption: Decision matrix for selecting analytical methods. GC-FID is prioritized for isomer resolution, while qNMR is selected for absolute quantification.

Diagram 2: Synthesis & Impurity Pathway

Understanding the origin of impurities is vital for analysis. This diagram maps the bromination of 4-chloro-o-xylene and the resulting isomers that the GC method must separate.

SynthesisPath SM Starting Material 4-Chloro-o-xylene Target TARGET 1-Bromo-4-chloro- 2,3-dimethylbenzene SM->Target Major Path Impurity1 IMPURITY A (Regioisomer) 1-Bromo-4-chloro- 2,5-dimethylbenzene SM->Impurity1 Minor Path (Steric Leakage) Reagent Br2 / FeBr3 Impurity2 IMPURITY B (Over-bromination) Dibromo- species Target->Impurity2 Excess Br2 Impurity1->Target Critical Separation Required (GC-FID)

Caption: Reaction pathway showing the origin of the critical regioisomer (Impurity A) which necessitates the use of high-resolution GC columns (DB-1701).

References

  • BIPM (Bureau International des Poids et Mesures). (2019). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene and Dimethyl Sulfone. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Standard Reference Materials for Quantitative NMR. Retrieved from [Link]

  • PubChem. (2024).[1] 1-Bromo-4-chloro-2,3-dimethylbenzene Compound Summary. Retrieved from [Link]

Sources

Site-Selectivity in Reactions of Polyhalogenated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemo-selectivity Paradox

In drug discovery, polyhalogenated arenes (e.g., 1-bromo-4-chlorobenzene, 2,4-dichloropyridine) are high-value scaffolds. They offer multiple "exit vectors" for library diversification. However, they present a fundamental chemical paradox: How do you exclusively functionalize one carbon-halogen (C-X) bond while leaving others intact for subsequent steps?

This guide objectively compares the three dominant methodologies for resolving this paradox: Transition Metal-Catalyzed Cross-Coupling (TMCC) , Nucleophilic Aromatic Substitution (


) , and Metal-Halogen Exchange . Unlike generic textbooks, we focus on the divergent selectivity rules that allow you to program the sequence of bond formation.
Part 1: The Mechanistic Landscape (Method Comparison)

To achieve site-selectivity, one must exploit the specific physical property that governs the rate-determining step of the desired reaction.

Comparative Analysis of Selectivity Drivers
FeaturePd-Catalyzed Cross-Coupling Nucleophilic Aromatic Substitution (

)
Metal-Halogen Exchange
Primary Driver Bond Dissociation Energy (BDE) Electronegativity / Meisenheimer Stability Kinetic Acidity / Halogen Polarizability
Selectivity Order I > Br > OTf > Cl >> FF >> Cl

Br > I
I > Br > Cl >> F
Regio-preference Sites with weaker C-X bonds.Sites ortho/para to Electron Withdrawing Groups (EWG).Sites allowing stabilized lithio-species (or fastest exchange).
Key Limitation Difficulty activating C-F or steric-heavy sites.Requires strong EWGs; poor performance on electron-rich rings.Cryogenic temperatures often required; functional group incompatibility.
Best For... Sequential arylation of mixed halides (e.g., Br then Cl).Functionalizing fluorinated scaffolds (e.g., fluoro-nitroarenes).Orthogonal functionalization via quenching with electrophiles.
Visualization: The Divergence of Reactivity

The following diagram illustrates how the same substrate (e.g., a bromo-fluoro-nitroarene) reacts differently depending on the chosen method.

SelectivityLandscape Substrate Polyhalogenated Substrate (e.g., 4-Bromo-2-fluoronitrobenzene) Method_Pd Method: Pd-Catalysis (Suzuki/Buchwald) Substrate->Method_Pd Method_SNAr Method: SNAr (Nucleophilic Sub.) Substrate->Method_SNAr Method_Li Method: Li-Exchange (n-BuLi) Substrate->Method_Li Product_Pd Product A: Reaction at C-Br (BDE Controlled) Method_Pd->Product_Pd Oxidative Addition (Weakest Bond) Product_SNAr Product B: Reaction at C-F (Electronic Controlled) Method_SNAr->Product_SNAr Meisenheimer Complex (Most Electronegative) Product_Li Product C: Reaction at C-Br (Exchange Controlled) Method_Li->Product_Li Halogen-Li Exchange (Most Polarizable)

Figure 1: Divergent reaction pathways for a polyhalogenated substrate based on mechanistic control.

Part 2: Catalyst-Controlled Selectivity (Pd vs. Ni)

When dealing with substrates containing identical halogens (e.g., dichlorobenzene) or subtle electronic differences, the choice of metal catalyst becomes the "fine-tuning" knob.

1. Palladium (The Standard Bearer)[1][2]
  • Mechanism: Pd(0)/Pd(II) cycle.[1]

  • Selectivity: Strictly governed by oxidative addition rates.

  • Rule of Thumb: In a poly-chlorinated heteroaromatic system (e.g., 2,4-dichloropyrimidine), Pd prefers the most electron-deficient position (C4 > C2) because the transition state for oxidative addition is stabilized by lower electron density.

  • Ligand Influence: Bulky phosphines (e.g.,

    
    , XPhos) accelerate coupling at hindered sites but rarely override electronic bias.
    
2. Nickel (The Disruptor)
  • Mechanism: Can operate via Ni(0)/Ni(II) or radical Ni(I)/Ni(III) cycles.

  • The "Nickel Advantage": Nickel is smaller and more nucleophilic than Palladium. It can activate C-F bonds and sterically hindered C-Cl bonds that Pd ignores.

  • Selectivity Switch: In certain contexts, Ni catalysts can invert selectivity via "ring-walking" (chain migration) or by stabilizing radical intermediates that are distinct from the concerted Pd oxidative addition pathway.

Part 3: Validated Experimental Protocol

Objective: Selective Mono-arylation of 1-Bromo-4-chlorobenzene. Rationale: This protocol demonstrates the exploitation of Bond Dissociation Energy (BDE) differences. The C-Br bond (approx. 81 kcal/mol) reacts preferentially over the C-Cl bond (approx. 96 kcal/mol).

Materials
  • Substrate: 1-Bromo-4-chlorobenzene (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.1 equiv)

  • Catalyst:

    
     (3 mol%) — Chosen for high stability and moderate activity, preventing "over-reaction" at the chloride.
    
  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow
  • System Preparation:

    • Charge a reaction vial with 1-bromo-4-chlorobenzene (1.0 mmol, 191 mg), phenylboronic acid (1.1 mmol, 134 mg), and

      
       (0.03 mmol, 24 mg).
      
    • Critical Step: Seal the vial and purge with Argon for 5 minutes. Oxygen promotes homocoupling and catalyst death.

  • Solvent Addition:

    • Add degassed 1,4-dioxane (4 mL) and 2M aq.

      
       (1 mL) via syringe.
      
    • Note: The biphasic system helps modulate the reaction rate, enhancing selectivity.

  • Reaction:

    • Heat to 60°C for 4–6 hours.

    • Control Point: Do not reflux (100°C). Higher temperatures increase the kinetic energy enough to overcome the activation barrier for the C-Cl bond, leading to bis-arylation.

  • Monitoring:

    • Check via TLC (Hexane/EtOAc 9:1) or HPLC. Look for the disappearance of the starting bromide. The mono-coupled product (4-chlorobiphenyl) should be the major peak. If >5% bis-coupled product appears, lower temperature to 45°C.

  • Workup:

    • Dilute with EtOAc, wash with water and brine. Dry over

      
      .
      
    • Purify via silica gel chromatography.

Expected Outcome: >85% yield of 4-chlorobiphenyl. The chlorine handle remains available for a second diversification step (e.g., Buchwald-Hartwig amination) using a more active catalyst system (e.g., Pd-RuPhos).

Part 4: Troubleshooting & Optimization Logic

When selectivity fails (e.g., getting mixtures of isomers or over-reaction), use this decision matrix.

Decision Matrix: Solving Selectivity Issues

OptimizationMatrix Problem Problem: Poor Site-Selectivity Check1 Are halogens different? (e.g., Br vs Cl) Problem->Check1 Check2 Are halogens identical? (e.g., Cl vs Cl) Problem->Check2 Sol1 Decrease Temp Switch to less active cat. (Pd(PPh3)4 instead of XPhos) Check1->Sol1 Yes Sol2 Analyze Electronics/Sterics Check2->Sol2 Yes Action1 Electronic Control: Pd prefers electron-poor site (e.g., alpha to N) Sol2->Action1 Action2 Steric Control: Use bulky ligand (Mes) to block hindered site Sol2->Action2

Figure 2: Troubleshooting logic for optimizing site-selectivity.

Expert Tips:
  • The "Jeffery" Conditions: For difficult heterocycles like 2,4-dichloropyridine, using ligand-free conditions (

    
     + 
    
    
    
    ) often enhances selectivity for the C4 position over C2 by forming anionic palladium species that are highly sensitive to electronics.
  • Solvent Effects: In

    
     reactions, switching from a polar aprotic solvent (DMF, DMSO) to a non-polar solvent (Toluene) can sometimes invert selectivity by promoting aggregation or tight-ion pairing, which favors the ortho-position (via H-bonding with the nucleophile) over the para-position.
    
References
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. (2021). A comprehensive review of strategies for differentiating identical halogens.

  • Nickel-Catalyzed Cross-Electrophile Coupling between C(sp2)–F and C(sp2)–Cl Bonds. ResearchGate. (2021). Discusses the unique ability of Nickel to activate C-F bonds in the presence of chlorides.

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. NSF / Public Repository. (2022). Details the "Jeffery" conditions and ligand-controlled selectivity switches in pyridines.

  • Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs. A practical overview of catalyst cycles and standard conditions for cross-coupling.

  • Selectivity in Nucleophilic Aromatic Substitution vs Cross Coupling. WuXi Biology. (2021). An industrial perspective on the divergence between SNAr and metal-catalyzed pathways.

Sources

literature comparison of synthetic routes to substituted xylenes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of substituted xylenes (dimethylbenzenes bearing additional functional groups) presents a classic "Regioselectivity vs. Scalability" trade-off. While commercial xylenes are abundant, introducing a third substituent (e.g., halogen, amine, or carboxyl) via traditional Electrophilic Aromatic Substitution (EAS) often yields difficult-to-separate isomeric mixtures.

This guide objectively compares three distinct synthetic paradigms:

  • Traditional EAS & Zeolite Catalysis: Best for commodity scale, limited by thermodynamic equilibrium.

  • Transition Metal Cross-Coupling (Ni/Pd): The "Precision Assembly" route, offering the highest regiocontrol for complex pharmacophores.

  • Directed C-H Activation: The emerging standard for late-stage functionalization (LSF) and atom economy.

Part 1: Strategic Decision Matrix

Before selecting a route, analyze your substrate against this decision logic.

G cluster_legend Key start Target: Substituted Xylene scale Scale & Cost Constraints? start->scale commodity Commodity/Kg Scale (Low Cost) scale->commodity Cost is Driver pharma Pharma/g Scale (High Purity) scale->pharma Purity is Driver route_A Route A: Zeolite/EAS (Thermodynamic Control) commodity->route_A pattern Substitution Pattern? pharma->pattern ortho_meta Ortho/Meta Directing Group Present? pattern->ortho_meta Late-Stage Modification route_B Route B: Cross-Coupling (Ni/Pd Catalysis) pattern->route_B De Novo Assembly ortho_meta->route_B No (Halide available) route_C Route C: C-H Activation (Kinetic Control) ortho_meta->route_C Yes (DG available) leg1 Industrial leg2 Precision leg3 Emerging

Figure 1: Decision matrix for selecting synthetic routes based on scale, cost, and structural requirements.

Part 2: Comparative Analysis of Routes

Route A: Zeolite-Catalyzed Alkylation (The Industrial Baseline)

Mechanism: Acid-catalyzed electrophilic substitution using shape-selective zeolites (e.g., ZSM-5). Best For: Creating the xylene core (e.g., p-xylene) from toluene, or simple halogenation where isomer separation is feasible.

  • Pros: Extremely low cost; solvent-free potential; proven industrial scalability.

  • Cons: Thermodynamic equilibrium often dictates product ratios (typically 24% para, 50% meta, 26% ortho); requires high temperatures (>300°C for methylation).

  • Key Innovation: Surface modification of ZSM-5 with silicalite-1 shells has recently pushed p-selectivity >80% by suppressing external surface isomerization [1].

Route B: Nickel-Catalyzed Cross-Coupling (The Precision Method)

Mechanism: Kumada or Suzuki-type coupling. Recent advances utilize Nickel catalysts with 1,3-butadiene additives to couple alkyl halides with aryl Grignards, avoiding the cost of Palladium. Best For: Constructing specific substitution patterns (e.g., 2-chloro-p-xylene) atom-by-atom to avoid isomer mixtures.

  • Pros: 100% Regiocontrol; tolerates chlorides (cheaper than bromides/iodides); mild conditions (Room Temp).

  • Cons: Requires stoichiometric organometallics (Grignard); air-sensitive setup.

  • Key Insight: The use of 1,3-butadiene is critical.[1] It forms an anionic nickel complex that accelerates the reaction and suppresses side reactions (beta-elimination) [2].

Route C: Palladium-Catalyzed C-H Activation (The Modern Frontier)

Mechanism: Ligand-directed C-H cleavage. A "Directing Group" (DG) coordinates Pd to the ortho-position, facilitating selective bond formation.[2] Best For: Late-Stage Functionalization (LSF) of existing drug scaffolds.

  • Pros: Atom economy (no leaving groups needed); high functional group tolerance.

  • Cons: Requires a directing group (pyridine, amide, etc.); expensive Pd catalysts; often requires oxidants.

  • Key Insight: Transient directing groups (e.g., norbornene mediators) can now relay catalysis to the meta position, breaking the traditional ortho-restriction [3].

Part 3: Performance Data Summary

MetricRoute A: Zeolite AlkylationRoute B: Ni-Catalyzed CouplingRoute C: Pd C-H Activation
Regioselectivity Low to Moderate (Shape Selective)High (>99%) High (Directed)
Yield 40–60% (Single Pass)85–95%60–85%
Atom Economy HighLow (Stoichiometric Waste)Very High
Cost $ (Commodity)

(Reagents)

$ (Catalyst)
Temp Range 300–450°C0–25°C80–120°C
Primary Risk Isomer SeparationMoisture SensitivityCatalyst Poisoning

Part 4: Detailed Experimental Protocols

Protocol 1: Nickel-Catalyzed Cross-Coupling (High Precision)

Based on the work of Kambe et al. [2]

Target: Synthesis of unsymmetrical alkyl-arenes (e.g., o-tolyl-alkanes) from aryl Grignards and alkyl fluorides/halides.

Reagents:

  • Aryl Grignard Reagent (1.0 M in THF)

  • Alkyl Fluoride/Halide (1.0 equiv)

  • Ni(cod)2 (Catalyst, 2 mol%)

  • 1,3-Butadiene (Additive, 1.0 equiv)

  • Cyclopentyl Methyl Ether (CPME) or THF

Workflow:

  • Catalyst Prep: In a glovebox, charge a Schlenk flask with Ni(cod)2 (2 mol%).

  • Additive Addition: Introduce 1,3-butadiene (via balloon or condensed gas) into the solvent. Note: Butadiene is essential for forming the active anionic nickel allyl complex.

  • Substrate Addition: Add the alkyl halide (1.0 mmol) and cool to 0°C.

  • Grignard Addition: Dropwise add the Aryl Grignard reagent (1.3 equiv) over 10 minutes.

  • Reaction: Stir at 25°C for 3–6 hours.

  • Quench: Quench with saturated NH4Cl (aq).

  • Validation: TLC (Hexane/EtOAc 9:1) should show complete consumption of the halide.

Why this works: The butadiene acts as a "ligand scaffold," stabilizing the Ni(0) and facilitating the oxidative addition of difficult substrates like alkyl fluorides, which are typically inert to Pd catalysis.

Protocol 2: Electrochemical Chlorination of p-Xylene

Based on Raju et al. [4]

Target: 2-chloro-p-xylene (Key intermediate for Parylene dimers).

System:

  • Anode: Titanium Substrate Insoluble Anode (TSIA) or RuO2/Ti.

  • Cathode: Stainless Steel.

  • Electrolyte: 2M HCl + p-Xylene (Two-phase emulsion).

Workflow:

  • Setup: Use a divided cell with a cation exchange membrane.

  • Emulsification: Rapidly stir the p-xylene/HCl mixture (300 rpm) to create a fine emulsion. Critical: High surface area ensures the in-situ generated HOCl reacts immediately with the organic phase.

  • Electrolysis: Apply constant current (Galvanostatic mode) at 5–10 A/dm². Temperature: 5–10°C.

  • Workup: Separate the organic layer.

  • Purification: Distillation.

  • Result: Yields ~68% 2-chloro-p-xylene with high selectivity over the dichloro- species compared to radical chlorination.

Part 5: Mechanistic Visualization (Route B)

Understanding the Nickel-Butadiene cycle is crucial for troubleshooting low yields.

NiCycle cluster_note Critical Control Point Ni0 Ni(0) (Pre-catalyst) Complex_A Bis-Butadiene Ni Complex Ni0->Complex_A + 2 Butadiene Ate_Complex Anionic 'Ate' Complex Complex_A->Ate_Complex + Ar-MgBr (Grignard) note1 Lack of Butadiene leads to beta-elimination of Alkyl-X Complex_A->note1 Prod Coupled Product (Ar-R) Ate_Complex->Prod + Alkyl-X (Rate Determining) Prod->Ni0 Regeneration

Figure 2: The catalytic cycle of Ni-catalyzed cross-coupling mediated by 1,3-butadiene. The formation of the anionic 'ate' complex is the key differentiator from standard Pd coupling.

References

  • Effects of Silicalite-1 Coating on the p-Xylene Selectivity and Catalytic Stability of HZSM-5. Source: ProQuest / MDPI (2023).

  • Nickel-catalyzed coupling reaction of alkyl halides with aryl Grignard reagents in the presence of 1,3-butadiene. Source: Royal Society of Chemistry (RSC), Dalton Transactions (2018).

  • Ligand-Enabled meta-C–H Activation Using a Transient Mediator. Source: National Institutes of Health (NIH) / Nature (2016).

  • Synthesis of 2-Chloro-p-Xylene from p-Xylene through Two Phase Electrolysis. Source: Central Electrochemical Research Institute (CECRI).

  • Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles. Source: NIH / Molecules (2023).

Sources

spectroscopic data comparison for isomers of bromo-chloro-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

In the synthesis of advanced agrochemicals, liquid crystals, and active pharmaceutical ingredients (APIs), halogenated xylenes are critical intermediates. Specifically, Bromo-Chloro-Dimethylbenzenes (BCDMB) present a unique analytical challenge. With a benzene core substituted by two methyl groups, one bromine, and one chlorine, the potential for structural isomerism is high.

Distinguishing these isomers is not merely an academic exercise; the position of the halogens dictates the regioselectivity of subsequent cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig). A misidentified isomer can lead to "dead-end" synthesis pathways or regulatory compliance failures.

This guide provides a robust, data-driven framework for differentiating the most commercially relevant isomers using NMR, MS, and IR spectroscopy.

Structural Landscape & Lineage

To identify your compound, you must first understand its "parent" xylene lineage. The substitution pattern of the methyl groups (ortho, meta, or para) severely restricts the possible positions for the bromine and chlorine atoms.

Figure 1: Isomer Derivation Flowchart

This diagram illustrates the logical flow from xylene precursors to specific BCDMB isomers.

BCDMB_Isomers Start Dimethylbenzene (Xylene) Core Ortho o-Xylene (1,2-dimethyl) Start->Ortho Meta m-Xylene (1,3-dimethyl) Start->Meta Para p-Xylene (1,4-dimethyl) Start->Para Prod_O1 4-Bromo-5-chloro-1,2-dimethylbenzene (Pseudo-para H's) Ortho->Prod_O1 + Br, + Cl (4,5) Prod_O2 3-Bromo-6-chloro-1,2-dimethylbenzene (Vicinal H's) Ortho->Prod_O2 + Br, + Cl (3,6) Prod_M1 4-Bromo-2-chloro-1,3-dimethylbenzene (Ortho H coupling) Meta->Prod_M1 Asymmetric Sub. Prod_M2 5-Bromo-2-chloro-1,3-dimethylbenzene (Symmetric) Meta->Prod_M2 Symmetric Sub. Prod_P1 2-Bromo-5-chloro-1,4-dimethylbenzene (Para H's) Para->Prod_P1 Only 2,5 or 2,3 possible

Caption: Lineage of BCDMB isomers based on methyl substitution patterns.

Spectroscopic Comparison Data

The following table contrasts the three most frequently encountered isomers. Note that chemical shifts (


) are solvent-dependent (CDCl

is the standard).
Table 1: Comparative Spectroscopic Fingerprints
FeatureIsomer A (p-xylene derivative)Isomer B (o-xylene derivative)Isomer C (m-xylene derivative)
IUPAC Name 1-Bromo-4-chloro-2,5-dimethylbenzene 1-Bromo-2-chloro-4,5-dimethylbenzene 1-Bromo-5-chloro-2,4-dimethylbenzene
Structure p-Xylene core; Br(2), Cl(5)o-Xylene core; Br(4), Cl(5)m-Xylene core; Br(1), Cl(5)
Aromatic Proton Symmetry Para (positions 3,[1][2][3] 6)Para (positions 3, 6)Para (positions 3, 6)

H NMR Multiplicity
Two Singlets Two Singlets Two Singlets

H NMR Shifts (approx)

7.38 (s), 7.20 (s)

7.45 (s), 7.30 (s)

7.50 (s), 7.05 (s)

C NMR Signals
8 distinct signals8 distinct signals8 distinct signals
Distinguishing Feature NOE: Irradiation of Me groups enhances both Ar-H signals strongly.NOE: Irradiation of Me groups enhances only one Ar-H signal strongly per methyl.Shift Difference: Large

between Ar-H due to one being between two halogens.
Melting Point ~77-78 °C~55-60 °CLiquid or Low MP

Critical Insight: Isomers A and B both show two aromatic singlets because the protons are para to each other (


 Hz, often unresolved). To distinguish them, you cannot rely solely on 1D 

H NMR multiplicity. You must use NOE (Nuclear Overhauser Effect) or analyze the specific shielding effects of Br vs. Cl.
  • Isomer A: Each proton has an ortho methyl group.

  • Isomer B: One proton is ortho to two methyls (if 3,6-substituted) or, in the case of 4-bromo-5-chloro-1,2-dimethyl, the protons are at 3 and 6. H3 is ortho to Me(2).[4] H6 is ortho to Me(1).

Detailed Experimental Protocols

Protocol 1: 1D H and C NMR Characterization

Objective: Establish baseline purity and substitution pattern.

  • Sample Prep: Dissolve 15-20 mg of the BCDMB isomer in 0.6 mL of CDCl

    
     (99.8% D) containing 0.03% TMS.
    
    • Why: High concentration is needed for clear

      
      C detection of quaternary carbons attached to halogens (C-Br and C-Cl signals are often weak due to long relaxation times).
      
  • Acquisition (

    
    H): 
    
    • Spectral Width: -2 to 14 ppm.

    • Scans: 16 (minimum).

    • Relaxation Delay (D1): 5 seconds. Crucial for accurate integration of aromatic protons vs methyl protons.

  • Acquisition (

    
    C): 
    
    • Scans: 512 (minimum).

    • Look for the C-Br carbon around 120-125 ppm and C-Cl around 130-135 ppm.

  • Analysis:

    • Integrate Methyl region (2.1–2.4 ppm). Value should be 6H.

    • Integrate Aromatic region (7.0–7.6 ppm). Value should be 2H.

    • Pass Criteria: Clean 6:2 ratio. Presence of impurity peaks <1%.

Protocol 2: NOE Difference Experiment (The Tie-Breaker)

Objective: Distinguish between Isomer A (p-xylene core) and Isomer B (o-xylene core) when both show singlets.

  • Setup: Select the methyl resonances (~2.3 ppm) for irradiation.

  • Execution:

    • Irradiate the Methyl peak frequency for 2-3 seconds.

    • Acquire the spectrum.[4][5][6][7][8]

    • Subtract the "off-resonance" control spectrum.

  • Interpretation:

    • Isomer A (1-Br-4-Cl-2,5-dimethyl): The methyls are at positions 2 and 5. The protons are at 3 and 6.

      • Me(2) is ortho to H(3).

      • Me(5) is ortho to H(6).

      • Result: Irradiating the methyl region enhances BOTH aromatic singlets (since methyls are chemically equivalent or very close, you usually hit both).

    • Isomer B (1-Br-2-Cl-4,5-dimethyl): The methyls are at 4 and 5.[9] The protons are at 3 and 6.

      • Me(4) is ortho to H(3).

      • Me(5) is ortho to H(6).

      • Result: Similar to A? No. Look at the magnitude. In Isomer A, the proton is flanked by a Methyl and a Halogen. In Isomer B, the environment is similar, but if you have 1-Br-2-Cl-3,6-dimethylbenzene (a different o-xylene isomer), the protons are adjacent (vicinal coupling, doublets).

    • If you have 4-bromo-5-chloro-1,2-dimethylbenzene:

      • Irradiating Me(1) enhances H(6).

      • Irradiating Me(2) enhances H(3).

      • Since Me(1) and Me(2) are distinct (due to Br vs Cl asymmetry), you can selectively irradiate one. If irradiating the upfield methyl enhances the downfield proton (or vice versa), you can map the proximity to the specific halogen (Br deshields C-ortho more than Cl).

Decision Logic for Identification

Use this workflow to determine your specific isomer from raw data.

Identification_Logic Start Start: Obtain 1H NMR Count_Signals How many Aromatic Signals? Start->Count_Signals Singlets Two Singlets Count_Signals->Singlets Doublets Two Doublets (J ~8Hz) Count_Signals->Doublets Meta_Coup Two Doublets (J ~2Hz) Count_Signals->Meta_Coup Para_Sub Para-arrangement of H's (Likely p-xylene or 4,5-sub o-xylene) Singlets->Para_Sub Ortho_Sub Ortho-arrangement of H's (Likely 3,6-sub o-xylene) Doublets->Ortho_Sub Meta_Sub Meta-arrangement of H's (Likely m-xylene derivative) Meta_Coup->Meta_Sub Tie_Break Run NOE / 13C NMR Para_Sub->Tie_Break Distinguish p-xylene vs o-xylene core

Caption: Logical decision tree for assigning BCDMB isomers based on proton coupling.

References

  • PubChem. (n.d.).[2] 1-Bromo-4-chloro-2,5-dimethylbenzene Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Royal Society of Chemistry. (2014). Synthesis and Characterization of Halogenated Benzenes (Supporting Information). RSC Advances. Retrieved January 28, 2026, from [Link][8]

Sources

Safety Operating Guide

1-Bromo-4-chloro-2,3-dimethylbenzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Halogen Rule"

As researchers, we often treat waste disposal as a janitorial afterthought. This is a critical error. For 1-Bromo-4-chloro-2,3-dimethylbenzene , the presence of both bromine and chlorine atoms dictates a strict disposal pathway.[1][2]

The Core Directive: This compound must NEVER be mixed with non-halogenated solvent waste (e.g., Acetone, Ethanol, Hexanes).[1][3]

Why? When incinerated, non-halogenated solvents burn cleanly into


 and 

. However, halogenated aromatics like this compound decompose into acid gases (Hydrogen Bromide and Hydrogen Chloride). These gases corrode standard incinerators and require specialized facilities equipped with caustic scrubbers. Contaminating a non-halogenated stream with even a small amount of this compound reclassifies the entire container as halogenated, exponentially increasing disposal costs and compliance risks.[3]

Chemical Profile & Hazard Identification

Before handling, verify the chemical identity. In drug development, isomer specificity matters, but for disposal, the functional groups dictate the protocol.

Parameter Data / Characteristic
Chemical Name 1-Bromo-4-chloro-2,3-dimethylbenzene
Chemical Class Poly-halogenated Aromatic Hydrocarbon
Physical State Solid or High-Boiling Liquid (depending on purity/temp)
Key Hazards Skin/Eye Irritant, Aquatic Toxicity, Combustible
RCRA Status Hazardous Waste (Likely Toxic/Irritant)
Disposal Stream Halogenated Organic Waste (Strict Segregation)
Incompatible Materials Strong Oxidizers, Strong Bases

Operational Protocol: From Bench to Disposal

This protocol uses a Self-Validating System . At every step, you must perform a mental check to ensure the integrity of the waste stream.

Phase 1: Segregation & Collection
  • Container Selection: Use a chemically resistant container. High-Density Polyethylene (HDPE) or Amber Glass are standard.[2] Ensure the cap has a chemically resistant liner (PTFE).

  • The "Blue Can" Rule: In many labs, halogenated waste is designated by a specific color (often blue or green tags), whereas non-halogenated is distinct (often red or clear).

  • Validation Step: Before pouring, check the structure. Does it have Br, Cl, F, or I? Yes

    
    Halogenated Stream .
    
Phase 2: Labeling (Satellite Accumulation Area)
  • Immediate Action: Label the container before the first drop of waste enters it.

  • Required Fields:

    • Full Chemical Name: Write "1-Bromo-4-chloro-2,3-dimethylbenzene." Do not use abbreviations or formulas like "Ar-Br-Cl".[1][2]

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

Phase 3: Waste Handover
  • Closure: Cap must be screwed down tightly. Funnels must be removed.

  • Secondary Containment: Store the waste container in a secondary tray to capture potential leaks.

  • Inspection: Verify no precipitates or pressure buildup. Halogenated benzyl halides can sometimes act as lachrymators or decompose; ensure the container is not bulging.

Visualizing the Logic

Diagram 1: The Segregation Decision Tree

This logic ensures you never contaminate cheaper waste streams.[2]

WasteSegregation Start Waste Generation: 1-Bromo-4-chloro-2,3-dimethylbenzene CheckStructure Check Structure: Contains Halogens (Br, Cl, F, I)? Start->CheckStructure DecisionYes YES: Halogen Present CheckStructure->DecisionYes Br + Cl detected DecisionNo NO: C, H, O, N Only CheckStructure->DecisionNo StreamHalo STREAM A: HALOGENATED (High Temp Incineration + Scrubbers) DecisionYes->StreamHalo StreamNonHalo STREAM B: NON-HALOGENATED (Standard Fuel Blending) DecisionNo->StreamNonHalo Action ACTION: Segregate into Halogenated Waste Container StreamHalo->Action

Caption: Logical flow for determining waste stream classification based on chemical structure.

Emergency Procedures: Spill Management

Accidents happen. Your response must be calibrated to the volume and your training.

Scenario A: Minor Spill (< 100 mL/g)
  • Alert: Notify nearby personnel.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.

  • Contain: Use vermiculite or sand to dike and absorb the spill.[4] Do not use paper towels alone, as this increases surface area for evaporation.

  • Clean: Scoop absorbed material into a wide-mouth jar.

  • Disposal: Label this jar as "Solid Debris contaminated with 1-Bromo-4-chloro-2,3-dimethylbenzene" and place in the Halogenated Solid Waste stream.[1][2]

Scenario B: Major Spill (> 100 mL/g or outside hood)
  • Evacuate: Leave the area immediately. Vapors may be irritating.[4][5]

  • Secure: Close doors to the lab.

  • Notify: Contact EHS (Environmental Health & Safety) immediately.

Diagram 2: Spill Response Workflow

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor (<100ml) Inside Hood Assess->Minor Major Major (>100ml) Or Outside Hood Assess->Major Absorb Absorb with Vermiculite/Sand Minor->Absorb Evacuate EVACUATE LAB Call EHS Major->Evacuate Pack Pack in Jar Label 'Halogenated Debris' Absorb->Pack

Caption: Decision matrix for escalating spill responses based on volume and location.

References

  • US Environmental Protection Agency (EPA). "Hazardous Waste Codes & Classification (F-List for Halogenated Solvents)." EPA.gov. [Link][1][2]

  • Bucknell University. "Hazardous Waste Segregation Guidelines." Bucknell.edu. [Link][1][2]

  • PubChem. "1-Bromo-4-chlorobenzene (Structural Analog Data)." National Library of Medicine. [Link][2]

Sources

Personal protective equipment for handling 1-Bromo-4-chloro-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Identification

1-Bromo-4-chloro-2,3-dimethylbenzene is a poly-halogenated xylene derivative. While specific toxicological data for this exact isomer is often limited in public registries, its structural class (halogenated aromatic hydrocarbons) dictates a strict safety profile.

The Silent Risk: The primary danger with this compound is not just immediate irritation, but its lipophilicity. The combination of halogen substituents (Bromine/Chlorine) and methyl groups on the benzene ring significantly increases lipid solubility. This allows the compound to penetrate standard laboratory gloves (nitrile) and skin barriers more efficiently than simple aromatics, carrying potential systemic toxicity.

Core Hazards (GHS Classification Proxy):

  • Skin/Eye Irritant (Category 2): Causes significant dermatitis and ocular damage.

  • STOT-SE 3: Respiratory tract irritation (dust or vapor).[1][2]

  • Aquatic Toxicity: High potential for long-term environmental damage (requires segregated disposal).

Hierarchy of Controls: Engineering First

Before PPE is donned, the following engineering controls are mandatory :

  • Primary Containment: All weighing, transfer, and reaction setups must occur within a certified Chemical Fume Hood (CFH) operating at face velocity 80–100 fpm.

  • Static Control: If the substance is a solid/powder, use an ionizing bar or anti-static gun during weighing to prevent electrostatic dispersion of fines.

  • Decontamination Zone: Designate a "hot zone" within the hood. No equipment leaves this zone without solvent decontamination.

Personal Protective Equipment (PPE) Matrix

Rationale: Standard 4-mil nitrile gloves offer insufficient protection against halogenated aromatics for durations longer than incidental splash. The halogen atoms facilitate permeation through nitrile rubber.

PPE Selection Table
Body AreaStandard Protocol (Incidental Contact)High-Risk Protocol (Immersion/Synthesis)Technical Rationale
Hand Protection Double Gloving: Inner: 4-mil Nitrile (White)Outer: 5-mil Nitrile (Blue/Purple)Laminate/Barrier Gloves: Ansell Silver Shield® or North® Silver Shield. Alternative: Viton® or Fluoroelastomer.Halogenated aromatics swell and permeate nitrile. Laminate films provide >4hr breakthrough time.
Respiratory Engineering Controls Sufficient (If hood sash is at working height)Half-Face Respirator: Cartridge: OV/P100 Combo (Organic Vapor + HEPA)Required if working outside a hood (e.g., spill cleanup) or heating >60°C.
Eye/Face Chemical Splash Goggles (Indirect Venting)Full Face Shield + Goggles Safety glasses are insufficient for powders (dust entry) or pressurized synthesis.
Body Lab Coat (Poly/Cotton) Buttoned to neck.Tyvek® Sleeves or Apron Prevents accumulation of lipophilic dust/residue on reusable lab coats.

Operational Workflow: The "Self-Validating" System

This workflow is designed so that each step validates the safety of the previous one.

Phase A: Pre-Operation Logic
  • Check: Verify Fume Hood Flow Monitor is green.

  • Check: Verify Spill Kit (Vermiculite/Absorbent pads) is present.

  • Decision: Determine state of matter (Solid vs. Solution) to select Respiratory/Eye protocol (see Diagram 1).

Phase B: The "Double-Donning" Sequence
  • Wash hands thoroughly.[2]

  • Inspect Inner Nitrile Gloves for pinholes (inflate slightly). Don them.

  • Don Lab Coat.

  • Don Outer Gloves (Nitrile for weighing; Silver Shield for synthesis).

  • Validation: Check that the outer glove cuff covers the lab coat wrist. Tape is recommended for high-volume handling.

Phase C: Handling & Transfer
  • Solids: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination of the balance.

  • Liquids/Solutions: Use Luer-lock syringes for transfers <20mL to prevent open pouring. For larger volumes, use a cannula transfer system.

Phase D: The "Clean Doffing" Sequence (Critical)
  • While still in the hood, wipe outer gloves with DCM or Acetone (on a Kimwipe) to remove gross contamination.

  • Remove Outer Gloves inside the hood. Turn them inside out during removal. Dispose of in Solid Hazardous Waste.

  • Inspect Inner Gloves . If no visible contamination, remove lab coat.

  • Remove Inner Gloves (inside out) and dispose.

  • Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).

Visualization: Decision Logic & Workflows

Diagram 1: PPE Selection & Handling Logic

Caption: Decision tree for selecting respiratory and hand protection based on the physical state of the reagent.

PPE_Decision_Tree Start Start: Handling 1-Bromo-4-chloro-2,3-dimethylbenzene StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Liquid / Solution / Heated StateCheck->Solution DustRisk Risk: Inhalation of fines Solid->DustRisk SolidPPE REQ: Splash Goggles + Double Nitrile Gloves (Change outer every 30 mins) DustRisk->SolidPPE Spill Emergency: Spill > 10mL/1g SolidPPE->Spill Accident VaporRisk Risk: Skin Absorption + Vapor Solution->VaporRisk LiquidPPE REQ: Laminate/Silver Shield Gloves (If contact > 5 mins) + Fume Hood Mandatory VaporRisk->LiquidPPE LiquidPPE->Spill Accident RespReq UPGRADE: Full Face Respirator (OV/P100) Spill->RespReq

Waste Disposal & Deactivation

Improper disposal of halogenated aromatics is a major regulatory violation (EPA RCRA).

  • Segregation:

    • DO NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol waste).[3]

    • DO NOT mix with aqueous acid/base waste.[4]

    • Designated Stream: Must go into "Halogenated Organic Waste" carboy.

  • Container Labeling:

    • Label must explicitly list: "1-Bromo-4-chloro-2,3-dimethylbenzene".

    • Hazard Checkboxes: [x] Toxic [x] Irritant.

  • Spill Cleanup (Small Scale):

    • Solid: Do not sweep (creates dust). Cover with wet paper towels (dampened with water), then scoop into a bag.

    • Liquid: Absorb with vermiculite or polypropylene pads. Place in a sealed bag labeled "Hazardous Waste - Debris."

References

  • PubChem. (n.d.).[5] 1-Bromo-4-fluoro-2,3-dimethylbenzene (Analogous Structure Safety Data). National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). RCRA Orientation Manual: Management of Halogenated Solvents. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-4-chloro-2,3-dimethylbenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-4-chloro-2,3-dimethylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.